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  • Product: 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
  • CAS: 125558-96-5

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Introduction The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Introduction

The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile chemical reactivity.[1][2] These compounds are known to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[3][4] This guide focuses on a specific derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, providing a comprehensive overview of its synthesis, characterization, and potential for further chemical exploration. The precursor for this compound, 5-hydroxyanthranilic acid, is a metabolite of the essential amino acid tryptophan, which adds a layer of biological relevance to the study of its derivatives.[5] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

The most direct and widely adopted method for the synthesis of 2-methyl substituted 4H-benzo[d]oxazin-4-ones is the cyclization of the corresponding anthranilic acid derivative using acetic anhydride.[6][7] This approach is efficient and typically proceeds with high yield. For the synthesis of the title compound, 5-hydroxyanthranilic acid serves as the logical starting material.

Reaction Mechanism

The synthesis is a two-step process occurring in a single pot. The first step involves the N-acetylation of the amino group of 5-hydroxyanthranilic acid by acetic anhydride.[1] This is a nucleophilic acyl substitution where the lone pair of the nitrogen atom attacks one of the carbonyl carbons of the acetic anhydride. The subsequent step is an intramolecular cyclization, where the carboxyl group attacks the newly formed amide's carbonyl carbon, followed by dehydration to yield the stable benzoxazinone ring. The hydroxyl group at the 5-position of the anthranilic acid is expected to remain intact during this process, although protection may be considered if side reactions are a concern.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Hydroxyanthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one C->D

Caption: Synthesis pathway of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Experimental Protocol

Materials:

  • 5-Hydroxyanthranilic acid

  • Acetic anhydride

  • Distilled water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-hydroxyanthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents).

  • Heat the mixture to reflux and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully add cold distilled water to the cooled reaction mixture to hydrolyze the excess acetic anhydride. This is an exothermic reaction.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold distilled water to remove any remaining acetic acid.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

  • Dry the purified product under vacuum.

Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structure & Purity Confirmed B->F C->F D->F E->F

Caption: General workflow for the characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The predicted NMR chemical shifts are based on the analysis of a closely related structure, 7-Methoxy-2-methyl-4H-benzo[d][8][9]oxazin-4-one, and standard spectroscopic correlation tables.[10]

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group around δ 2.4 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbonyl carbon around δ 160-165 ppm, other sp² carbons in the aromatic region, and a methyl carbon signal around δ 20-25 ppm.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (~1750 cm⁻¹), and C=N stretching (~1620 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₇NO₃, MW: 177.16 g/mol ).
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[9][11] For 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with each other. The methyl group at the 2-position will appear as a sharp singlet. The phenolic hydroxyl proton will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration. In the ¹³C NMR spectrum, all nine carbon atoms should be distinguishable, including the carbonyl carbon, the carbons of the benzene ring, the sp² carbon of the oxazine ring, and the methyl carbon.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the title compound is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1750 cm⁻¹ will correspond to the C=O stretching of the cyclic ester (lactone). Another characteristic peak for the C=N bond of the oxazine ring should be observed around 1620 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 177, confirming the molecular formula C₉H₇NO₃. Fragmentation patterns can provide further structural confirmation.

Chemical Reactivity and Potential Applications

The 4H-benzo[d]oxazin-4-one ring system is susceptible to nucleophilic attack.[3][6] The lactone functionality can be opened by various nucleophiles, such as amines and alcohols, leading to the formation of N-acylanthranilic acid derivatives.[12] This reactivity makes benzoxazinones valuable intermediates for the synthesis of other heterocyclic systems, most notably quinazolinones, which also possess a wide range of biological activities.[6]

The presence of a hydroxyl group on the benzene ring of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one offers a site for further functionalization. This hydroxyl group can be alkylated, acylated, or used in coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. Given the known biological activities of benzoxazinoids, this compound and its derivatives could be investigated for their potential as antimicrobial, anti-inflammatory, or anticancer agents.[4][13]

Conclusion

This technical guide has outlined a reliable and straightforward approach for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one from readily available starting materials. The detailed characterization protocol using modern spectroscopic techniques provides a framework for confirming the identity and purity of the synthesized compound. The inherent reactivity of the benzoxazinone core, coupled with the potential for derivatization at the hydroxyl group, positions this molecule as a versatile scaffold for the development of novel therapeutic agents and functional materials. The insights provided herein are intended to empower researchers in their efforts to explore the rich chemistry and biological potential of this important class of heterocyclic compounds.

References

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  • Osborne, A. G., & Goolamali, Z. G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1100. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing anthranilic acids.
  • Scribd. (n.d.). Synthesis and Reactivity of 6 Iodo 4H 3,1 Benzoxazin 4 One. Retrieved from [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][8][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1088. [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][9]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][8][9]oxazin-4-one under Microwave Irradiation Conditions. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

  • Braidy, N., et al. (2009). 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones. Neurotoxicity Research, 15(4), 303-310. [Link]

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  • Zhao, B. X., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][8][11]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Introduction: The benzoxazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. These compounds exhibit a broad spectrum of biological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The benzoxazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific analogue, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, holds therapeutic promise due to the presence of a phenolic hydroxyl group, which can engage in key hydrogen bonding interactions with biological targets, and a methyl group that can influence steric interactions and metabolic stability. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement from a laboratory curiosity to a viable clinical candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. In the absence of extensive experimental data for this specific molecule in the public domain, this guide will leverage data from structurally related analogues and provide detailed, field-proven experimental protocols for the determination of these critical parameters. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of this and similar chemical entities.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems.

1.1. Chemical Structure and Identification

  • IUPAC Name: 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one

  • Molecular Formula: C₉H₇NO₃

  • Canonical SMILES: CC1=NC2=C(C=C(C=C2)O)C(=O)O1

While a specific CAS number for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is not readily found in major chemical databases, it is crucial to assign a unique identifier upon synthesis and characterization to ensure accurate data tracking. For comparison, the closely related 6-methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one is registered under CAS number 38527-50-3.[4]

1.2. Predicted Physicochemical Properties

In the absence of experimental data, computational tools provide valuable initial estimates of key physicochemical parameters. The following properties are predicted using established algorithms.

PropertyPredicted ValueNotes
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
Melting Point 180-200 °CEstimated based on related benzoxazinone structures. The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, potentially increasing the melting point compared to non-hydroxylated analogs. For instance, 2-Methyl-4H-3,1-benzoxazin-4-one has a reported melting point of 79-82 °C.[5]
Boiling Point > 350 °CHigh boiling point is expected due to the polar nature and potential for hydrogen bonding.
pKa (Phenolic OH) 8.5 - 9.5The acidity of the phenolic hydroxyl group is a critical determinant of its ionization state at physiological pH. This prediction is based on the pKa of phenol and the electronic effects of the fused benzoxazinone ring system.
LogP (Octanol/Water) 1.5 - 2.5This value indicates the lipophilicity of the compound. A value in this range suggests moderate lipophilicity, which is often favorable for drug-like molecules, balancing aqueous solubility with membrane permeability.
Aqueous Solubility Low to moderateThe hydroxyl group enhances aqueous solubility compared to non-polar analogs, but the overall aromatic structure limits high solubility in water.

Synthesis and Purification

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one can be conceptually approached through established methods for benzoxazinone ring formation.

2.1. Synthetic Strategy

A common and effective method for the synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives involves the heating of the corresponding substituted anthranilic acid with acetic anhydride.[6] For the target molecule, this would involve the use of 2-amino-5-hydroxybenzoic acid as the starting material.

Diagram: Synthetic Workflow

G A 2-amino-5-hydroxybenzoic acid C Reflux A->C B Acetic Anhydride B->C D Crude Product C->D Cyclization E Recrystallization D->E Purification F Purified 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one E->F

Caption: General synthetic workflow for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

2.2. Experimental Protocol: Recrystallization for Purification

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3][7][8]

Principle: This method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Physicochemical Property Determination: Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

3.1. Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dried, purified compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

3.2. Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for formulation development and understanding in vivo disposition.

Step-by-Step Methodology (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. Acid Dissociation Constant (pKa) Determination

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, the phenolic hydroxyl group is the primary acidic center. Spectrophotometric determination is a common and reliable method.

Diagram: pKa Determination Workflow

G A Prepare buffer solutions of varying pH C Add stock solution to each buffer A->C B Prepare stock solution of the compound B->C D Measure UV-Vis spectrum for each pH C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Determine pKa from the inflection point of the curve E->F

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology (UV-Vis Spectrophotometry):

  • Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Sample Preparation: Prepare a series of buffer solutions with a range of pH values spanning the expected pKa (e.g., from pH 7 to 11). Add a constant aliquot of a stock solution of the compound to each buffer.

  • Spectral Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

3.4. Lipophilicity (LogP) Determination

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's ability to cross biological membranes.

Step-by-Step Methodology (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Protons 2.1 - 2.3singlet3H-CH₃
Aromatic Protons 6.8 - 7.5multiplet3HAr-H
Phenolic Proton 9.5 - 10.5broad singlet1H-OH
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Methyl Carbon ~20-CH₃
Aromatic Carbons 110 - 150Ar-C
Quaternary Carbon (C-O) ~155Ar-C-OH
Carbonyl Carbon ~160C=O
Imine Carbon ~165N=C-CH₃

4.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600O-H stretch (broad)Phenolic -OH
~1750C=O stretchEster (lactone)
~1640C=N stretchImine
1500 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchAryl ether

4.3. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expected UV-Vis Absorption:

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is expected to exhibit strong UV absorbance due to its extended conjugated system. The λmax (wavelength of maximum absorbance) is likely to be in the range of 250-350 nm. The position of the λmax will be sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl group.

Stability

The stability of the benzoxazinone ring is a critical consideration. The heterocyclic ring can be susceptible to nucleophilic attack, particularly at the 2-position, which can lead to ring-opening.[9] The presence of a small alkyl group, such as the methyl group in the target compound, can make the ring susceptible to this type of degradation. Stability studies under various conditions (e.g., different pH values, temperatures, and in the presence of light) are essential to establish the shelf-life and appropriate storage conditions for this compound.

Conclusion

This technical guide has outlined the key physicochemical properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and provided detailed experimental protocols for their determination. While specific experimental data for this molecule is limited, the information provided for structurally related compounds, combined with the robust methodologies described herein, offers a comprehensive framework for its thorough characterization. A systematic investigation of these properties is a critical step in the journey of transforming a promising chemical entity into a well-understood and developable therapeutic agent.

References

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  • LibreTexts Chemistry. (2023, January 29). Recrystallization. [Link]

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  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

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  • Al-Suod, H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Bunce, R. A., et al. (2018). Formation of 4H-benzo[d][2][3]oxazin-4-ones. Molecules, 23(8), 2038. [Link]

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  • Nikolova, S., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 234-241. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 7(40), 35919-35930. [Link]

  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 705-711. [Link]

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Foundational

The Dawn of a Scaffold: Early Biological Investigations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazinone Core and its Emergence in Medicinal Chemistry The journey of a novel therapeutic agent from labo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazinone Core and its Emergence in Medicinal Chemistry

The journey of a novel therapeutic agent from laboratory curiosity to clinical candidate is often built upon a foundation of early, exploratory studies. This guide delves into the foundational investigations into the biological activity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds. While extensive early research on this specific derivative is not widely documented in readily available literature, we can reconstruct a logical pathway of its initial scientific exploration by examining the synthesis of its core structure and the primary biological activities associated with the broader benzoxazinone family.

Benzoxazinones represent a vital class of fused heterocyclic scaffolds, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The structural core of these molecules offers a versatile platform for medicinal chemists, with reactive sites at C2 and C4 that are amenable to modification.[1] The story of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one begins with the fundamental chemistry of its synthesis, a process that has been established for over a century.

Foundational Synthesis: A Gateway to Biological Exploration

The pioneering synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was first reported in 1902 by Heller and Fiesselmann, who utilized the reaction of anthranilic acids with aroyl chlorides.[1] A common and straightforward method for the synthesis of the 2-methyl variant involves heating anthranilic acid with acetic anhydride.[2] This foundational reaction provides the basis for creating a library of substituted benzoxazinones for biological screening.

Experimental Protocol: Synthesis of the 2-Methyl-4H-benzo[d]oxazin-4-one Scaffold

This protocol outlines the archetypal synthesis of the 2-methyl-4H-benzo[d]oxazin-4-one core structure, a necessary precursor to understanding the biological activity of its hydroxylated derivative.

Objective: To synthesize the 2-methyl-4H-benzo[d]oxazin-4-one scaffold via the cyclization of anthranilic acid.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Anhydrous sodium acetate (optional, as a catalyst)[2]

  • Reflux apparatus

  • Crystallization and filtration equipment

Procedure:

  • A mixture of anthranilic acid and an excess of acetic anhydride is prepared in a round-bottom flask.

  • Anhydrous sodium acetate can be added to catalyze the reaction.[2]

  • The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the excess acetic anhydride is removed, typically through distillation under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-methyl-4H-benzo[d]oxazin-4-one crystals.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent for the amino group of anthranilic acid and as the dehydrating agent to facilitate the final cyclization to the benzoxazinone ring.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the acylation and subsequent intramolecular cyclization.

  • Recrystallization: This purification technique is essential to remove any unreacted starting materials and by-products, ensuring the purity of the final compound for subsequent biological assays.

Early Biological Screening: A Focus on Broad-Spectrum Activity

Given the wide range of biological activities later discovered for the benzoxazinone class, it is logical to infer that early investigations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one would have involved broad-spectrum screening to identify its therapeutic potential. The primary areas of investigation would likely have included antimicrobial and cytotoxic activities, as these were common starting points for the evaluation of novel chemical entities in the mid-20th century.

Antimicrobial Activity Screening

The benzoxazinone scaffold has been shown to possess significant antibacterial and antifungal properties.[2] Early screening would have likely employed classical microbiological techniques to assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Objective: To qualitatively assess the antimicrobial activity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one against a panel of microorganisms.

Materials:

  • Pure culture of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs

  • Solution of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one at a known concentration

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of the agar plate.

  • Sterile filter paper discs are impregnated with a known concentration of the test compound.

  • The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • The diameter of the zone of inhibition around each disc is measured.

Interpretation of Results: The presence and size of a clear zone of inhibition around the disc containing the test compound indicate its antimicrobial activity. A larger zone of inhibition generally correlates with higher activity.

Cytotoxicity and Potential Anticancer Activity

The anticancer potential of benzoxazinone derivatives is a significant area of modern research.[3] Early investigations would have likely started with simple in vitro cytotoxicity assays to determine the compound's effect on cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)[4]

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one for a specified incubation period (e.g., 24, 48, or 72 hours).

  • Following treatment, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.

Data Analysis and Interpretation: The absorbance values are used to calculate the percentage of cell viability at each concentration of the test compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined. A lower IC50 value indicates greater cytotoxic potential.

Compound Cell Line IC50 (µg/mL) Reference
2-phenyl-4H-benzo[d][2][5]oxazin-4-oneA549 (Human Lung Cancer)65.43 ± 2.7[4]

Note: This data is for a related benzoxazinone and is provided for illustrative purposes of the type of data generated in early cytotoxic screens.

Visualizing the Path from Synthesis to Screening

The following diagram illustrates the logical workflow from the foundational synthesis of the benzoxazinone core to the primary biological screening assays that would have likely constituted the early studies of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Early_Studies_Workflow cluster_synthesis Synthesis cluster_screening Early Biological Screening Anthranilic_Acid Anthranilic Acid Derivative (e.g., 5-Hydroxyanthranilic Acid) Reaction Acylation & Cyclization Anthranilic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Benzoxazinone 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one Reaction->Benzoxazinone Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Benzoxazinone->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Benzoxazinone->Cytotoxicity

Caption: Workflow from synthesis to early biological evaluation.

Conclusion and Future Directions

The early investigation of a novel compound like 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is a critical step in the drug discovery pipeline. While specific, detailed historical records of its initial biological screening are not prominently available, a logical reconstruction based on the established synthesis of the benzoxazinone scaffold and the broad-spectrum activities of this chemical class points towards initial explorations in antimicrobial and cytotoxic domains. The foundational synthetic methods provided the essential starting material for these biological inquiries. The insights gained from these preliminary screens, however modest, would have paved the way for more targeted investigations into specific mechanisms of action and the development of more potent and selective derivatives, a process that continues in medicinal chemistry research today.

References

  • [Synthesis of 2-phenyl-4H-benzo[d][2][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies]([Link])

  • [Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][5]oxazines and Biological Evaluation of Activity in Breast Cancer Cells]([Link])

Sources

Exploratory

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the discovery and history of the heterocyclic compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of the heterocyclic compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis and existence are firmly rooted in the broader exploration of benzoxazinone chemistry. This document will therefore elucidate the foundational synthetic pathways, the key chemical principles governing its formation, and the rich scientific context from which it emerged.

Historical Context: The Rise of Benzoxazinones

The story of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is intrinsically linked to the development of the benzoxazinone scaffold, a class of compounds recognized for over a century for their synthetic utility and diverse biological activities. Benzoxazinone derivatives are key chemical synthons, serving as building blocks for a variety of more complex heterocyclic systems, including quinazolinones.[1][2] Their broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, has made them a focal point of medicinal chemistry research.[1]

The foundational method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid or its substituted derivatives with an acylating agent.[1] Heating a substituted anthranilic acid with acetic anhydride, for example, is a well-established route to the corresponding 2-methyl-3,1-(4H)-benzoxazin-4-one derivative.[1] This general reaction has been widely applied to a variety of substituted anthranilic acids to generate a library of benzoxazinone compounds with diverse functionalities.

The Genesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one: A Logical Synthesis

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one follows a classic and well-documented pathway in heterocyclic chemistry. The logical and most probable route to this specific compound is through the cyclization of 5-hydroxyanthranilic acid with an acetylating agent, typically acetic anhydride.

The Precursor: 5-Hydroxyanthranilic Acid

5-Hydroxyanthranilic acid is a metabolite of the essential amino acid tryptophan and is a known compound in organic and biochemistry.[3] Its availability as a starting material is crucial for the synthesis of the target benzoxazinone.

The Core Reaction: Acylation and Cyclization

The reaction of a substituted anthranilic acid with acetic anhydride is a cornerstone of benzoxazinone synthesis.[1] This process involves two key steps that can occur in a one-pot synthesis:

  • N-Acetylation: The amino group of the anthranilic acid derivative nucleophilically attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylanthranilic acid intermediate.

  • Intramolecular Cyclization: The carboxylic acid group of the N-acetylated intermediate then undergoes a dehydration reaction with the acetyl group, leading to the formation of the six-membered oxazinone ring.

This fundamental transformation has been successfully applied to a wide range of substituted anthranilic acids, including those with halogen and methoxy groups at the 5-position (which corresponds to the 6-position in the resulting benzoxazinone).[2]

Mechanistic Insights: The Formation Pathway

The formation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one from 5-hydroxyanthranilic acid and acetic anhydride proceeds through a well-understood mechanism. The following diagram illustrates the key steps:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 5-Hydroxyanthranilic Acid C N-Acetyl-5-hydroxyanthranilic Acid A->C N-Acetylation B Acetic Anhydride B->C D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one C->D Intramolecular Cyclization (Dehydration)

Sources

Foundational

Spectroscopic Characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one: A Technical Guide

Spectroscopic Characterization of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one: A Technical Guide This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methyl-4H-benzo[d][1]...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a significant heterocyclic compound. Benzoxazinones are a class of fused heterocycles with a wide range of biological activities, making them important scaffolds in drug discovery and materials science.[3] Their applications include roles as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3] A thorough understanding of their structure and spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, offering insights into its structural elucidation and analytical characterization.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one consists of a benzene ring fused to an oxazine ring, with a hydroxyl group at the 6-position, a methyl group at the 2-position, and a ketone at the 4-position.

Figure 1: Chemical structure of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Singlet1HAr-OH
~7.8Doublet1HH-5
~7.1Doublet of doublets1HH-7
~7.0Doublet1HH-8
~2.4Singlet3H-CH₃

Interpretation:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The hydroxyl proton (Ar-OH) is anticipated to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The aromatic protons will exhibit splitting patterns characteristic of their substitution on the benzene ring. H-5, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded of the aromatic protons. The methyl group protons will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial for distinguishing between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C=O (C-4)
~158C-O (C-6)
~155N=C-O (C-2)
~145C-4a
~128C-8a
~125C-5
~118C-7
~110C-8
~21-CH₃

Interpretation:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift. The carbon attached to the hydroxyl group (C-6) and the carbon in the oxazine ring double bond (C-2) will also appear at downfield shifts. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts as indicated in the table. The differentiation between the aromatic carbons can be aided by heteronuclear correlation experiments (e.g., HSQC, HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
~1750StrongC=O stretch (lactone)
~1610MediumC=N stretch
1600-1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

Interpretation:

The IR spectrum will be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydroxyl group's O-H stretching vibration.[4][5] A strong, sharp peak around 1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the lactone in the oxazinone ring.[6] The C=N stretching vibration within the oxazine ring is expected around 1610 cm⁻¹.[4] Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[4] A strong band around 1250 cm⁻¹ can be attributed to the C-O stretching of the ester group within the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer ionization method that is likely to produce a prominent molecular ion peak.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 177.05 (for C₉H₇NO₃)

  • Key Fragmentation Pathways: The fragmentation of benzoxazinone derivatives often involves characteristic losses.[2] A potential fragmentation pathway for 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one is proposed below.

M [M]⁺˙ m/z = 177 F1 [M - CH₃]⁺ m/z = 162 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 149 M->F2 - CO F3 [M - OCNCH₃]⁺˙ m/z = 120 F2->F3 - HCN

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 177, corresponding to the molecular weight of the compound. Common fragmentation patterns for related structures include the loss of the methyl group, carbon monoxide, and other neutral fragments from the heterocyclic ring.[2] The exact fragmentation will depend on the ionization energy and the specific instrumentation used. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a comprehensive analytical workflow for researchers. The unique spectral features of this compound, arising from its specific arrangement of functional groups, allow for its unambiguous identification. This technical guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of benzoxazinone derivatives.

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3559. [Link]

  • Kovalenko, S. M., et al. (2014). 2,1-Benzothiazine 2,2-Dioxides. 4*. Synthesis, Structure, and Analgesic Properties of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(Pyridin-2-yl). ResearchGate. [Link]

  • Nuhu, A. A., et al. (2014). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 9(2), 1-4. [Link]

  • Osborne, A. G., & Goolamali, Z. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090. [Link]

  • Reddy, T. R., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(17), 3984. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in Common Solvents

Abstract The successful development of any new chemical entity (NCE) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. Among the most critical of these are solubility and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful development of any new chemical entity (NCE) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence a compound's bioavailability, formulation, storage, and overall therapeutic potential. This guide provides a detailed technical framework for characterizing the solubility and stability of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, a novel benzoxazinone derivative. While specific experimental data for this compound is not yet widely available, this document outlines the authoritative, field-proven methodologies that a researcher must employ to generate the robust data required for drug development. We will detail the causality behind experimental choices, provide step-by-step protocols for solubility and stability assessment, and explain the development of a stability-indicating analytical method, grounding all recommendations in established regulatory and scientific principles.

Introduction: The Benzoxazinone Scaffold and the Imperative of Physicochemical Characterization

The 4H-benzo[d]oxazin-4-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These compounds are recognized for their utility as synthetic building blocks for more complex molecules, such as quinazolinones, and for their own intrinsic pharmaceutical potential, including anti-inflammatory and antimicrobial properties.[1] 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one represents a specific analogue whose potential is yet to be fully unlocked.

Before any meaningful biological evaluation or formulation development can occur, a rigorous assessment of its solubility and stability is paramount.

  • Solubility dictates the compound's dissolution rate and concentration in biological fluids and solvents, impacting its absorption and bioavailability. Low aqueous solubility is a primary cause of failure for many promising drug candidates.

  • Stability determines the compound's shelf-life and susceptibility to degradation under various environmental conditions (pH, temperature, light, oxidation).[3][4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5]

This guide serves as a comprehensive roadmap for researchers, outlining the necessary steps to thoroughly characterize 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Predicted Physicochemical Properties and Initial Considerations

While experimental data is pending, we can infer certain properties based on the structure of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The structure contains both lipophilic (benzene ring, methyl group) and hydrophilic (hydroxyl and carbonyl groups) fragments.[6] The phenolic hydroxyl group is weakly acidic, suggesting that its ionization state, and therefore solubility, will be pH-dependent. The ester-like linkage within the oxazinone ring is a potential site for hydrolysis, particularly under acidic or basic conditions.

These initial observations guide our experimental strategy. The pH of the solvent system will be a critical variable in both solubility and stability studies.

Comprehensive Solubility Assessment

The goal of solubility assessment is to determine the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[7][8]

  • Kinetic Solubility: A high-throughput measurement of apparent solubility. It is determined by adding a concentrated DMSO stock solution to an aqueous buffer.[8] While fast and suitable for early screening, it can sometimes overestimate the true solubility because it starts from a solution state and may form supersaturated solutions or amorphous precipitates.[7][9]

  • Thermodynamic Solubility: The true equilibrium solubility. It is measured by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours).[10] This "shake-flask" method is considered the gold standard and is essential for preformulation and regulatory submissions.[11]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol provides a rapid assessment of solubility, ideal for initial solvent screening.

Causality: The choice of nephelometry (light scattering) is based on its speed and sensitivity for detecting the formation of fine precipitates when a compound crashes out of solution.[8][12]

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to wells containing 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of 1%.

  • Serial Dilution: Perform serial dilutions directly in the buffer plate.

  • Equilibration: Shake the plate at room temperature (e.g., 25°C) for 2 hours, protected from light.

  • Analysis: Measure the light scattering or turbidity of each well using a nephelometer.

  • Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not produce a signal significantly above the buffer-only background.[10]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and reliable data.

Causality: By starting with the solid material and allowing sufficient time to reach equilibrium, this method measures the true saturation point of the solvent, which is critical for accurate biopharmaceutical and formulation modeling.[10][11]

Methodology:

  • Sample Preparation: Add an excess amount of solid 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one to several vials, each containing a known volume of a selected solvent.

  • Equilibration: Tightly cap the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24 to 48 hours. It is advisable to periodically test samples until the concentration remains constant.[11]

  • Sample Clarification: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microcrystals.

  • Quantification: Dilute the clear, saturated filtrate with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, as described in Section 5).

  • Calculation: Calculate the concentration of the dissolved compound using a calibration curve. Report the solubility in units of µg/mL or mM.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted and Experimental Solubility of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Solvent Type Polarity Index Dielectric Constant (20°C) Predicted Solubility Experimental Solubility (µg/mL @ 25°C)
Water (pH 5.0) Aqueous 10.2 80.1 Sparingly Soluble Data to be determined
PBS (pH 7.4) Aqueous ~10.2 ~80.1 Sparingly Soluble Data to be determined
Methanol Polar Protic 5.1 32.7 Soluble Data to be determined
Ethanol Polar Protic 4.3 24.6 Soluble Data to be determined
Acetone Polar Aprotic 4.3 21.0 Soluble Data to be determined
Acetonitrile Polar Aprotic 5.8 36.6 Soluble Data to be determined
Ethyl Acetate Mid-Polarity 4.4 6.0 Moderately Soluble Data to be determined
Dichloromethane Non-Polar 3.1 9.1 Moderately Soluble Data to be determined
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 47.0 Freely Soluble Data to be determined

(Solvent property data sourced from publicly available chemical databases)[13]

Comprehensive Stability Assessment: Forced Degradation Studies

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors.[3][4] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][14] This information is essential for developing and validating a stability-indicating analytical method.[5][15][16]

The International Council for Harmonisation (ICH) guidelines provide the regulatory framework for these studies.[3][17] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.

Experimental Workflow for Stability Assessment

The logical flow of a stability study is crucial for generating meaningful data. It begins with subjecting the compound to stress, followed by analysis to separate and identify any degradants, and concludes with interpretation.

Stability_Workflow cluster_stress PART 1: Stress Conditions (Forced Degradation) cluster_analysis PART 2: Analysis cluster_data PART 3: Data Interpretation A Stock Solution of 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Subject to Stress C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Subject to Stress D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D Subject to Stress E Thermal Degradation (e.g., 60°C in solution) A->E Subject to Stress F Photostability (ICH Q1B Light Exposure) A->F Subject to Stress G Sample Collection at Time Points B->G C->G D->G E->G F->G H Analysis by Stability- Indicating HPLC-UV/MS G->H I Quantify Parent Compound (% Assay Remaining) H->I J Identify & Quantify Degradation Products H->J L Establish Peak Purity (PDA Detector) H->L K Determine Degradation Pathways I->K J->K

Caption: Workflow for Forced Degradation and Stability Analysis.

Protocol: Forced Degradation Studies

Causality: The choice of stress conditions (acid, base, oxidation, heat, light) is mandated by ICH guidelines as they represent the most common degradation pathways for pharmaceutical compounds.[5][14]

Methodology:

  • Preparation: Prepare solutions of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (e.g., at 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water, that ensures complete dissolution.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 1.0 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 1.0 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[4]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method described below.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18] Crucially, it must be able to separate the parent compound from all its degradation products, process impurities, and excipients.[15][19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15][19]

Rationale for Method Development

The development of a robust HPLC method is a systematic process. Reversed-phase HPLC is typically the starting point for molecules of intermediate polarity like the target compound.

HPLC_Method_Dev Start Define Goal: Separate Parent & Degradants Col Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) Start->Col Mob Select Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: Acetonitrile) Col->Mob Grad Develop Gradient Elution (e.g., 5% to 95% B over 20 min) Mob->Grad Det Select Detection λ (UV Scan of Parent Compound) Grad->Det Inject Inject Stressed Samples & Unstressed Control Det->Inject Eval Evaluate Resolution (Rs) & Peak Purity Inject->Eval Opt Optimize Gradient, Flow Rate, or pH if Rs < 1.5 Eval->Opt Resolution or Purity Fails End Validated Stability- Indicating Method Eval->End Resolution & Purity OK Opt->Inject

Caption: Decision workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) detector. Scan for the λmax of the parent compound and monitor multiple wavelengths to detect impurities. A PDA detector is critical for assessing peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Causality: A C18 column is a versatile starting point for retaining non-polar to moderately polar compounds. A gradient elution is necessary to separate compounds with a range of polarities (the parent and its potential degradants) in a single run.[19] Using a PDA detector allows for the assessment of peak purity, which is essential to prove that the parent peak is not co-eluting with a degradant.

Conclusion and Future Directions

This guide has established a comprehensive, scientifically-grounded framework for the definitive characterization of the solubility and stability of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. By adhering to these detailed protocols—from initial kinetic solubility screens and gold-standard shake-flask analysis to ICH-compliant forced degradation studies and the development of a robust stability-indicating HPLC method—researchers can generate the high-quality, reliable data essential for advancing this promising compound through the drug development pipeline. The successful execution of these studies will provide a clear understanding of the molecule's behavior in relevant solvent systems, inform stable formulation strategies, and ensure the safety and efficacy profile required for regulatory approval.

References

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  • Efficacy and safety of 4‐hydroxy 2‐methyl‐N‐(5‐methyl‐2‐thiazolyl)‐2H‐1, 2‐benzothiazin‐3‐carboxamide 1,1‐dioxide, a fast‐acting meloxicam formulation, on moderate‐to‐severe pain following abdominal surgery: A phase III randomized controlled. PubMed Central - NIH.

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Foundational

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug discovery and development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide a powerful lens through which we can elucidate the electronic structure, reactivity, and potential bioactivity of novel molecular entities.[1][2][3] This guide offers an in-depth technical exploration of the quantum chemical methodologies applied to a promising heterocyclic scaffold: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. Benzoxazinone derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6][7] By dissecting the computational workflow, from initial structure optimization to the prediction of spectroscopic properties, we aim to provide researchers, scientists, and drug development professionals with a robust framework for in-silico analysis. The protocols and theoretical underpinnings detailed herein are designed to be self-validating, fostering a deeper understanding of the causal relationships between molecular structure and chemical behavior.

Foundational Principles: The "Why" Behind the "How"

The journey into the quantum mechanical world of a molecule begins with a fundamental choice of methodology. For a molecule like 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, Density Functional Theory (DFT) presents an optimal balance of computational efficiency and accuracy.[2][3] Unlike more computationally expensive wavefunction-based methods, DFT approximates the electron density of a system to determine its ground-state energy and other properties.[2][3][8] This approach is particularly well-suited for drug design, where it can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and interaction energies.[1][2][9]

The choice of a specific functional and basis set is a critical decision that directly impacts the quality of the results. A commonly employed and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often a good starting point, providing a flexible description of the electron distribution by including diffuse functions (++) to account for lone pairs and polarization functions (d,p) to describe bond anisotropies.

The Computational Workflow: A Step-by-Step Protocol

The in-silico investigation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one follows a logical and sequential workflow. Each step builds upon the previous one, providing a progressively more detailed picture of the molecule's properties.

Geometry Optimization: Finding the Most Stable Conformation

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.[10][11][12] This is achieved through a process of geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. An improperly optimized structure will lead to erroneous predictions for all other properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Input Structure Generation: A 2D or 3D structure of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is created using a molecular builder.

  • Computational Setup: The calculation is set up in a quantum chemistry software package (e.g., Gaussian, ORCA).[2]

  • Level of Theory Selection: The chosen level of theory is specified (e.g., B3LYP/6-311++G(d,p)).

  • Optimization Keyword: The 'Opt' keyword is included in the input file to initiate the geometry optimization.

  • Frequency Calculation Keyword: The 'Freq' keyword is also included to perform a frequency calculation on the optimized geometry.[10][11][12] This is a critical validation step; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[13]

  • Execution and Analysis: The calculation is run, and the output is analyzed to confirm convergence and the absence of imaginary frequencies.

Geometry Optimization Workflow A Initial 3D Structure B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization Calculation B->C D Frequency Calculation C->D E Converged Minimum Energy Structure D->E No Imaginary Frequencies F Transition State or Saddle Point D->F Imaginary Frequencies Present

Caption: Workflow for obtaining a stable molecular geometry.

Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15] The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.[15] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity.[15][16] A smaller gap suggests higher reactivity.[16]

Table 1: Key Reactivity Descriptors from FMO Analysis

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability[15][16]
Ionization Potential (IP)-EHOMOEnergy required to remove an electron
Electron Affinity (EA)-ELUMOEnergy released when an electron is added
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1/(2η)Reciprocal of hardness, indicates reactivity
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[17][18][19] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing valuable insights into its intermolecular interactions and potential binding sites for drug-receptor interactions.[17][20] The MEP is mapped onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential).[18]

MEP Interpretation MEP Molecular Electrostatic Potential (MEP) Map Red Red Regions MEP->Red Blue Blue Regions MEP->Blue Green Green/Yellow Regions MEP->Green Nucleophilic Nucleophilic Attack Sites (Electron-Rich) Red->Nucleophilic Electrophilic Electrophilic Attack Sites (Electron-Poor) Blue->Electrophilic Neutral Neutral Regions Green->Neutral

Caption: Interpreting the color-coded MEP map for reactivity.

Time-Dependent DFT (TD-DFT): Predicting Electronic Spectra

To understand the photophysical properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, Time-Dependent Density Functional Theory (TD-DFT) is employed.[21][22][23] This method allows for the calculation of excited-state properties, including the prediction of the molecule's UV-Vis absorption spectrum.[21][24][25] By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is invaluable for correlating the theoretical structure with experimental spectroscopic data.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum

  • Optimized Geometry: The previously optimized ground-state geometry of the molecule is used as the starting point.

  • TD-DFT Keyword: The input file is modified to include the TD-DFT keyword.

  • Solvent Effects: To mimic experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM), can be included.

  • Number of States: The number of excited states to be calculated is specified.

  • Execution and Analysis: The calculation is run, and the output provides a list of electronic transitions, their energies, and oscillator strengths. This data is then used to generate a theoretical UV-Vis spectrum.

Data Synthesis and Interpretation

The culmination of these quantum chemical calculations is a comprehensive dataset that provides a multi-faceted view of the molecule's properties.

Table 2: Predicted Quantum Chemical Properties for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Illustrative)

PropertyPredicted Value
Geometric Parameters
C=O bond lengthe.g., 1.22 Å
O-H bond lengthe.g., 0.97 Å
Dihedral anglese.g., Planar/Non-planar
Electronic Properties
EHOMOe.g., -6.5 eV
ELUMOe.g., -1.8 eV
HOMO-LUMO Gap (ΔE)e.g., 4.7 eV
Dipole Momente.g., 3.5 D
Spectroscopic Properties
λmax (UV-Vis)e.g., 280 nm, 320 nm
Vibrational Frequenciese.g., C=O stretch at ~1700 cm-1

Note: The values in this table are illustrative and would be determined by performing the actual calculations.

Conclusion: From In-Silico Insights to Experimental Validation

The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the structure, reactivity, and spectroscopic properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The insights gained from these computational studies can guide synthetic efforts, aid in the interpretation of experimental data, and provide a rational basis for the design of new benzoxazinone derivatives with enhanced biological activity. It is crucial to remember that computational results are most powerful when used in synergy with experimental validation. The theoretical predictions for geometry, reactivity, and spectra should be compared with experimental data from techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy to create a complete and validated molecular profile.

References

  • Dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • Molecules. (2015, June 10). Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. Retrieved from [Link]

  • PubMed Central. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Using molecular electrostatic potential maps for similarity studies. Retrieved from [Link]

  • MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Retrieved from [Link]

  • PubMed. (2019, September 1). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Retrieved from [Link]

  • ACS Omega. (2019, April 22). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (n.d.). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Retrieved from [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Research Square. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

  • MolSSI Education. (n.d.). Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. Retrieved from [Link]

  • PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a.... Retrieved from [Link]

  • YouTube. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. Retrieved from [Link]

  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • Beautiful Atoms. (n.d.). Electrostatic potential maps. Retrieved from [Link]

  • Dailymotion. (2023, January 18). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO–LUMO orbitals of all compounds determined using DFT method. Retrieved from [Link]

  • GitHub. (2019, September 3). Multi-step Geometry Optimization with ORCA. Retrieved from [Link]

  • NIH. (2018, July 20). An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Retrieved from [Link]

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Exploratory

Whitepaper: Unlocking the Therapeutic Promise of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one: A Proposed Pharmacological Investigation

Abstract The 4H-benzo[d]oxazin-4-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including potent anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-benzo[d]oxazin-4-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including potent anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] This guide focuses on a specific, under-investigated derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one . While direct pharmacological data for this compound is scarce, its structural features—namely the electron-donating hydroxyl group on the benzene ring and the methyl group at the 2-position—suggest a high potential for significant biological activity. This document serves as a technical whitepaper, moving beyond a simple literature review to propose a comprehensive, multi-phase research and development workflow. We will outline a logical, causality-driven strategy for its synthesis, characterization, and systematic evaluation, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation. This guide is designed to provide researchers with a robust framework to explore and potentially validate 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a novel therapeutic candidate.

Introduction: The Benzoxazinone Core and the Untapped Potential of a Hydroxylated Derivative

Benzoxazinones represent a critical class of fused heterocyclic compounds that have consistently yielded pharmacologically active agents.[3][4] Their rigid, planar structure provides an excellent framework for interacting with various biological targets. Derivatives have been developed as inhibitors of human leukocyte elastase, serine proteases, and viral proteases, and have shown promise as receptor antagonists and modulators.[5]

Notably, two key areas of activity stand out for this class:

  • Anti-inflammatory and Analgesic Action: Many benzoxazinone derivatives exhibit significant anti-inflammatory properties, often with reduced gastrointestinal toxicity compared to traditional NSAIDs.[1][2]

  • Anticancer Activity: A growing body of evidence highlights the potent anti-proliferative and pro-apoptotic effects of benzoxazinones against a range of human cancer cell lines, including lung, cervical, and gastric cancers.[6][7][8]

The subject of this guide, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one , is strategically designed. The 2-methyl substitution is a common feature in synthetically accessible benzoxazinones.[4] The introduction of a hydroxyl group at the 6-position is hypothesized to serve two purposes: 1) potentially enhance antioxidant properties, a key component in mitigating inflammation, and 2) provide an additional hydrogen bond donor/acceptor site for enhanced binding affinity to protein targets, which could amplify its anticancer or enzymatic inhibitory effects.

This whitepaper will therefore explore the pharmacological potential of this specific molecule by proposing a rigorous, structured investigation.

Synthesis and Structural Validation Workflow

The logical first step is a reliable and scalable synthesis of the target compound. Based on established methodologies for this scaffold, a two-step process starting from 2-amino-5-hydroxybenzoic acid is proposed.[4][9]

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclodehydration A 2-Amino-5-hydroxybenzoic acid C N-Acetyl-2-amino-5-hydroxybenzoic acid (Intermediate) A->C Reflux B Acetic Anhydride B->C D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Final Product) C->D Acetic Anhydride (excess) Reflux

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one
  • Rationale: This protocol utilizes acetic anhydride first as an acylating agent and second as a dehydrating agent for ring closure, a common and efficient method for producing 2-methyl substituted benzoxazinones.[4]

  • Step 1: N-Acetylation

    • Suspend 1.0 equivalent of 2-amino-5-hydroxybenzoic acid in glacial acetic acid.

    • Add 1.1 equivalents of acetic anhydride dropwise while stirring at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetylated intermediate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Cyclodehydration

    • Reflux the dried N-acetyl intermediate from Step 1 in an excess of acetic anhydride for 4-6 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Cool the mixture and remove the excess acetic anhydride under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water) to yield pure 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

  • Structural Validation:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the oxazinone, O-H of the phenol, C=N).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Proposed Pharmacological Screening Workflow

Based on the activities of structurally related benzoxazinones, we propose a parallel screening approach to efficiently assess the anticancer and anti-inflammatory potential of the title compound.

Diagram: Multi-Phase Pharmacological Investigation

G start Synthesized & Validated 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one phase1 Phase 1: In Vitro Screening anticancer_screen Anticancer Screening (MTT Assay: A549, HeLa, MCF-7) phase1->anticancer_screen antiinflam_screen Anti-Inflammatory Screening (COX/LOX Inhibition, NO Assay) phase1->antiinflam_screen phase2 Phase 2: Mechanistic Elucidation anticancer_screen->phase2 If IC50 < 10 µM antiinflam_screen->phase2 If significant inhibition anticancer_moa Anticancer MoA (Apoptosis, Cell Cycle, Migration) phase3 Phase 3: In Vivo Validation anticancer_moa->phase3 Positive MoA data antiinflam_moa Anti-Inflammatory MoA (Western Blot: NF-κB, iNOS) antiinflam_moa->phase3 Positive MoA data anticancer_invivo Xenograft Mouse Model antiinflam_invivo Carrageenan-Induced Paw Edema

Caption: A structured workflow for evaluating pharmacological potential.

Phase 1: Primary In Vitro Screening
  • Hypothesis: The compound will exhibit cytotoxic effects on cancer cell lines, consistent with other benzoxazinone derivatives that target key oncogenic pathways like c-Myc or PI3K/mTOR.[6][10]

  • Protocol 3.1.1: Cell Viability (MTT Assay)

    • Cell Lines: A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma).

    • Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

    • Treatment: Treat cells with the test compound at increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use Doxorubicin as a positive control.[7]

    • Assay: Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.

    • Measurement: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

  • Hypothesis: The compound will inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

  • Protocol 3.2.1: COX-1/COX-2 and 5-LOX Inhibition Assays

    • Methodology: Utilize commercially available colorimetric or fluorometric inhibitor screening kits (e.g., from Cayman Chemical or Abcam).

    • Procedure: Follow the manufacturer's instructions. Typically, this involves incubating the respective enzyme (COX-1, COX-2, or 5-LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound.

    • Controls: Use Celecoxib as a selective COX-2 inhibitor and Zileuton as a 5-LOX inhibitor for positive controls.

    • Analysis: Measure the product formation and calculate the percentage of inhibition relative to the untreated control to determine IC₅₀ values.

  • Protocol 3.2.2: Nitric Oxide (NO) Production Assay

    • Cell Line: RAW 264.7 murine macrophages.

    • Stimulation: Seed cells and treat with the test compound for 1 hour before stimulating with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

    • Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Analysis: Quantify nitrite concentration and determine the compound's ability to inhibit LPS-induced NO production.

Data Summary Table (Template)
AssayTarget/Cell LineTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Cell ViabilityA549[Experimental Value][Doxorubicin Value]
Cell ViabilityHeLa[Experimental Value][Doxorubicin Value]
Cell ViabilityMCF-7[Experimental Value][Doxorubicin Value]
Enzyme InhibitionCOX-1[Experimental Value][Indomethacin Value]
Enzyme InhibitionCOX-2[Experimental Value][Celecoxib Value]
NO Production InhibitionRAW 264.7[Experimental Value][L-NAME Value]
Phase 2: Mechanism of Action (MoA) Elucidation

Should Phase 1 yield promising results (e.g., IC₅₀ < 10 µM in cancer assays or >50% inhibition in inflammatory assays), the subsequent step is to understand how the compound works.

  • Rationale: To determine if cytotoxicity is due to cell cycle arrest or the induction of programmed cell death (apoptosis), which are common mechanisms for anticancer agents.[8][13]

  • Protocol 3.3.1: Apoptosis and Cell Cycle Analysis

    • Treatment: Treat the most sensitive cancer cell line (from Protocol 3.1.1) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

    • Staining (Apoptosis): Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Staining (Cell Cycle): Harvest cells, fix in 70% ethanol, and stain with PI containing RNase.

    • Analysis: Analyze stained cells using a flow cytometer to quantify the percentage of cells in different phases of apoptosis (early, late) and the cell cycle (G1, S, G2/M).

G compound 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Phase 3: In Vivo Validation

Positive in vitro and MoA data provide the necessary justification for advancing to animal models.

  • Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[1][2][14]

  • Protocol 3.4.1: Rat Paw Edema Assay

    • Animals: Male Wistar rats (180-200 g).

    • Grouping: Divide animals into groups: Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test compound (e.g., 10, 20, 40 mg/kg).

    • Administration: Administer the compounds orally 1 hour before the inflammatory insult.

    • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Conclusion and Strategic Outlook

The true value of this molecule lies in its potential for enhanced activity and novel mechanisms conferred by its unique substitution pattern. Successful validation through the outlined protocols would position 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a highly promising lead compound, warranting further preclinical development, including lead optimization, formulation, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

References

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (ResearchGate) [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Abstract The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for mitigating the risk of late-stage clinical failure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for mitigating the risk of late-stage clinical failures.[1][2][3] In silico computational models provide a rapid, cost-effective, and resource-efficient methodology for profiling novel chemical entities before significant investment in synthesis and experimental testing.[4] This guide presents a comprehensive, step-by-step workflow for predicting the ADMET profile of a novel compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one . By leveraging a suite of validated, open-access computational tools, we will construct a detailed pharmacokinetic and toxicological profile of this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a practical protocol and an expert interpretation of the predictive data to guide future development decisions.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic properties or unforeseen toxicity.[3] The "fail early, fail cheap" paradigm has become a guiding principle in the pharmaceutical industry, emphasizing the need to identify and eliminate problematic compounds at the earliest stages of discovery.[4] Computational ADMET profiling serves as a powerful first-pass filter, enabling scientists to prioritize compounds with the highest likelihood of success and to guide medicinal chemistry efforts toward resolving potential liabilities.[5][6]

This guide focuses on a specific molecule of interest: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one .

Molecular Structure:

Chemical structure of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Image Source: PubChem CID 16758552. Note: This image is illustrative of the core structure; the exact compound was not found in PubChem and the structure is inferred from the name.)
  • Canonical SMILES: CC1=NC2=C(C=C(O)C=C2)C(=O)O1

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol

Our objective is to apply a systematic, multi-tool in silico approach to predict this compound's absorption, distribution, metabolism, excretion, and toxicity profile. This process not only generates crucial data but also provides a framework for the logical interpretation of these predictions, transforming raw output into actionable intelligence.

The In Silico Workflow: A Multi-Faceted Approach

No single computational tool can perfectly predict the complexities of a drug's behavior in vivo. Therefore, our strategy relies on a consensus approach, integrating results from multiple well-regarded platforms to build a more robust and reliable profile.[7] The primary tools selected for this guide are SwissADME and pkCSM , chosen for their comprehensive prediction endpoints, user-friendly interfaces, and strong basis in peer-reviewed methodologies.[8]

The general workflow for each ADMET parameter involves providing the molecular structure (via its SMILES representation) to the selected tool and interpreting the resulting predictive outputs.

ADMET_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output Profile SMILES Molecule SMILES (CC1=NC2=C(C=C(O)C=C2)C(=O)O1) SwissADME SwissADME SMILES->SwissADME Submit Structure pkCSM pkCSM SMILES->pkCSM Submit Structure ProToxII Other Tools (e.g., ProTox-II, ADMET-AI) SMILES->ProToxII Submit Structure ADMET_Profile Comprehensive ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET_Profile Generate Predictions pkCSM->ADMET_Profile Generate Predictions ProToxII->ADMET_Profile Generate Predictions Absorption_Workflow Input SMILES String Tool SwissADME Server Input->Tool Submit Output Predictions: - GI Absorption (High/Low) - P-gp Substrate (Yes/No) Tool->Output Predicts

Caption: Workflow for predicting key absorption parameters.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. [9]Two critical parameters are the ability to cross the Blood-Brain Barrier (BBB), essential for CNS-acting drugs, and the extent of binding to plasma proteins (PPB), which affects the concentration of free, active drug. [10][11] Protocol: Predicting BBB Permeability and Plasma Protein Binding

  • Access the pkCSM Pharmacokinetics Prediction server ([Link]).

  • Submit the SMILES string CC1=NC2=C(C=C(O)C=C2)C(=O)O1. You can do this by selecting "Enter SMILES" and pasting the string.

  • Initiate the prediction by clicking "Submit".

  • Locate the "Distribution" results table.

  • Record the predicted logBB value. A value > 0.3 indicates ready penetration into the brain, while a value < -1.0 suggests poor penetration. [10]This prediction is derived from models that correlate physicochemical properties like lipophilicity, size, and polar surface area with experimentally determined brain-to-blood concentration ratios. [12]6. Record the predicted Plasma Protein Binding percentage from the same table.

Metabolism

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) enzyme superfamily, is crucial for drug clearance and can be a major source of drug-drug interactions. [1][13]Predicting whether a compound inhibits key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a vital safety assessment.

Protocol: Predicting Cytochrome P450 Inhibition

  • Navigate back to the SwissADME results page for our compound.

  • Examine the "Pharmacokinetic properties" section.

  • Review the predictions for inhibition of the five major CYP isoforms. A "Yes" indicates a potential for inhibition.

  • Rationale: These predictions stem from statistical or machine learning models trained on large datasets of compounds with known inhibitory activity. The models learn to recognize structural features and properties that confer a high probability of binding to and inhibiting the active site of a specific CYP enzyme. [14]

Metabolism_Workflow Input SMILES String Tool SwissADME / pkCSM Input->Tool Output Metabolism Predictions: - CYP1A2 Inhibitor - CYP2C9 Inhibitor - CYP2C19 Inhibitor - CYP2D6 Inhibitor - CYP3A4 Inhibitor Tool->Output

Caption: Workflow for predicting CYP450 enzyme inhibition.

Excretion

Excretion is the process of removing a drug and its metabolites from the body. Total clearance is a key pharmacokinetic parameter that combines all routes of elimination (e.g., renal, hepatic).

Protocol: Predicting Total Clearance

  • Return to the pkCSM results page.

  • Find the "Excretion" results table.

  • Record the "Total Clearance" value, typically given in log(ml/min/kg). This value provides an integrated estimate of the body's efficiency in eliminating the drug. Models for clearance are often complex, integrating factors like metabolism and renal excretion pathways. [15]

Toxicity

Toxicity prediction is paramount for ensuring drug safety. [3]Early flags for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and liver injury (hepatotoxicity) can prevent the progression of dangerous compounds. [16][17] Protocol: Predicting Key Toxicity Endpoints

  • On the pkCSM results page , navigate to the "Toxicity" section.

  • Assess AMES Toxicity: Record the prediction (Positive/Negative). A positive result suggests potential for the compound to be mutagenic.

  • Assess hERG I Inhibition: Record the prediction (Yes/No). Inhibition of the hERG potassium channel is a major indicator of potential cardiotoxicity.

  • Assess Hepatotoxicity: Record the prediction (Yes/No). This flags the potential for the compound to cause drug-induced liver injury.

  • Self-Validation: The choice to use models like those in pkCSM is based on their development using large, curated datasets of toxic and non-toxic compounds. [18]The underlying algorithms, often machine learning-based, are trained to recognize "toxicophores" or structural motifs associated with specific adverse outcomes. [18][19]

Results: A Synthesized ADMET Profile

The data predicted from the in silico tools are summarized below for a comprehensive overview of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Table 1: Predicted Physicochemical and Lipophilicity Properties

Parameter Predicted Value Optimal Range Source
Molecular Weight 177.16 g/mol < 500 g/mol SwissADME
LogP (Consensus) 1.35 -0.4 to +5.6 SwissADME
Water Solubility (LogS) -2.45 > -6 SwissADME
Topological Polar Surface Area 59.97 Ų < 140 Ų SwissADME

| Lipinski Rule of 5 Violations | 0 | 0 | SwissADME |

Table 2: Predicted Absorption and Distribution Properties

Parameter Prediction Interpretation Source
GI Absorption High Likely well-absorbed from the gut SwissADME
P-gp Substrate No Not likely to be subject to efflux by P-gp SwissADME
BBB Permeant Yes Predicted to cross the blood-brain barrier SwissADME
logBB -0.117 Can cross the blood-brain barrier pkCSM

| Plasma Protein Binding | 59.1% | Moderate binding to plasma proteins | pkCSM |

Table 3: Predicted Metabolism Properties

Parameter Prediction Interpretation Source
CYP1A2 Inhibitor Yes Potential for drug interactions SwissADME
CYP2C9 Inhibitor No Low risk of interaction SwissADME
CYP2C19 Inhibitor Yes Potential for drug interactions SwissADME
CYP2D6 Inhibitor No Low risk of interaction SwissADME

| CYP3A4 Inhibitor | No | Low risk of interaction | SwissADME |

Table 4: Predicted Excretion and Toxicity Properties

Parameter Prediction Interpretation Source
Total Clearance (log ml/min/kg) 0.457 Moderate rate of clearance from the body pkCSM
AMES Toxicity Negative Unlikely to be mutagenic pkCSM
hERG I Inhibitor No Low risk of cardiotoxicity pkCSM

| Hepatotoxicity | Yes | Potential risk of liver toxicity | pkCSM |

Discussion: An Expert Interpretation of the Profile

The in silico analysis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one reveals a promising, yet nuanced, ADMET profile characteristic of an early-stage drug candidate.

Strengths:

  • Excellent "Drug-Likeness": The compound adheres to Lipinski's Rule of Five, with favorable molecular weight, lipophilicity (LogP), and polar surface area. This foundational profile suggests good potential for oral bioavailability.

  • Favorable Absorption and Distribution: The prediction of "High" GI absorption is a significant asset for an orally administered drug. [20]Furthermore, its status as a non-substrate for the P-gp efflux pump reinforces this positive absorption profile. The predicted ability to cross the BBB suggests the compound could be developed for central nervous system (CNS) targets.

Potential Liabilities and Mitigation Strategies:

  • CYP450 Inhibition: The predicted inhibition of CYP1A2 and CYP2C19 is a noteworthy flag. This presents a risk for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. [13]Early in vitro CYP inhibition assays would be a high priority to confirm or refute this prediction. If confirmed, medicinal chemistry efforts could focus on structural modifications to reduce interaction with these isoforms, perhaps by altering the electronic or steric properties near the benzoxazinone core.

  • Hepatotoxicity Risk: The positive prediction for hepatotoxicity is a significant concern that must be addressed. [3]While in silico toxicity models can have false positives, this warning necessitates prioritization of in vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2). Understanding the structural basis for the prediction (i.e., identifying a potential toxicophore) could guide the design of safer analogues.

Limitations and the Path Forward: It is crucial to acknowledge that these are predictions, not experimental certainties. The accuracy of any in silico model is contingent on the quality of its training data and the applicability of its algorithm to the chemical space of the query molecule. [7][21]Therefore, this in silico profile should not be seen as a final verdict but as a strategic map for guiding experimental validation. The predictions allow for a more intelligent and resource-efficient allocation of experimental work, focusing on the most pressing potential issues first.

Conclusion

The in silico ADMET profile of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one suggests it is a compound with a promising pharmacokinetic foundation, particularly regarding its absorption and distribution properties. However, potential liabilities related to CYP450 inhibition and hepatotoxicity have been identified. This computational assessment provides clear, actionable guidance for the next phase of development: prioritize in vitro testing to validate the predicted CYP inhibition and hepatotoxicity risks. By embracing this data-driven approach, the drug discovery process can proceed with a clearer understanding of the compound's potential, accelerating the journey toward identifying a safe and effective therapeutic agent.

References

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Protocols & Analytical Methods

Method

Application Note: A Streamlined One-Pot Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Application Note: A Streamlined One-Pot Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one Abstract This application note details a robust and efficient one-pot protocol for the synthesis of 6-Hydroxy-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Streamlined One-Pot Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Benzoxazinone derivatives are known to exhibit a wide range of pharmacological activities.[3] The presented method utilizes the classical and reliable reaction of a substituted anthranilic acid with acetic anhydride, which serves as both the acetylating and cyclizing agent.[1] This approach offers high atom economy and operational simplicity, making it suitable for both academic research and industrial applications. We provide a step-by-step methodology, mechanistic insights, and characterization data to ensure reproducibility and high-quality outcomes.

Introduction: The Significance of the Benzoxazinone Core

The 4H-benzo[d][1][2]oxazin-4-one ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4] These molecules have garnered significant attention for their diverse pharmacological properties, including potential applications as anti-inflammatory, analgesic, and antimicrobial agents.[3] The rigid heterocyclic structure of benzoxazinones is a key feature that contributes to their bioactivity, making them attractive intermediates for the synthesis of more complex pharmaceutical agents. The specific target of this protocol, 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, incorporates a hydroxyl group, which can serve as a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.

The Synthetic Strategy: A One-Pot Acetylation and Cyclization Cascade

The synthesis of 2-substituted-4H-benzo[d][1][2]oxazin-4-ones is commonly achieved through the reaction of an appropriate anthranilic acid derivative with an acylating agent, followed by cyclization.[1] Heating a substituted anthranilic acid with acetic anhydride is a well-established and straightforward method to produce 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives.[1] This one-pot approach is highly efficient as acetic anhydride first acylates the amino group of the anthranilic acid, and subsequent heating promotes an intramolecular cyclization via dehydration to form the stable benzoxazinone ring.

The proposed synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one follows this established chemical logic, starting from 2-amino-5-hydroxybenzoic acid. The reaction proceeds through two key mechanistic steps within a single reaction vessel, as illustrated in the workflow below.

G cluster_0 One-Pot Synthesis Workflow Start 2-Amino-5-hydroxybenzoic Acid + Acetic Anhydride Step1 N-Acetylation Start->Step1 Heat Intermediate N-(2-carboxy-4-hydroxyphenyl)acetamide Step1->Intermediate Step2 Intramolecular Cyclization (Dehydration) Intermediate->Step2 Continued Heating Product 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Step2->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: One-pot synthesis workflow for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-hydroxybenzoic acid≥98% PurityStandard VendorStarting material
Acetic AnhydrideReagent Grade, ≥98%Standard VendorReactant and solvent
EthanolAnhydrousStandard VendorFor recrystallization
Activated CharcoalDecolorizing GradeStandard VendorOptional, for decolorization
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Reagent Addition: To the flask, add acetic anhydride (30 mL, 318 mmol). The acetic anhydride acts as both the acetylating reagent and the solvent.

  • Reaction Progression: Heat the reaction mixture with stirring in an oil bath maintained at 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation of Crude Product: Pour the cooled reaction mixture into ice-cold water (200 mL) with vigorous stirring. The excess acetic anhydride will be hydrolyzed.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mechanistic Rationale

The formation of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one from 2-amino-5-hydroxybenzoic acid and acetic anhydride is a classic example of a condensation-cyclization reaction.

G cluster_mechanism Reaction Mechanism Reactant 2-Amino-5-hydroxybenzoic Acid Intermediate_1 N-Acetylated Intermediate Reactant->Intermediate_1 N-Acetylation Reagent Acetic Anhydride Reagent->Intermediate_1 Product 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Intermediate_1->Product Intramolecular Cyclization (Dehydration) Byproduct Acetic Acid

Caption: Simplified reaction mechanism.

Initially, the nucleophilic amino group of 2-amino-5-hydroxybenzoic acid attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate, N-(2-carboxy-4-hydroxyphenyl)acetamide. Upon continued heating, the carboxylic acid group and the newly formed amide engage in an intramolecular cyclization. This step involves the elimination of a water molecule, facilitated by the high temperature and the presence of acetic anhydride, which can act as a dehydrating agent, to form the final benzoxazinone ring.

Characterization and Expected Results

The final product, 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, should be characterized to confirm its identity and purity.

Parameter Expected Result
Appearance Off-white to light brown crystalline solid
Yield Typically in the range of 70-85%
Melting Point To be determined experimentally
Purity (HPLC) ≥98%
FT-IR (cm⁻¹) Characteristic peaks for O-H, C=O (lactone), C=N
¹H-NMR Signals corresponding to aromatic protons, methyl protons, and hydroxyl proton
Mass Spectrometry Molecular ion peak corresponding to C₉H₇NO₃

Conclusion

The one-pot synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one from 2-amino-5-hydroxybenzoic acid and acetic anhydride is a highly efficient, scalable, and economical method for producing this valuable chemical intermediate. The protocol provided herein is robust and has been designed for ease of implementation in a standard laboratory setting. This application note serves as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development, enabling the reliable production of a key building block for further chemical exploration.

References

  • Er-Rehbi, W. A., & Fantazi, K. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Mishra, P., Jatav, V., & Kashaw, S. K. (2024). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1 with 2-aminobenzoic acid in different media. Retrieved from [Link]

  • A leading high-purity 2-Methyl-4H-benzo[d][1][2]oxazin-4-one manufacturer in China. (n.d.). 2-Methyl-4H-benzo[d][1][2]oxazin-4-one: Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Bhagi, A. K., et al. (2022). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. Indian Journal of Chemistry, 61(11), 1173-1180.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.
  • Bunce, R. A., et al. (2010). Formation of 4H-benzo[d][1][2]oxazin-4-ones. Journal of Organic Chemistry, 75(15), 5085-5095.

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • ResearchGate. (n.d.). Presumed mechanism for formation of 4H-benzo[d][1][2]oxazin-4-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Investigating 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals A Note on a Novel Compound: Navigating Research with 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one The field of oncology is in a constant search for novel smal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on a Novel Compound: Navigating Research with 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

The field of oncology is in a constant search for novel small molecules that can offer targeted and effective therapeutic strategies. The benzoxazinone scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anti-cancer properties. This guide focuses on the experimental exploration of a specific, yet lesser-studied derivative: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one .

Currently, publicly available data specifically detailing the bioactivity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in cancer cell lines is limited. However, extensive research on structurally related 4H-benzo[d]oxazin-4-one compounds provides a strong foundation for investigation. This document, therefore, serves as a comprehensive, experience-driven guide, extrapolating from the established knowledge of similar compounds to provide robust protocols and theoretical frameworks for your research. The methodologies outlined herein are designed to be adaptable, enabling a thorough investigation of the anti-cancer potential of this novel molecule.

The Benzoxazinone Core: A Privileged Scaffold in Cancer Research

The 4H-benzo[d][1][2]oxazin-4-one nucleus is a recurring motif in compounds exhibiting a range of biological activities. In the context of oncology, derivatives of this scaffold have been reported to exert their anti-proliferative effects through several key mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[2][3][4] Notably, some benzoxazinone derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][4]

Given this precedent, it is hypothesized that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one may exhibit similar cytotoxic or cytostatic effects on cancer cells. The protocols detailed in this guide are designed to systematically test this hypothesis, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

Quantitative Data on Related Benzoxazinone Derivatives

To provide a frame of reference for your studies, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various 4H-benzo[d]oxazin-4-one derivatives against different cancer cell lines. This data underscores the potential of this class of compounds and can aid in the design of effective concentration ranges for your initial experiments with 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Compound ClassCancer Cell LineIC50 (µM)Reference
4H-benzo[d][1][2]oxazinesMCF-7 (Breast)3.1 - 95[2]
4H-benzo[d][1][2]oxazinesHCC1954 (Breast)3.1 - 95[2]
7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-onesHeLa (Cervical)Varies (significant cytotoxicity reported)[3]
6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-one derivativesA549 (Lung)Effective growth suppression[4]
2H-1,4-benzoxazin-3(4H)-one derivative (PI3K/mTOR inhibitor)HeLa (Cervical)1.35[4]
2H-1,4-benzoxazin-3(4H)-one derivative (PI3K/mTOR inhibitor)A549 (Lung)1.22[4]

Experimental Protocols

Part 1: Foundational Assays for Efficacy Assessment

This section provides detailed protocols for the initial characterization of the anti-cancer effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Rationale: The accurate preparation of a high-concentration stock solution is critical for ensuring reproducible results in subsequent cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for organic small molecules due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Determine the Molecular Weight (MW) of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance.

  • Calculating the Volume of Solvent: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for compounds with lower solubility.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound and to establish its IC50 value.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Rationale: The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term effects of a compound on the reproductive integrity of cancer cells.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate containing complete culture medium.

  • Compound Treatment:

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with various concentrations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one for a defined period (e.g., 24 hours).

  • Colony Growth:

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Rationale: The wound healing assay is a straightforward method to study directional cell migration in vitro.[7] It is particularly useful for assessing the potential of a compound to inhibit cancer cell motility, a key process in metastasis.

Protocol:

  • Create a Confluent Monolayer:

    • Seed cells in a 6-well or 12-well plate and allow them to grow to full confluency.

  • Create the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash and Treat:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one or vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure over time.

Part 2: Mechanistic Elucidation

Once the anti-proliferative and anti-migratory effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one are established, the following protocols will help to elucidate the underlying molecular mechanisms.

Rationale: Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its evasion is a hallmark of cancer.[8] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the signaling pathways affected by the compound.[10] Based on the literature for related compounds, key proteins to investigate include those involved in the PI3K/Akt/mTOR pathway, apoptosis, and the cell cycle.

Protocol:

  • Protein Extraction:

    • Treat cells with 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, Cyclin D1, p21).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one might modulate, based on the known activities of related benzoxazinone derivatives.

Experimental Workflow

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Mechanistic Studies A Stock Solution Preparation B MTT Assay (Cell Viability) A->B C Colony Formation Assay A->C D Wound Healing Assay A->D E Annexin V/PI (Apoptosis) B->E Determine IC50 F Western Blot (Protein Expression) B->F Select Concentrations

Caption: A streamlined workflow for the investigation of a novel compound.

Potential Signaling Pathways

G Compound 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one PI3K PI3K Compound->PI3K Inhibits? Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces? CellCycle Cell Cycle Arrest Compound->CellCycle Induces? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized signaling pathways modulated by the compound.

References

  • Yin, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819632. [Link]

  • Ahmad, A., et al. (2023). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. International Journal of Molecular Sciences, 24(5), 4891. [Link]

  • Pérez-Jeldres, T., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(48), 32587–32597. [Link]

  • Basic Science Series. (2024). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Scientific Reports, 10(1), 6393. [Link]

  • Hou, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H). Frontiers in Pharmacology, 15, 1370903. [Link]

  • Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy. Cell Death & Disease, 7(6), e2259. [Link]

  • Li, X., et al. (2020). Autophagy-related signaling pathways are involved in cancer (Review). International Journal of Oncology, 57(3), 635-645. [Link]

  • Bio-Rad Laboratories. (n.d.). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]

  • Matthews, H. K., et al. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology, 23(1), 74-88. [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. [Link]

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Method

Application Notes and Protocols for Antimicrobial Screening of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Introduction: The Therapeutic Potential of Benzoxazinones The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzoxazinone scaffold has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxazinones

The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzoxazinone scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one , as a member of this versatile class, represents a compelling candidate for antimicrobial screening. Its structural features suggest the potential for interaction with microbial targets, a hypothesis that can be rigorously tested using standardized in vitro assays.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The protocols herein are grounded in established methodologies, emphasizing scientific integrity, reproducibility, and a clear understanding of the principles behind each experimental step.

Part 1: Foundational Screening via Agar Well Diffusion

The agar well diffusion assay is a preliminary, yet powerful, method for qualitatively assessing the antimicrobial activity of a test compound.[3] This technique is predicated on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a "zone of inhibition"—a clear area around the well where microbial growth is arrested—provides a visual and measurable indication of antimicrobial efficacy.[4]

Causality of Experimental Choices

The selection of Mueller-Hinton Agar (MHA) is critical as its composition is standardized to support the growth of most common pathogens and has minimal interaction with antimicrobial agents, ensuring that the observed inhibition is due to the test compound.[3] The inoculum density is standardized to a 0.5 McFarland turbidity standard to ensure a reproducible and uniform lawn of bacterial growth, allowing for consistent and comparable results across experiments.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare & Autoclave Mueller-Hinton Agar prep_plates Pour MHA Plates & Allow to Solidify prep_media->prep_plates prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate MHA Plate with Microbial Suspension prep_inoculum->inoculate prep_plates->inoculate create_wells Create Wells (6 mm diameter) inoculate->create_wells add_compound Add Test Compound & Controls to Wells create_wells->add_compound incubate Incubate Plates (e.g., 37°C for 18-24h) add_compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Inoculum Preparation: From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a sterile MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[3]

  • Well Creation: Allow the plate to dry for 3-5 minutes. Using a sterile cork borer (6 mm in diameter), create wells in the agar.

  • Compound Application: Aseptically add a defined volume (e.g., 50-100 µL) of the 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one solution (dissolved in a suitable solvent like DMSO) into a well.

  • Controls:

    • Positive Control: Add a known antibiotic (e.g., Ciprofloxacin) to a separate well.

    • Negative Control: Add the solvent (e.g., DMSO) alone to another well to ensure it has no inhibitory effect.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Part 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the diffusion assay, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standardized and widely used technique for this purpose, providing quantitative data crucial for drug development.[8]

Causality of Experimental Choices

This method employs serial two-fold dilutions of the test compound in a 96-well microtiter plate, which allows for the efficient testing of a wide range of concentrations.[6] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended by the Clinical and Laboratory Standards Institute (CLSI) as it is formulated to provide reproducible results for most non-fastidious bacteria. Including a growth control (no compound) and a sterility control (no inoculum) in every plate is essential for validating the assay's integrity.

Experimental Workflow: Broth Microdilution (MIC)

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-Fold Serial Dilutions of Compound in Broth prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate add_controls Set up Growth & Sterility Controls add_controls->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_mic->determine_mic MBC_Workflow cluster_mic From MIC Assay cluster_mbc MBC Determination cluster_analysis Analysis mic_plate Completed MIC Plate (Clear Wells Identified) subculture Subculture from Clear Wells (MIC, 2xMIC, 4xMIC, etc.) mic_plate->subculture plate_agar Plate onto Antibiotic-Free Agar subculture->plate_agar incubate Incubate Agar Plates plate_agar->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc

Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).

Protocol: Minimum Bactericidal Concentration (MBC) Assay
  • From MIC Results: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated.

Table 1: Hypothetical Antimicrobial Screening Results for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

MicroorganismAssay TypeResultInterpretation
Staphylococcus aureus (ATCC 29213)Agar Well DiffusionZone of Inhibition: 18 mmActive
Escherichia coli (ATCC 25922)Agar Well DiffusionZone of Inhibition: 12 mmModerately Active
Candida albicans (ATCC 90028)Agar Well DiffusionZone of Inhibition: 15 mmActive
Staphylococcus aureus (ATCC 29213)Broth MicrodilutionMIC: 16 µg/mLQuantitative Potency
Escherichia coli (ATCC 25922)Broth MicrodilutionMIC: 64 µg/mLQuantitative Potency
Staphylococcus aureus (ATCC 29213)MBCMBC: 32 µg/mLBactericidal (MBC/MIC = 2)

Interpreting the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Conclusion

These protocols provide a robust framework for the initial and quantitative antimicrobial evaluation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. By systematically applying the agar well diffusion, broth microdilution (MIC), and minimum bactericidal concentration (MBC) assays, researchers can effectively characterize the compound's antimicrobial profile. Adherence to these standardized methods, proper use of controls, and careful interpretation of results are paramount for generating reliable and actionable data in the quest for new antimicrobial agents.

References

  • El-Sayed, W. M., & Mohamed, A. M. (2011). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

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  • Journal of Chemical Society of Pakistan. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

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Application

Application Notes and Protocols: A Guide to Characterizing 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a Novel Enzyme Inhibitor

Introduction: Unveiling the Inhibitory Potential of a Novel Benzoxazinone The 4H-benzo[d]oxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Benzoxazinone

The 4H-benzo[d]oxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for characterizing a novel derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, as an enzyme inhibitor. Given that various benzoxazinone derivatives have shown inhibitory activity against enzymes such as serine proteases, kinases, and cyclooxygenases, a systematic approach to identifying its specific target and characterizing its inhibitory profile is crucial.[2][4][5][6]

This document will provide a detailed, step-by-step protocol for an in-vitro kinase inhibition assay as a primary screening method, a common and significant target for this class of compounds.[5][7][8] The methodologies described herein are designed to be adaptable for screening against a panel of kinases and can be modified for other enzyme classes. We will delve into the rationale behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.

Conceptual Workflow for Inhibitor Characterization

The process of characterizing a novel enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. The following workflow provides a roadmap for evaluating 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Selectivity & Off-Target Effects A Compound Preparation & QC B High-Throughput Screening (HTS) (e.g., Kinase Panel) A->B C Hit Identification (% Inhibition) B->C D IC50 Determination (10-point dose-response) C->D Confirmed Hits E Data Analysis (Sigmoidal Curve Fit) D->E F Enzyme Kinetics Studies (Varying Substrate & Inhibitor Conc.) E->F Potent Hits G Determination of Ki & Inhibition Type (e.g., Competitive, Non-competitive) F->G H Counterscreening (Against Related Enzymes) G->H Characterized Inhibitor I Cell-Based Assays H->I

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

Part 1: Primary Screening - In-Vitro Kinase Inhibition Assay

The initial step is to determine if 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one exhibits inhibitory activity against a representative panel of protein kinases. A luminescence-based assay that quantifies ATP consumption (as ADP production is directly proportional to kinase activity) is a common and robust method.[5]

Principle of the Luminescence-Based Kinase Assay

This assay is based on the enzymatic conversion of ADP to ATP by ADP-Glo™ Reagent, followed by the measurement of the newly synthesized ATP using a luciferase/luciferin system. The amount of light produced is directly proportional to the ADP concentration, and therefore, the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials and Reagents
  • Test Compound: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

  • Control Inhibitor: Staurosporine (a non-selective kinase inhibitor)[5]

  • Enzyme: Purified recombinant human kinase (e.g., a panel of representative kinases from different families)

  • Substrate: Kinase-specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities

Experimental Protocol: Single-Point Inhibition Assay

This protocol is designed for an initial screen at a single concentration of the test compound to identify potential "hits".

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in 100% DMSO.

    • Prepare a 10 mM stock solution of Staurosporine in 100% DMSO.

    • For the single-point screen, prepare a working solution of the test compound at 100 µM in assay buffer (this will result in a final assay concentration of 10 µM). Prepare a similar working solution for the positive control.

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 0.5 µL of the 100 µM test compound working solution to the "Test Compound" wells.

    • Add 0.5 µL of the 100 µM Staurosporine working solution to the "Positive Control" wells.

    • Add 0.5 µL of assay buffer containing 1% DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) wells.

  • Enzyme Addition:

    • Prepare a working solution of the kinase in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 2.0 µL of the kinase solution to the "Test Compound", "Positive Control", and "No Inhibitor" wells.

    • Add 2.0 µL of assay buffer to the "No Enzyme" wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in assay buffer. The substrate concentration should ideally be at or below its Km for the kinase to detect competitive inhibitors.[9][10]

    • Add 5.0 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5.0 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10.0 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for the test compound using the following formula:

    % Inhibition = 100 x (1 - [(Signal_Test_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background)])

    • A common threshold for a "hit" is ≥50% inhibition at a 10 µM concentration.

Part 2: Potency Determination - IC50 Measurement

For compounds identified as "hits" in the primary screen, the next step is to determine their potency by calculating the half-maximal inhibitory concentration (IC50).[11][12][13] This involves a dose-response experiment with a serial dilution of the inhibitor.

Experimental Protocol: 10-Point IC50 Determination
  • Compound Dilution:

    • Prepare a 10-point serial dilution of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in 100% DMSO. A 1:3 dilution series starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Assay Procedure:

    • Follow the same procedure as the single-point assay, but instead of a single concentration, add the serially diluted compound to the appropriate wells.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[11]

Data Presentation: IC50 Values
CompoundTarget KinaseIC50 (nM) [Hypothetical]
6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-oneKinase A75
Staurosporine (Positive Control)Kinase A8
6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-oneKinase B>10,000
Staurosporine (Positive Control)Kinase B15

Part 3: Understanding the Mechanism of Action (MoA)

Once the potency of the inhibitor is established, the next crucial step is to elucidate its mechanism of action (MoA).[9][14] This involves determining whether the inhibitor is reversible or irreversible, and for reversible inhibitors, if it is competitive, non-competitive, uncompetitive, or mixed-type.

Experimental Design for MoA Studies

To determine the MoA, enzyme kinetics experiments are performed by varying the concentration of both the substrate and the inhibitor. The initial reaction rates are measured under these different conditions.

Data Analysis and Interpretation

The data can be analyzed using Michaelis-Menten kinetics and visualized with Lineweaver-Burk plots (double reciprocal plots). The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mechanism of inhibition.

G cluster_0 Inhibition Types cluster_1 Effect on Kinetic Parameters A Competitive (Binds to active site) D Km: Increases Vmax: Unchanged A->D B Non-competitive (Binds to allosteric site) E Km: Unchanged Vmax: Decreases B->E C Uncompetitive (Binds to ES complex) F Km: Decreases Vmax: Decreases C->F

Caption: Relationship between inhibition type and its effect on kinetic parameters.

Part 4: Selectivity Profiling

To be a viable drug candidate, an inhibitor should ideally be selective for its intended target to minimize off-target effects.[7]

Protocol for Selectivity Assessment
  • Counterscreening: Test the inhibitor against a panel of closely related enzymes (e.g., other kinases from the same family).

  • Selectivity Index: Calculate the selectivity index by comparing the IC50 value for the primary target against the IC50 values for other enzymes. A higher selectivity index indicates a more selective inhibitor.

Conclusion and Future Directions

This application note provides a foundational experimental framework for the characterization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a novel enzyme inhibitor. By following these detailed protocols, researchers can obtain robust and reproducible data on its inhibitory activity, potency, mechanism of action, and selectivity. Positive findings from these in-vitro studies would warrant further investigation, including cell-based assays to confirm activity in a more physiological context, and eventually, in-vivo studies to assess efficacy and safety.

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vitro Cytotoxicity Assessment of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Introduction: Rationale for Cytotoxicity Profiling The benzoxazinone scaffold is a privileged heterocyclic motif frequently encountered in molecules with significant biological activity, including anticancer, antibacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Cytotoxicity Profiling

The benzoxazinone scaffold is a privileged heterocyclic motif frequently encountered in molecules with significant biological activity, including anticancer, antibacterial, and anti-inflammatory properties.[1] Derivatives of 4H-benzo[d][2][3]oxazin-4-one, in particular, have demonstrated notable efficacy in inhibiting the proliferation of cancer cells, making them attractive candidates for novel therapeutic development.[4][5] The subject of this guide, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, is a novel compound within this class. A foundational step in the preclinical evaluation of any potential anticancer agent is the rigorous assessment of its cytotoxic profile.

This document provides a comprehensive, field-proven framework for determining the in vitro cytotoxicity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. We will detail two complementary endpoint assays:

  • The MTT Assay: To quantify changes in metabolic activity, serving as a robust indicator of cell viability.[6]

  • The LDH Release Assay: To measure the loss of plasma membrane integrity, a direct marker of cell death and lysis.[7]

By employing these dual assays, researchers can obtain a more nuanced understanding of the compound's biological effect, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (outright cell killing) mechanisms. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific causality behind critical experimental choices.

Foundational Considerations: Cell Line Selection

The choice of cell line is paramount for generating biologically relevant data.[8] The selection should be driven by the ultimate therapeutic goal. For a compound with potential anticancer activity, it is crucial to assess both efficacy in cancer cells and toxicity in non-malignant cells to establish a therapeutic window.

  • Cancer Cell Lines: Select cell lines relevant to a specific cancer type. For this guide, we will use:

    • MCF-7 (ATCC® HTB-22™): A human breast adenocarcinoma cell line. It is a well-characterized, estrogen receptor-positive line commonly used in anticancer drug screening.[4]

    • A549 (ATCC® CCL-185™): A human lung carcinoma cell line, representing another major cancer type and known to be used for evaluating benzoxazinone derivatives.[9]

  • Non-Malignant Control Cell Line: To assess off-target cytotoxicity, a "normal" cell line is essential.

    • MRC-5 (ATCC® CCL-171™): A human fetal lung fibroblast cell line. Fibroblast lines are frequently used in general cytotoxicity testing.[10]

The differential response between the cancer and non-malignant cell lines is a key determinant of the compound's therapeutic potential.

Experimental Workflow and Methodologies

A successful cytotoxicity study hinges on a well-planned and meticulously executed workflow. The general process involves cell seeding, treatment with the test compound, incubation, and subsequent measurement using specific assay reagents.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A Maintain & Passage Cell Cultures B Harvest & Count Cells (Trypan Blue Exclusion) A->B C Seed Cells into 96-well Plates B->C E Treat Cells & Incubate (e.g., 24, 48, 72 hours) C->E D Prepare Serial Dilutions of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one D->E F Perform MTT Assay (Measures Viability) E->F G Perform LDH Assay (Measures Cytotoxicity) E->G H Read Absorbance (Plate Reader) F->H G->H I Calculate % Viability and % Cytotoxicity H->I J Determine IC50 Value I->J

Caption: High-level experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][11] This reaction is catalyzed by mitochondrial reductase enzymes, and therefore, the amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Materials:

  • 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Test Compound)

  • Doxorubicin (Positive Control)[12]

  • Cell lines (MCF-7, A549, MRC-5) in logarithmic growth phase

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom sterile microplates

  • MTT Reagent: 5 mg/mL in sterile Phosphate Buffered Saline (PBS), filter-sterilized and stored at 4°C protected from light.[11]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[13]

  • Multichannel pipette, microplate reader (absorbance at 570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Include wells for controls (cells with vehicle) and a blank (medium only).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully replace the old medium from the wells with 100 µL of the medium containing the various concentrations of the test compound, positive control (Doxorubicin), or vehicle control (medium with DMSO).

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[14] The LDH assay is a colorimetric method that quantitatively measures LDH activity in the supernatant.[15] The amount of LDH released is proportional to the number of lysed or dead cells.

Materials:

  • Treated cell culture plates (from step 5 of the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents (see below).

  • Lysis Buffer (e.g., 10X Triton X-100 solution, provided in kits) for maximum LDH release control.[16]

  • 96-well flat-bottom plate for the assay reaction.

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Procedure:

  • Prepare Controls: Before starting, designate wells on the treated plate for the "Maximum LDH Release" control. 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to these wells.[16]

  • Sample Collection: After the full incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treated plate to a new 96-well flat-bottom plate. Be careful not to disturb the cell layer.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[15][16]

  • Initiate Reaction: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[16]

  • Absorbance Measurement: Immediately measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

Data Analysis and Presentation

Calculations

For MTT Assay:

  • Correct the absorbance by subtracting the average absorbance of the blank (medium only) wells.

  • Calculate the Percentage Viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

For LDH Assay:

  • Correct the absorbance by subtracting the 680 nm reading from the 490 nm reading for each well.[16]

  • Calculate the Percentage Cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release is the absorbance from the vehicle control wells.

    • Maximum LDH Release is the absorbance from the lysis buffer-treated wells.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Plot the percentage viability (or cytotoxicity) against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison.

Cell LineCancer TypeIC₅₀ (µM) of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (48h)IC₅₀ (µM) of Doxorubicin (48h)
MCF-7 Breast Adenocarcinoma[Example Value: 15.2][Example Value: 0.8]
A549 Lung Carcinoma[Example Value: 22.5][Example Value: 1.1]
MRC-5 Normal Lung Fibroblast[Example Value: >100][Example Value: 5.4]

Note: The values presented are hypothetical examples for illustrative purposes.

Mechanistic Insights: Apoptosis Signaling

A significant reduction in viability and an increase in cytotoxicity strongly suggest that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one may induce programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[17] The activation of caspases can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][18][19] Understanding these pathways is crucial for elucidating the compound's mechanism of action. Doxorubicin, for instance, is known to trigger apoptosis through both DNA damage-induced intrinsic pathways and upregulation of extrinsic pathway components.[12]

G Extrinsic_Stimulus Extrinsic Stimuli (e.g., FasL, TRAIL) Death_Receptor Death Receptors (e.g., Fas, DR4/5) Extrinsic_Stimulus->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-Caspase-8 Procaspase8->DISC Mito Mitochondria Caspase8->Mito via Bid cleavage Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Intrinsic_Stimulus Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) p53 p53 Activation Intrinsic_Stimulus->p53 Bcl2_Family Bax/Bak Activation Bcl-2 Inhibition p53->Bcl2_Family Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-Caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Key signaling pathways of caspase activation in apoptosis.[2][18]

Conclusion

This document provides a robust and validated framework for the initial in vitro cytotoxic evaluation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. By integrating the MTT assay for cell viability and the LDH assay for membrane integrity, researchers can generate comprehensive and reliable data. The presented protocols, coupled with guidance on cell line selection, data analysis, and mechanistic interpretation, form a complete guide for assessing the therapeutic potential of this novel compound. Positive results from these foundational assays would warrant further investigation into the specific molecular mechanisms, such as caspase activation, cell cycle arrest, and induction of oxidative stress, to fully characterize its anticancer activity.

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Application

Application Notes &amp; Protocols: Investigating 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals I. Introduction: A Privileged Scaffold for Neuroprotection Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Privileged Scaffold for Neuroprotection

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A common pathological thread weaving through these disorders is the interplay between chronic neuroinflammation and oxidative stress, which collectively drive progressive neuronal loss.[1][2][3][4] The benzoxazinone chemical scaffold has emerged as a structure of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8][9]

While direct, extensive research on 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in the context of neurodegeneration is nascent, its core structure suggests a strong potential for neuroprotective activity. Recent studies on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anti-inflammatory effects in microglia, the resident immune cells of the central nervous system (CNS).[10][11][12] These effects were mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, and the concurrent reduction of intracellular Reactive Oxygen Species (ROS).[11]

This document serves as a comprehensive technical guide for researchers aiming to elucidate the neuroprotective potential of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. We provide a hypothesized mechanism of action based on the known activities of the benzoxazinone class and present a suite of detailed protocols for in vitro and in vivo validation in relevant neurodegenerative disease models.

II. Hypothesized Mechanism of Action: Dual Modulation of Oxidative Stress and Neuroinflammation

Based on the evidence from related benzoxazinone compounds, we hypothesize that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one confers neuroprotection through a dual mechanism:

  • Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway: The compound is predicted to promote the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, driving the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This bolsters the cell's intrinsic defense against oxidative insults.[11]

  • Inhibition of the NF-κB Pro-inflammatory Pathway: Chronic activation of microglia contributes to neurodegeneration through the release of pro-inflammatory cytokines, mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] We postulate that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one can suppress this pathway, likely by preventing the degradation of the inhibitory subunit IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.

The following diagram illustrates this proposed dual-action mechanism.

Hypothesized_Mechanism_of_Action cluster_0 Oxidative Stress / Neurotoxin cluster_1 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one cluster_2 Cellular Response ROS ROS Generation NFkB_Activation NF-κB Pathway Activation ROS->NFkB_Activation induces Inflammation_Reduction Reduced Pro-inflammatory Cytokine Release NFkB_Activation->Inflammation_Reduction is counteracted by Compound Test Compound Nrf2_Pathway Nrf2 Pathway Activation Compound->Nrf2_Pathway activates NFkB_Inhibition NF-κB Inhibition Compound->NFkB_Inhibition inhibits ARE_Genes Antioxidant Gene Expression (HO-1, NQO1) Nrf2_Pathway->ARE_Genes leads to ARE_Genes->ROS neutralizes Neuroprotection Neuroprotection & Increased Cell Survival ARE_Genes->Neuroprotection NFkB_Inhibition->Inflammation_Reduction results in Inflammation_Reduction->Neuroprotection In_Vitro_Workflow cluster_mechanisms Mechanistic Assays start Start: Compound Preparation step1 Step 1: Cytotoxicity Screen (MTT Assay on SH-SY5Y & BV-2 cells) start->step1 step2 Step 2: Neuroprotection Assay (e.g., H₂O₂ or MPP⁺ on SH-SY5Y cells) step1->step2 Determine non-toxic dose range step3 Step 3: Mechanistic Assays step2->step3 Confirm neuroprotective effect assay_ros ROS Measurement (DCFH-DA Assay) step3->assay_ros assay_wb Western Blot Analysis (Nrf2/HO-1 & NF-κB pathways) step3->assay_wb step4 Step 4: Anti-Neuroinflammatory Assay (LPS on BV-2 Microglia) end Data Analysis & In Vivo Planning step4->end Evaluate anti-inflammatory potential assay_ros->step4 assay_wb->step4

Caption: Logical workflow for in vitro compound evaluation.

Protocol 1: Determination of Cytotoxicity (MTT Assay)

Rationale: It is critical to first establish the concentration range at which the compound itself is not toxic to the cells. This ensures that any observed protective effects in subsequent assays are not confounded by the compound's own toxicity.

Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used neuronal model, particularly for studies related to Parkinson's disease.

  • BV-2 (Mouse Microglia): An immortalized microglial cell line used to study neuroinflammation.

Materials:

  • SH-SY5Y or BV-2 cells

  • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well plates

  • 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Concentrations should typically range from low nanomolar to high micromolar (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Incubation: Replace the old medium with the medium containing the different compound concentrations. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells. Plot concentration versus viability to determine the maximum non-toxic concentration.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Rationale: This protocol assesses the compound's ability to protect neuronal cells from death induced by a common neurotoxic insult, oxidative stress, which is a key pathological feature in many neurodegenerative diseases. [1][14][15][16] Cell Line: SH-SY5Y

Materials:

  • All materials from Protocol 1

  • Hydrogen Peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) or MPP+

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (determined from Protocol 1) for 2-4 hours. Include a "vehicle control" group (DMSO only) and a "toxin only" control group.

  • Induce Neurotoxicity: Add H₂O₂ (e.g., 100-200 µM final concentration) or another relevant toxin (e.g., MPP+ for a PD model) to all wells except the untreated control group.

  • Incubation: Incubate the cells for 24 hours.

  • Assess Viability: Perform the MTT assay as described in Protocol 1 to quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated wells to the "toxin only" and "vehicle control" wells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: To directly test the hypothesis that the compound has antioxidant activity, this assay measures the levels of intracellular ROS.

Materials:

  • Cells and treatment reagents from Protocol 2 (use 6-well or 24-well plates)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound and toxin as described in Protocol 2.

  • Probe Loading: After the desired incubation period, wash the cells once with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the relative ROS levels as a percentage of the toxin-treated control group. A reduction in fluorescence indicates a decrease in ROS.

Protocol 4: Western Blot Analysis for Nrf2 and NF-κB Pathways

Rationale: This protocol provides direct evidence of target engagement by measuring changes in the protein levels of key players in the hypothesized signaling pathways.

Materials:

  • Treated cell cultures (from Protocol 2 or 4)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL system.

  • Analysis: Use densitometry software to quantify band intensity, normalizing to the loading control (β-actin). Look for increased Nrf2 and HO-1 expression and decreased p-p65 levels or IκBα degradation.

Protocol 5: Anti-Neuroinflammatory Assay in Microglia

Rationale: This protocol assesses the compound's ability to suppress the inflammatory response in microglia, a key driver of neurodegeneration. [17][18][19][20] Cell Line: BV-2

Materials:

  • All materials from Protocol 1

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control. A significant decrease indicates anti-inflammatory activity.

IV. Data Presentation: Summarizing Expected Outcomes

The following table can be used to structure and summarize the quantitative data generated from the in vitro assays.

AssayModel SystemToxin/StimulusCompound Conc.Expected Outcome (vs. Toxin/LPS Control)Primary Endpoint Measured
Cytotoxicity SH-SY5Y, BV-2None0.1 - 100 µM>90% Viability (at non-toxic doses)% Cell Viability (MTT)
Neuroprotection SH-SY5YH₂O₂ / MPP+EC₅₀ RangeIncreased Cell Viability% Neuroprotection (MTT)
Antioxidant Activity SH-SY5YH₂O₂EC₅₀ RangeDecreased ROS LevelsRelative Fluorescence Units (DCFH-DA)
Nrf2 Pathway Activation SH-SY5YH₂O₂Effective Conc.Increased Protein ExpressionFold Change in Nrf2, HO-1 (Western)
Anti-inflammatory BV-2LPSIC₅₀ RangeDecreased Cytokine Releasepg/mL of TNF-α, IL-1β, IL-6 (ELISA)
NF-κB Inhibition BV-2LPSEffective Conc.Decreased p-p65, Stabilized IκBαFold Change in Proteins (Western)

V. Transition to In Vivo Models

Positive and mechanistically supported in vitro data provide a strong rationale for progressing to in vivo studies. The choice of animal model is critical and should align with the in vitro findings.

Example Model: MPTP-induced Mouse Model of Parkinson's Disease This is a well-established toxin-based model where MPTP administration leads to the selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. [20] General Experimental Design:

  • Dosing and Pharmacokinetics: Establish a safe and effective dosing regimen for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and determine its ability to cross the blood-brain barrier.

  • Treatment Groups: Include a vehicle control, an MPTP-only group, and MPTP + test compound groups.

  • Behavioral Analysis: Conduct motor function tests (e.g., rotarod, pole test) to assess functional recovery.

  • Post-mortem Analysis:

    • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival.

    • Neuroinflammation Markers: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess the extent of gliosis.

    • Biochemical Assays: Measure levels of dopamine and its metabolites in the striatum via HPLC.

VI. Conclusion

The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a potential therapeutic agent for neurodegenerative diseases. By focusing on the compound's hypothesized dual role in combating oxidative stress and neuroinflammation, researchers can generate the critical data needed to validate its mechanism of action and advance its development. The benzoxazinone scaffold holds considerable promise, and a thorough investigation of this specific derivative is a scientifically meritorious endeavor.

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  • Broniowska, Ż., Pomierny-Chamiolo, L., Wnuk, M., Pomierny, B., Strużyńska, L., Suzen, S. (2019). Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. PubMed. [Link]

  • Singh, S., Singh, T. G. (2022). Neurodegeneration: Microglia: Nf-Kappab Signaling Pathways. PubMed. [Link]

  • Frakes, A. E., Ferraiuolo, L., Haidet-Phillips, A. M., Schmelzer, L., Braun, L., Miranda, C. J., Kaspar, B. K. (2014). Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis. PMC. [Link]

  • Kim, G. H., Kim, J. E., Rhie, S. J., Yoon, S. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. PMC. [Link]

  • Jalkiewicz, M. (2022). Oxidative Stress in Neurodegenerative Diseases. MDPI. [Link]

  • Singh, A., Kukreti, R., Saso, L., Kukreti, S. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

Sources

Method

"developing analogs of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one for improved activity"

Topic: A Strategic Guide to the Design and Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Analogs for Enhanced Biological Activity Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Strategic Guide to the Design and Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Analogs for Enhanced Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4H-benzo[d]oxazin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Specifically, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one serves as a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and inherent chemical features. This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel analogs of this parent compound. We will detail strategic approaches to molecular modification aimed at improving potency, selectivity, and pharmacokinetic properties. The protocols herein are designed to be robust and reproducible, offering a self-validating workflow from initial hit to lead optimization.

Introduction: The Rationale for Analog Development

The benzoxazinone core is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The parent compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, possesses key functional groups—a phenolic hydroxyl, a methyl group, and a lactone-like moiety—that can be systematically modified to probe the chemical space and optimize biological interactions. The phenolic hydroxyl at the 6-position is particularly interesting as it can act as both a hydrogen bond donor and acceptor, and its modification can significantly impact metabolic stability and target engagement.

The primary goal of an analog development program is to establish a clear Structure-Activity Relationship (SAR). By systematically altering specific substituents on the benzoxazinone scaffold, researchers can identify which molecular features are critical for the desired biological effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is essential for converting a promising "hit" compound into a viable "lead" candidate with improved efficacy and drug-like properties.

Medicinal Chemistry: A Strategy for Rational Analog Design

A successful analog program is built on a foundation of rational design. Rather than synthesizing compounds randomly, each new molecule should be designed to test a specific hypothesis. Our strategy involves a multi-pronged approach combining bioisosteric replacement, substituent modification, and scaffold hopping.

2.1. Core Design Principles

The initial focus will be on three key regions of the parent molecule for modification:

  • Position 6 (Phenolic Hydroxyl): This is a primary site for metabolic conjugation (glucuronidation, sulfation). Masking or replacing this group can dramatically improve bioavailability.

  • Position 2 (Methyl Group): This position can be explored to modulate potency and selectivity. Replacing the methyl group with larger or more complex substituents can probe for additional binding pockets in the target protein.

  • The Benzene Ring: Introducing substituents onto the aromatic ring can influence electronic properties, solubility, and target interactions.

The overall workflow for this medicinal chemistry campaign is illustrated below.

Medicinal_Chemistry_Workflow Start Parent Scaffold 6-Hydroxy-2-methyl- 4H-benzo[d]oxazin-4-one Design Rational Analog Design (SAR Hypothesis) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization Screening Biological Evaluation (In Vitro Assays) Characterization->Screening SAR SAR Analysis & Data Interpretation Screening->SAR SAR->Design Iterate Lead_Opt Lead Optimization SAR->Lead_Opt Promising Candidate Stop Program End Lead_Opt->Stop

Caption: Iterative workflow for analog design, synthesis, and evaluation.

2.2. Specific Design Strategies

  • Strategy A: Modification of the 6-OH Group.

    • Hypothesis: Masking the phenol as an ether or ester will improve metabolic stability and cell permeability.

    • Analogs: 6-Methoxy (A1), 6-Benzyloxy (A2), 6-Acetoxy (A3). These modifications probe the effect of steric bulk and electronic properties.

  • Strategy B: Exploration of the 2-Position.

    • Hypothesis: Larger or more functionalized groups at the 2-position can access additional binding interactions.

    • Analogs: 2-Ethyl (B1), 2-Cyclopropyl (B2), 2-Phenyl (B3). These analogs test the tolerance for increased lipophilicity and different geometries.

  • Strategy C: Aromatic Ring Substitution.

    • Hypothesis: Adding electron-withdrawing or electron-donating groups to the benzene ring can modulate the electronics of the core and introduce new interaction points.

    • Analogs: 7-Fluoro (C1), 8-Chloro (C2), 7-Methyl (C3). These substitutions can influence pKa, binding, and metabolic stability.

Synthetic Chemistry: Protocols for Analog Synthesis

The synthesis of 4H-benzo[d]oxazin-4-one analogs can be reliably achieved through the cyclization of N-acyl anthranilic acids. Below is a general, robust protocol for the synthesis of the parent scaffold and its designed analogs.

3.1. General Protocol for Synthesis of N-acyl-5-hydroxyanthranilic Acid Intermediate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Suspend the starting material in a suitable solvent such as pyridine or a mixture of THF/water (approx. 20 mL).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., acetyl chloride for the parent compound, propionyl chloride for analog B1) (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-acyl-5-hydroxyanthranilic acid intermediate.

3.2. Protocol for Cyclization to form the Benzoxazinone Core

  • Setup: Place the dried N-acyl intermediate (1.0 eq) into a 50 mL round-bottom flask with a magnetic stir bar.

  • Dehydration/Cyclization: Add an excess of a dehydrating agent, such as acetic anhydride (approx. 10 eq).

  • Reaction: Heat the mixture to 120-140 °C for 1-2 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add cold water to quench the excess acetic anhydride. A solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final, pure analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Biological Evaluation: A Tiered Screening Cascade

To efficiently identify promising analogs, a tiered screening approach is recommended. This "screening funnel" prioritizes compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive assays.

Screening_Cascade Compound_Library Library of Synthesized Analogs (N > 20) Primary_Assay Tier 1: Primary Target-Based Assay (e.g., Kinase Inhibition @ 10 µM) Compound_Library->Primary_Assay Dose_Response Tier 2: Potency Determination (IC50 Calculation) Primary_Assay->Dose_Response >50% Inhibition Cell_Assay Tier 3: Cell-Based Functional Assay (e.g., Anti-proliferation, Cytotoxicity) Dose_Response->Cell_Assay IC50 < 1 µM Selectivity Tier 4: Selectivity & Off-Target Profiling Cell_Assay->Selectivity Potent & Non-toxic Lead Lead Candidate Selectivity->Lead

Caption: Tiered screening cascade for analog evaluation.

4.1. Protocol: Tier 1 - Primary In Vitro Target-Based Assay (Example: Kinase Inhibition)

This protocol assumes the target is a protein kinase, a common target for this class of compounds.

  • Preparation: Prepare a stock solution of each analog in 100% DMSO at a concentration of 10 mM.

  • Reaction Plate: In a 96-well plate, add 2 µL of the compound stock solution to the appropriate wells for a final assay concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme & Substrate: Add 48 µL of kinase reaction buffer containing the target kinase and its specific peptide substrate.

  • Initiation: Initiate the kinase reaction by adding 50 µL of a solution containing ATP (at its Km concentration for the kinase).

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP.

  • Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

4.2. Protocol: Tier 3 - Cell-Based Anti-Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the active compounds (identified from Tier 2) in cell culture medium. Add these dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Data Analysis and Structure-Activity Relationship (SAR)

The data generated from the screening cascade must be systematically organized to derive meaningful SAR insights. A summary table is the most effective way to visualize the relationship between structural modifications and biological activity.

Table 1: Hypothetical SAR Data for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Analogs

Cmpd IDR¹ (at C6)R² (at C2)R³ (Aromatic Sub)Kinase Inhibition (% @ 10 µM)Kinase IC₅₀ (µM)Cell GI₅₀ (µM)
Parent -OH-CH₃H45%12.5> 50
A1 -OCH₃-CH₃H85%0.955.2
A2 -OBn-CH₃H78%1.58.1
B2 -OH-CyclopropylH65%5.622.4
B3 -OH-PhenylH30%> 20> 50
C1 -OCH₃-CH₃7-F92%0.15 1.8

SAR Interpretation:

  • Insight 1: Methylating the 6-OH group (Parent vs. A1) dramatically increases potency. This confirms the hypothesis that blocking this metabolic site is beneficial.

  • Insight 2: Small, rigid groups at the 2-position (B2) are tolerated better than bulky aromatic groups (B3), suggesting a constrained binding pocket.

  • Insight 3 (Key Finding): Combining the beneficial 6-methoxy group with a 7-fluoro substituent (C1) results in a synergistic improvement in both target and cellular potency. The electron-withdrawing fluorine likely enhances binding or improves cell permeability.

Based on this SAR, the next round of analog design should focus on exploring other small, electron-withdrawing groups at the 7 and 8 positions while retaining the 6-methoxy and 2-methyl groups.

Conclusion

This application note provides a detailed, strategic, and actionable guide for the development of novel analogs of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. By following the iterative process of rational design, guided synthesis, and tiered biological evaluation, research teams can efficiently navigate the complex path of hit-to-lead optimization. The protocols and strategies described herein are grounded in established medicinal chemistry principles and are designed to maximize the probability of identifying lead candidates with significantly improved biological activity.

References

  • General Synthesis of Benzoxazinones. Organic Syntheses. This reference provides robust and scalable procedures for fundamental organic reactions, including those adaptable for heterocyclic synthesis. [Link]

  • Principles of Drug Design. Nature Reviews Drug Discovery. This journal offers authoritative perspectives on modern medicinal chemistry and the principles of rational drug design. [Link]

  • Structure-Activity Relationships. Journal of Medicinal Chemistry. This ACS journal is a primary source for peer-reviewed research on SAR studies and the development of new therapeutic agents. [Link]

Application

Application Notes &amp; Protocols: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a Chemical Probe for Serine Protease Activity

Introduction: A Novel Tool for Interrogating Serine Protease Activity The study of enzyme function within complex biological systems necessitates the use of highly specific and versatile chemical tools. Chemical probes,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Interrogating Serine Protease Activity

The study of enzyme function within complex biological systems necessitates the use of highly specific and versatile chemical tools. Chemical probes, small molecules designed to interact with a specific protein target, have become indispensable for elucidating enzyme activity, tracking their localization, and validating their roles in disease pathways.[1] The benzoxazinone scaffold is a privileged heterocyclic structure known for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Notably, certain benzoxazinone derivatives have been identified as potent inhibitors of serine proteases, a large and diverse family of enzymes crucial in processes ranging from digestion to blood clotting and apoptosis.[2][4]

This document provides detailed application notes and protocols for the use of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one , a novel chemical probe designed for the study of serine proteases. This compound functions as a mechanism-based covalent inhibitor, leveraging the reactivity of the benzoxazinone ring system. The 6-hydroxy substituent provides a key point of interaction within the enzyme's active site, enhancing specificity, and also imparts fluorescent properties that can be exploited for imaging applications.

Physicochemical Properties of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

PropertyValueReference
Molecular Formula C₉H₇NO₃N/A
Molecular Weight 177.16 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and alcoholsGeneral knowledge
Excitation (max) ~340 nm (in PBS)Hypothetical
Emission (max) ~450 nm (in PBS, post-reaction)Hypothetical

Mechanism of Action: Covalent Modification of Serine Proteases

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one acts as an activity-based probe, meaning it specifically targets and covalently modifies the active form of serine proteases. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue within the enzyme's active site on the carbonyl group of the oxazinone ring. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The 6-hydroxy group is hypothesized to form a key hydrogen bond with a residue in the S1 pocket of the target protease, contributing to the probe's affinity and specificity.

Mechanism_of_Action Probe 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one Complex Enzyme-Probe Non-covalent Complex Probe->Complex Binding Enzyme Active Serine Protease (E-Ser-OH) Enzyme->Complex AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) Complex->AcylEnzyme Nucleophilic Attack (Ring Opening)

Figure 1: Proposed mechanism of covalent modification of a serine protease by 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Experimental Protocols

Protocol 1: In Vitro Characterization of Probe-Enzyme Interaction

This protocol outlines the steps to determine the inhibitory potency (IC₅₀) of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one against a purified serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)

  • 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (stock solution in DMSO)

  • Fluorogenic peptide substrate for the target protease

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare Probe Dilutions: Serially dilute the 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Enzyme Incubation: In the wells of the 96-well plate, add a constant concentration of the purified serine protease to the various dilutions of the probe. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate: Incubate the plate at 37°C for 30 minutes to allow for the covalent modification to occur.

  • Substrate Addition: Add the fluorogenic peptide substrate to all wells.

  • Kinetic Read: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each probe concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol describes the use of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one to label and identify active serine proteases in a complex biological sample, such as a cell lysate. For visualization, this protocol assumes the use of a tagged version of the probe (e.g., alkyne-modified for click chemistry), a common strategy for activity-based probes.[4]

Materials:

  • Alkyne-tagged 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

  • Cultured cells of interest

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors except serine protease inhibitors)

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)

  • SDS-PAGE gels and Western blotting apparatus

  • In-gel fluorescence scanner

Workflow:

ABPP_Workflow A Cell Lysis B Incubate Lysate with Alkyne-Probe A->B C Click Chemistry: Add Azide-Fluorophore B->C D SDS-PAGE C->D E In-Gel Fluorescence Scanning D->E F Identify Labeled Proteases E->F

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using an alkyne-tagged probe.

Procedure:

  • Prepare Cell Lysate: Harvest and lyse cells using the appropriate lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Probe Labeling: In microcentrifuge tubes, incubate a standardized amount of protein lysate (e.g., 50 µg) with the alkyne-tagged probe at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.

  • Click Chemistry: To each labeled lysate, add the click chemistry reaction cocktail (pre-mixed Copper(II) sulfate, TBTA, Sodium Ascorbate, and the azide-fluorophore). Incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE: Denature the samples by adding SDS-PAGE loading buffer and boiling. Separate the proteins on a polyacrylamide gel.

  • Visualization: Scan the gel using an in-gel fluorescence scanner at the appropriate wavelength for the chosen fluorophore. Labeled serine proteases will appear as fluorescent bands.

  • (Optional) Target Identification: Labeled bands can be excised from the gel and identified using mass spectrometry.

Protocol 3: Cellular Imaging of Serine Protease Activity

This protocol leverages the intrinsic fluorescence of the 6-hydroxy-benzoxazinone core to visualize active serine proteases in living cells. The fluorescence is expected to be enhanced upon covalent binding to the target enzyme.

Materials:

  • 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

  • Cultured cells grown on glass-bottom dishes

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading: Replace the culture medium with live-cell imaging medium containing 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one at a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Wash: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm and collect emission around 450 nm.

  • Controls: To demonstrate specificity, pre-incubate cells with a known broad-spectrum serine protease inhibitor before adding the fluorescent probe. A significant reduction in fluorescence intensity would indicate target-specific labeling.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, every protocol should incorporate self-validating controls:

  • Competition Assays: For both in vitro and ABPP experiments, pre-incubation with a known, unlabeled inhibitor of the target protease should lead to a dose-dependent decrease in signal from the probe. This confirms that the probe binds to the same active site.

  • Genetic Knockdown/Knockout: The most rigorous validation involves using cell lines where the target protease has been knocked down (e.g., via siRNA) or knocked out (e.g., via CRISPR). A significant reduction or complete loss of the probe's signal in these cells provides strong evidence for on-target activity.[5]

  • Inactive Mutant Control: If possible, express and purify a catalytically dead mutant of the target protease (e.g., with a Serine to Alanine mutation in the active site). The probe should not label this inactive mutant, confirming its activity-based mechanism.

Conclusion and Future Directions

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one represents a promising chemical probe for the investigation of serine protease activity. Its mechanism-based covalent inhibition allows for robust labeling of active enzymes, and its intrinsic fluorescence provides a convenient method for cellular imaging. The protocols outlined here provide a framework for its application in target validation, activity profiling, and visualization of enzyme function in biological systems. Future development could involve the synthesis of derivatives with improved cell permeability, brighter fluorescence, or tags for alternative readout methods, further expanding the utility of this versatile chemical scaffold.

References

  • MySkinRecipes. (n.d.). 6-methyl-2-(octyloxy)-4H-benzo[d][6][7]oxazin-4-one. Retrieved from

  • Google Patents. (2015). EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[6][7]oxazin-4-one and its use for.... Retrieved from

  • MDPI. (2020). Discovery of Potential Chemical Probe as Inhibitors of CXCL12 Using Ligand-Based Virtual Screening and Molecular Dynamic Simulation.
  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.
  • PubMed Central. (n.d.). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.
  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones. Retrieved from

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
  • PubMed. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • YouTube. (2020). Chemical Probes as Essential Tools for Biological Discovery.
  • PubMed. (2019). Discovery of 4-phenyl-2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. Retrieved from

  • ResearchGate. (n.d.). Formation of 4H-benzo[d][6][7]oxazin-4-ones. Retrieved from

  • PubMed Central. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics.
  • Institut Pasteur. (2022). Identification of Chemical Probes Targeting MBD2.
  • PubMed. (2019). A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications.
  • PubMed. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][6][8]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. Retrieved from

  • ResearchGate. (n.d.). Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells.

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, providing a foundational understanding of the reaction.

Q1: What is the most common synthetic route to prepare 2-substituted-4H-benzo[d][1][2]oxazin-4-ones?

A1: The most prevalent and historically significant method involves the reaction of an appropriately substituted anthranilic acid with an acylating agent. For the target molecule, this would typically involve the reaction of 5-hydroxyanthranilic acid with acetic anhydride or acetyl chloride.[3] Heating anthranilic acids with acetic anhydride is a classic method to introduce the 2-methyl group and facilitate cyclization.[3]

Q2: What is the general mechanism for the formation of the benzoxazinone ring from anthranilic acid and acetic anhydride?

A2: The reaction proceeds through a two-step process. First, the amino group of the anthranilic acid acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, leading to N-acetylation to form N-acetyl-5-hydroxyanthranilic acid. Subsequently, an intramolecular cyclization occurs where the carboxylic acid group, often activated by conversion to a mixed anhydride with the remaining acetic anhydride, is attacked by the amide oxygen. This is followed by the elimination of a molecule of water to yield the final 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Q3: Are there any alternative reagents to acetic anhydride for this synthesis?

A3: Yes, other acylating agents can be used. For instance, acetyl chloride in the presence of a base like pyridine can also be employed to form the N-acyl intermediate, which then cyclizes.[4] Additionally, orthoesters can react with anthranilic acids, often under acidic catalysis, to form benzoxazinones.[5][6] For the synthesis of the 2-methyl derivative, triethyl orthoacetate could be a suitable alternative.[5]

Q4: What are the key reactive sites on the benzoxazinone core that I should be aware of for potential side reactions or further functionalization?

A4: The benzoxazinone scaffold has two primary electrophilic sites susceptible to nucleophilic attack: the C4 carbonyl carbon and the C2 carbon.[6] This reactivity allows for ring-opening reactions, which can be a source of impurities if nucleophiles are present in the reaction mixture. However, this reactivity is also exploited for the synthesis of other heterocyclic compounds like quinazolinones.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Incomplete N-acetylation of 5-hydroxyanthranilic acid.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the initial mixture of 5-hydroxyanthranilic acid and acetic anhydride can promote the N-acetylation step. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration for the initial acylation to complete before proceeding with the cyclization step.

    • Use of a Catalyst: While often not necessary with acetic anhydride, for less reactive acylating agents, a catalytic amount of a strong acid can sometimes facilitate N-acylation.

Possible Cause 1.2: Inefficient cyclization of the N-acetylated intermediate.

  • Troubleshooting Steps:

    • Higher Temperature for Cyclization: The intramolecular cyclization to form the benzoxazinone ring typically requires higher temperatures than the initial N-acetylation. After confirming the formation of the intermediate, increasing the reaction temperature is often necessary.

    • Use of a Dehydrating Agent: The cyclization step involves the elimination of water. The presence of a dehydrating agent or the removal of water via a Dean-Stark apparatus can drive the equilibrium towards the product. Acetic anhydride itself can act as a dehydrating agent.

    • Alternative Cyclizing Agents: If cyclization with acetic anhydride is inefficient, the N-acetylated intermediate can be isolated and then treated with a different cyclizing agent, such as cyanuric chloride in the presence of an amine base.[7]

Possible Cause 1.3: Degradation of the starting material or product.

  • Troubleshooting Steps:

    • Temperature Control: The hydroxyl group on the aromatic ring can make the molecule more susceptible to oxidation and degradation at very high temperatures. Optimize the temperature to be high enough for cyclization but not so high as to cause significant decomposition.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for an extended period.

Problem 2: Formation of Significant Impurities

Possible Cause 2.1: Formation of a dihydro-benzoxazinone intermediate.

  • Explanation: In some syntheses of benzoxazinones, particularly when using orthoesters, a stable dihydro intermediate can be formed, and the final elimination of an alcohol or water molecule to form the aromatic benzoxazinone ring can be difficult.[1][6][8] Electron-withdrawing groups on the aromatic ring can favor the formation of this dihydro product.[6][8]

  • Troubleshooting Steps:

    • Force the Elimination: Increasing the reaction temperature and/or time can often promote the final elimination step.

    • Acid Catalysis: The addition of a catalytic amount of a strong acid can facilitate the elimination of water or alcohol from the dihydro intermediate.

Possible Cause 2.2: Ring-opening of the benzoxazinone product.

  • Explanation: The presence of nucleophiles in the work-up or purification steps can lead to the cleavage of the oxazinone ring. Water, alcohols, or amines can act as such nucleophiles.

  • Troubleshooting Steps:

    • Anhydrous Work-up: If the product is found to be unstable to aqueous work-up, consider non-aqueous work-up procedures.

    • Careful pH Control: During work-up, avoid strongly basic or acidic conditions that might promote hydrolysis of the oxazinone ring.

    • Purification Method: Column chromatography on silica gel is a common purification method. Ensure the solvent system is neutral and the silica gel is not overly acidic.

Possible Cause 2.3: O-acetylation of the hydroxyl group.

  • Explanation: The phenolic hydroxyl group of 5-hydroxyanthranilic acid can also be acetylated by acetic anhydride, leading to a di-acetylated intermediate and potentially a different final product or a mixture of products.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of acetic anhydride, just enough to achieve N-acetylation and cyclization.

    • Selective Deprotection: If O-acetylation occurs, it may be possible to selectively hydrolyze the O-acetyl group after the benzoxazinone ring has been formed, although this adds extra steps to the synthesis.

III. Experimental Protocols and Data

Optimized Synthesis Protocol for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

This protocol is a generalized procedure based on common methods for benzoxazinone synthesis.[3] Optimization may be required for your specific laboratory conditions.

  • N-Acetylation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyanthranilic acid (1 equivalent).

    • Add acetic anhydride (2-3 equivalents).

    • Heat the mixture gently to 80-100 °C for 1-2 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the N-acetylated intermediate.

  • Cyclization:

    • After the N-acetylation is complete, increase the temperature to 120-140 °C and continue heating for 2-4 hours.

    • Monitor the formation of the desired benzoxazinone product by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add the mixture to ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the purified 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Parameter Recommended Condition Rationale
Starting Material 5-hydroxyanthranilic acidProvides the necessary amine and carboxylic acid functionalities and the hydroxyl group at the desired position.
Reagent Acetic AnhydrideServes as both the acylating agent to form the 2-methyl group and as a dehydrating agent for cyclization.[3]
Temperature Stepwise: 80-100 °C then 120-140 °CLower temperature for initial N-acetylation, higher temperature to drive the intramolecular cyclization.
Reaction Time 3-6 hours totalSufficient time for both the N-acetylation and cyclization steps to proceed to completion.
Work-up Precipitation in ice-waterA standard method to isolate the product and remove water-soluble byproducts.
Purification RecrystallizationAn effective method for purifying solid organic compounds.

IV. Visualizing the Synthesis and Troubleshooting

General Reaction Pathway

Synthesis_Pathway 5-Hydroxyanthranilic Acid 5-Hydroxyanthranilic Acid N-acetyl-5-hydroxyanthranilic Acid N-acetyl-5-hydroxyanthranilic Acid 5-Hydroxyanthranilic Acid->N-acetyl-5-hydroxyanthranilic Acid N-Acetylation (80-100 °C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetyl-5-hydroxyanthranilic Acid 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one N-acetyl-5-hydroxyanthranilic Acid->6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Intramolecular Cyclization (120-140 °C) Troubleshooting_Flow start Low or No Product Yield check_acetylation Check for N-acetylation by TLC start->check_acetylation incomplete_acetylation Incomplete Acetylation check_acetylation->incomplete_acetylation No acetylation_complete Acetylation Complete check_acetylation->acetylation_complete Yes acetylation_solutions Increase temperature/time for acetylation incomplete_acetylation->acetylation_solutions check_cyclization Check for cyclization by TLC acetylation_complete->check_cyclization inefficient_cyclization Inefficient Cyclization check_cyclization->inefficient_cyclization No product_formed Product Formed check_cyclization->product_formed Yes cyclization_solutions Increase temperature for cyclization Use dehydrating agent inefficient_cyclization->cyclization_solutions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

V. References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. American Chemical Science Journal. [Link]

  • Formation of 4H-benzo[d]o[1][2]xazin-4-ones. ResearchGate. [https://www.researchgate.net/publication/262847526_Formation_of_4H-benzo[d]o[9]xazin-4-ones]([Link]9]xazin-4-ones)

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

  • Optimization of the reaction conditions. Reaction conditions:... ResearchGate. [Link]

  • Optimization of reaction conditions for vinyl-benzoxazinones. [a]. ResearchGate. [Link]

  • Presumed mechanism for formation of 4H-benzo[d]o[1][2]xazin-4-ones. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... ResearchGate. [Link]

  • Optimization of Reaction Conditions a. ResearchGate. [Link]

  • 4H-Benzo[d]o[1][2]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. ResearchGate. [https://www.researchgate.net/publication/262847526_4H-Benzo[d]o[9]xazin-4-ones_and_Dihydro_Analogs_from_Substituted_Anthranilic_Acids_and_Orthoesters]([Link]9]xazin-4-ones_and_Dihydro_Analogs_from_Substituted_Anthranilic_Acids_and_Orthoesters)

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

Sources

Optimization

"common byproducts in the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"

Introduction: Welcome to the technical support guide for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This molecule is a valuable heterocyclic synthon used in the development of various biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This molecule is a valuable heterocyclic synthon used in the development of various biologically active compounds.[1][2] The most common and direct synthetic route involves the cyclocondensation of 2-amino-5-hydroxybenzoic acid with an acylating agent, typically acetic anhydride.[1][3]

While the reaction appears straightforward, the presence of two distinct nucleophilic sites on the starting material—the aromatic amine and the phenolic hydroxyl group—introduces competitive side reactions that can lead to a range of byproducts, complicating purification and reducing yields. This guide provides an in-depth analysis of these common byproducts, troubleshooting strategies for their mitigation, and detailed protocols for analysis and purification, designed for researchers and drug development professionals.

Section 1: The Synthetic Pathway and Mechanistic Considerations

The core of the synthesis is the acylation of the amino group of 2-amino-5-hydroxybenzoic acid, followed by an intramolecular cyclization with the adjacent carboxylic acid to form the benzoxazinone ring. However, the phenolic hydroxyl group presents a competing reaction pathway.

Desired Reaction Pathway:

  • N-Acylation: The amino group attacks the acetic anhydride, forming the N-acetyl intermediate, N-(2-carboxy-4-hydroxyphenyl)acetamide.

  • Cyclization: The N-acetyl intermediate undergoes intramolecular dehydration to form the target molecule, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Competing Side Reaction:

  • O-Acylation: The phenolic hydroxyl group is also nucleophilic and can be acylated by acetic anhydride. This can happen to the starting material or, more commonly, to the desired product, leading to the formation of 6-Acetoxy-2-methyl-4H-benzo[d]oxazin-4-one.[4][5]

The following diagram illustrates the kinetic and thermodynamic competition between these pathways.

G start 2-Amino-5-hydroxybenzoic Acid + Acetic Anhydride N_acetyl Intermediate: N-(2-carboxy-4-hydroxyphenyl)acetamide start->N_acetyl  N-Acylation (Kinetically Favored) byproduct_O_acetyl Key Byproduct: 6-Acetoxy-2-methyl-4H-benzo[d]oxazin-4-one start->byproduct_O_acetyl  Di-Acylation Pathway product Desired Product: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one N_acetyl->product  Intramolecular  Cyclization product->byproduct_O_acetyl  O-Acylation (Side Reaction)

Figure 1: Competing N-Acylation and O-Acylation Pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary expected byproducts in this synthesis? The most significant and commonly observed byproduct is 6-Acetoxy-2-methyl-4H-benzo[d]oxazin-4-one . This results from the acylation of the C6 hydroxyl group of the desired product. Other potential impurities include unreacted 2-amino-5-hydroxybenzoic acid [6] and the non-cyclized intermediate, N-(2-carboxy-4-hydroxyphenyl)acetamide .

Q2: Why is O-acylation of the hydroxyl group such a common problem? While N-acylation is generally faster (kinetically favored), the phenolic hydroxyl group is still a potent nucleophile. In the presence of excess acetic anhydride and particularly at elevated temperatures used to drive the cyclization, O-acylation becomes highly probable. Unlike the amino group, which is deactivated after forming the amide, the hydroxyl group on the product remains reactive.

Q3: How do reaction conditions influence byproduct formation?

  • Temperature: Higher temperatures, while promoting the desired cyclization, also significantly accelerate the rate of O-acylation. Careful temperature control is critical.

  • Reagent Stoichiometry: Using a large excess of acetic anhydride will strongly favor the formation of the O-acetylated byproduct. It is crucial to use only the amount necessary to achieve N-acylation and cyclization.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to increased byproduct formation and potential degradation.

Q4: Can the benzoxazinone ring hydrolyze during workup? Yes, the benzoxazinone ring is an ester-like functional group and is susceptible to hydrolysis, particularly under strongly basic or acidic conditions, which would reopen the ring to form the N-acetyl intermediate.[7] Workup procedures should ideally be performed under neutral or mildly acidic conditions at low temperatures.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem / Observation Potential Cause Troubleshooting & Resolution Strategy
TLC analysis shows two major spots. The higher Rf spot is often UV active and more intense than the lower Rf product spot.Formation of 6-Acetoxy Byproduct. The acetyl group reduces the polarity of the molecule, causing it to elute faster (higher Rf) on normal-phase silica gel.1. Confirmation: Isolate a small amount of the byproduct by column chromatography and characterize by ¹H NMR. Look for a characteristic singlet around δ 2.3 ppm corresponding to the acetoxy methyl group. 2. Mitigation: Reduce the amount of acetic anhydride used in the reaction to 1.5-2.0 equivalents. Maintain the reaction temperature below 100°C if possible. 3. Remediation: The acetoxy group can be selectively hydrolyzed. Dissolve the crude mixture in methanol and add a catalytic amount of mild acid (e.g., HCl) or base (e.g., K₂CO₃) and stir at room temperature, monitoring by TLC until the upper spot is consumed.
Low yield of isolated product, with significant starting material recovered. Incomplete Cyclization. The N-acylation may have occurred, but the subsequent ring-closing dehydration step was inefficient.1. Confirmation: The N-acetyl intermediate is more polar than the product and will have a low Rf on TLC. Its presence can be confirmed by LC-MS or by isolating and analyzing the polar fraction. 2. Optimization: Increase the reaction temperature cautiously (e.g., from 80°C to 100°C) or prolong the reaction time. The use of a dehydrating agent or a different solvent system (e.g., refluxing in glacial acetic acid) can also facilitate cyclization.[1]
Product appears pure by ¹H NMR, but the yield is still poor. The aqueous layer from workup is colored. Product Hydrolysis. The benzoxazinone ring may have opened during an aqueous workup, especially if pH was not controlled.1. Confirmation: Acidify the aqueous layer and extract with ethyl acetate. Evaporate the solvent and analyze the residue for the N-acetyl intermediate. 2. Prevention: During workup, avoid using strong bases like NaOH or KOH. Use a saturated sodium bicarbonate solution cautiously to neutralize excess acid and keep the temperature low (0-5°C). Minimize contact time with aqueous phases.
A brown, insoluble material forms in the reaction vessel. Polymerization/Degradation. Overheating or extended reaction times can lead to the formation of polymeric side products, a known issue with anthranilic acid derivatives under harsh conditions.1. Prevention: Ensure precise temperature control. Do not exceed the target temperature. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Purification: These polymeric materials are often insoluble in common organic solvents. They can typically be removed by filtering the crude reaction mixture after dissolving it in a suitable solvent like ethyl acetate or dichloromethane.

Section 4: Key Experimental Protocols

Protocol 4.1: TLC Method for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30-50% Ethyl Acetate in Hexanes. A higher polarity system (e.g., 5% Methanol in Dichloromethane) may be needed to move the highly polar N-acetyl intermediate from the baseline.

  • Visualization:

    • UV light (254 nm). The benzoxazinone core is strongly UV-active.

    • Staining with potassium permanganate (KMnO₄) solution.

Protocol 4.2: Purification by Flash Column Chromatography
  • Adsorb the Crude Material: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Prepare the Column: Dry-pack the column with silica gel and then flush with the starting eluent.

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column. Begin elution with a low-polarity solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. The less polar 6-acetoxy byproduct will elute first, followed by the desired 6-hydroxy product .

    • Typical Gradient: Start with 20% EtOAc/Hexanes, gradually increasing to 50% EtOAc/Hexanes.

  • Monitor Fractions: Collect fractions and analyze by TLC to identify and combine the pure product.

Protocol 4.3: Comparative Characterization Data

The table below summarizes key ¹H NMR signals to help distinguish the product from its main byproduct. Chemical shifts (δ) are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

CompoundAromatic Protons (δ ppm)-CH₃ (Benzoxazinone) (δ ppm)-OH (Phenolic) (δ ppm)-OCOCH₃ (Acetoxy) (δ ppm)
6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one ~6.8-7.5 (3H, m)~2.4 (3H, s)~9.5-10.5 (1H, br s)N/A
6-Acetoxy-2-methyl-4H-benzo[d]oxazin-4-one ~7.1-7.8 (3H, m)~2.4 (3H, s)N/A~2.3 (3H, s)

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues based on initial analytical data.

G start Analyze Crude Reaction Mixture (TLC, ¹H NMR) dec_tlc TLC shows two major spots? (Rf byproduct > Rf product) start->dec_tlc dec_yield Yield is low, but product appears clean by NMR? dec_tlc->dec_yield No out_o_acetyl Primary Issue: O-Acetylation Byproduct (6-Acetoxy derivative) dec_tlc->out_o_acetyl Yes dec_sm Significant starting material and/or polar baseline spot? dec_yield->dec_sm No out_hydrolysis Probable Issue: Product Hydrolysis during Workup dec_yield->out_hydrolysis Yes out_incomplete Primary Issue: Incomplete Cyclization (N-acetyl intermediate present) dec_sm->out_incomplete Yes out_ok Proceed to Standard Purification (Protocol 4.2) dec_sm->out_ok No act_o_acetyl Action: 1. Reduce Ac₂O stoichiometry. 2. Consider post-reaction hydrolysis. 3. Purify via column chromatography. out_o_acetyl->act_o_acetyl act_hydrolysis Action: 1. Review workup procedure. 2. Use mild/neutral pH. 3. Keep temperature low. out_hydrolysis->act_hydrolysis act_incomplete Action: 1. Increase reaction temp/time. 2. Confirm intermediate structure. 3. Consider alternative cyclization agent. out_incomplete->act_incomplete

Figure 2: Step-by-step troubleshooting workflow.

References

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. University of Tanta. Available at: [Link]

  • Ershov, L. V., et al. (1970). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. ElectronicsAndBooks. Available at: [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4967. Available at: [Link]

  • P., S. (2020). Difference Between O Acylation and N Acylation. DifferenceBetween.com. Available at: [Link]

  • Rajbongshikuwalu, R. (2021). What is the difference between O acylation and N acylation? Brainly.in. Available at: [Link]

  • Patel, A. D., et al. (2015). A Review on Synthesis and Biological Importance of 4H-1,3-Benzoxazin-4-one Derivatives. ResearchGate. Available at: [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 474–490. Available at: [Link]

  • Various Authors. (2024). O Acylation vs. N Acylation: What's the Difference? Difference Wiki. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Welcome to the technical support center for the purification of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format.

Introduction to Purification Challenges

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is a key intermediate in the synthesis of various biologically active molecules.[1][2] However, its purification can be a significant bottleneck due to the presence of a phenolic hydroxyl group, which imparts specific chemical properties that can lead to co-purification of impurities, degradation, and solubility issues. This guide will address these challenges head-on, providing you with the expertise to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a dark, tarry substance. What are the likely causes and how can I purify it?

Answer:

A dark, tarry crude product is a common issue when working with phenolic compounds like 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The coloration is often due to the formation of oxidation byproducts. The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of air and trace metals, leading to the formation of colored quinone-type impurities.

Troubleshooting Steps:

  • Minimize Oxidation During Synthesis:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Chelating Agents: The addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

  • Purification Strategy for Tarry Products:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can effectively remove colored impurities. Be mindful that activated carbon can also adsorb your desired product, so use it judiciously.

    • Column Chromatography: Flash column chromatography is often the most effective method for separating the desired product from polar, colored impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system can provide good separation.

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the crude 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in a minimal amount of a suitable solvent (e.g., 10 mL of ethyl acetate per gram of crude product).

  • Add activated carbon (approximately 10-20% by weight of the crude product).

  • Stir the suspension at room temperature for 20 minutes.

  • Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper, layered with a 1-2 cm pad of celite.

  • Wet the celite pad with the solvent used for dissolution.

  • Filter the activated carbon suspension through the celite pad.

  • Wash the celite pad with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the decolorized product.

FAQ 2: I am having difficulty removing the starting material, 5-hydroxyanthranilic acid, from my final product. What purification techniques are most effective?

Answer:

Residual 5-hydroxyanthranilic acid is a common impurity, as it is the precursor for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.[2] The key to separating these two compounds lies in exploiting the difference in their acidic properties. 5-hydroxyanthranilic acid is amphoteric, possessing both a carboxylic acid and an amino group, making it soluble in both acidic and basic aqueous solutions. In contrast, the benzoxazinone product is significantly less acidic.

Troubleshooting Workflow:

G start Crude Product (contains 5-hydroxyanthranilic acid) dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with dilute NaHCO3 (aq) dissolve->wash_base separate Separate Organic and Aqueous Layers wash_base->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Impurity Salt) separate->aqueous_layer Contains Impurity dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry concentrate Concentrate dry->concentrate pure_product Pure Product concentrate->pure_product

Caption: Liquid-Liquid Extraction Workflow for Removing Acidic Impurities.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. The 5-hydroxyanthranilic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution two more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

FAQ 3: My product seems to be degrading during column chromatography on silica gel. What is happening and what are my alternatives?

Answer:

The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. The benzoxazinone ring can be susceptible to hydrolysis under acidic conditions, especially in the presence of the phenolic hydroxyl group.

Troubleshooting and Alternatives:

  • Deactivated Silica Gel: Before packing the column, you can neutralize the silica gel by treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine in hexanes/ethyl acetate). This will help to prevent on-column degradation.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for purifying acid-sensitive compounds.

  • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be an effective purification method.

Data Summary: Alternative Stationary Phases

Stationary PhaseAcidityRecommended forMobile Phase Considerations
Standard Silica Gel AcidicGeneral purposeCan cause degradation of acid-sensitive compounds
Deactivated Silica Gel NeutralAcid-sensitive compoundsAdd a small amount of a basic modifier (e.g., triethylamine)
Neutral Alumina NeutralAcid- and base-sensitive compoundsSimilar to silica gel
Basic Alumina BasicBase-stable, acid-sensitive compoundsCan retain acidic compounds strongly
Reversed-Phase (C18) NeutralNon-polar to moderately polar compoundsWater/Acetonitrile or Water/Methanol gradients
FAQ 4: I am struggling to find a suitable solvent system for the recrystallization of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. Can you provide some guidance?

Answer:

Finding the right recrystallization solvent is crucial for obtaining a highly pure crystalline product. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a compound with a polar hydroxyl group and a relatively non-polar backbone, a mixture of solvents is often required.

Solvent Screening Strategy:

  • Single Solvent Screening:

    • Test the solubility of a small amount of your product in various solvents at room temperature and upon heating.

    • Good candidates will show low solubility at room temperature and high solubility when hot.

    • Common solvents to screen include: ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and water.

  • Mixed Solvent System:

    • If a single solvent is not ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

    • A common approach for phenolic compounds is to use a polar solvent like ethanol or acetone as the "good" solvent and water or a non-polar solvent like hexanes as the "poor" solvent.

Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

G cluster_0 Recrystallization Workflow start Crude Product dissolve Dissolve in min. hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor redissolve Add 'good' solvent to clarify add_poor->redissolve cool Slow Cooling redissolve->cool crystallize Crystal Formation cool->crystallize filter Filter and Wash crystallize->filter dry Dry Crystals filter->dry pure Pure Crystalline Product dry->pure

Caption: General Workflow for Mixed-Solvent Recrystallization.

References

  • Scribd. (n.d.). Synthesis and Reactivity of 6 Iodo 4H 3,1 Benzoxazin 4 One. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ScienceDomain International. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and identification of benzo[d][2][3]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • PubMed. (1987). Determination of 6-(2'-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a][3][4]benzodiazepine-3-carboxamide, a Mixed Agonist-Antagonist Anxiolytic Agent, in Human Plasma and Urine by Gas Chromatography-Negative-Ion Chemical-Ionization Mass Spectrometry. J Chromatogr, 421(2), 281-9. Retrieved from [Link]

  • PubMed. (2002). Chromatographic determination of 7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones in rat plasma: relationship to their anticonvulsant activity. J Chromatogr B Analyt Technol Biomed Life Sci, 775(1), 71-8. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxybentazon. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-(2-hydroxyphenyl)-benz[2][3]oxazin-4-one and its use for.... Retrieved from

  • PubChem. (n.d.). methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Retrieved from [Link]

  • PubMed. (1994). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Biol Pharm Bull, 17(6), 843-5. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Methyl-4H-benzo[d][2][3]oxazin-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

I. Foundational Principles of the Synthesis

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is most commonly achieved through a two-step, one-pot reaction starting from 2-amino-5-hydroxybenzoic acid and acetic anhydride. This process involves an initial N-acetylation of the amino group, followed by an intramolecular cyclization with the elimination of water.

Reaction Pathway Overview

The overall transformation can be visualized as follows:

Synthesis_Pathway A 2-amino-5-hydroxybenzoic acid C Intermediate: 2-acetylamino-5-hydroxybenzoic acid A->C N-acetylation B Acetic Anhydride D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one C->D Cyclization (Dehydration) E Water D->E Elimination

Caption: General reaction pathway for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the primary challenge in this synthesis?

A1: The main challenge is achieving chemoselectivity. The starting material, 2-amino-5-hydroxybenzoic acid, possesses three reactive sites: the amino group, the hydroxyl group, and the carboxylic acid group. Acetic anhydride can potentially react with both the amino and hydroxyl groups. The desired reaction is selective N-acetylation, followed by cyclization. The formation of an O-acetylated side product is a common issue that can significantly reduce the yield of the target molecule.

Q2: Why is my yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete N-acetylation: Insufficient reaction time or temperature during the initial acetylation step.

  • Formation of O-acetylated side products: This is a competing reaction that consumes the starting material and the desired intermediate.

  • Incomplete cyclization: The dehydration step requires sufficient heat to overcome the activation energy for ring closure.

  • Product degradation: The phenolic nature of the final product can make it susceptible to oxidation, especially at elevated temperatures in the presence of air.[1][2]

  • Losses during workup and purification: The product's solubility and stability during extraction and recrystallization are critical.

Q3: I am getting a significant amount of a byproduct. How can I identify it?

A3: The most likely byproduct is the O-acetylated derivative, 6-acetoxy-2-methyl-4H-benzo[d]oxazin-4-one. This can be identified using spectroscopic methods. In the ¹H NMR spectrum, the O-acetyl group will show a characteristic singlet around δ 2.3 ppm. In the IR spectrum, the ester carbonyl stretch of the O-acetyl group will appear around 1760-1770 cm⁻¹, in addition to the lactone carbonyl of the benzoxazinone ring.

Q4: What is the role of excess acetic anhydride?

A4: Acetic anhydride serves a dual purpose in this reaction. It acts as the acetylating agent for the initial N-acetylation and as a dehydrating agent to facilitate the subsequent intramolecular cyclization by removing the water formed during the reaction.[3][4][5] Using it in excess helps to drive both reactions to completion.

III. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to no product formation; starting material remains. 1. Insufficient reaction temperature or time for N-acetylation. 2. Inactive acetic anhydride. 1. Optimize N-acetylation: The N-acetylation of the amino group is generally faster than the O-acetylation of the phenol under neutral or slightly acidic conditions.[6][7] Perform the initial phase of the reaction at a moderate temperature (e.g., 50-60 °C) for a sufficient duration (e.g., 1-2 hours) to ensure complete N-acetylation before proceeding to the higher temperatures required for cyclization. This can be monitored by TLC.2. Verify reagent quality: Use fresh, unopened acetic anhydride. Acetic anhydride can hydrolyze to acetic acid upon exposure to atmospheric moisture, reducing its efficacy.
Significant byproduct formation (suspected O-acetylation). 1. High reaction temperature during the initial phase. 2. Prolonged reaction time at high temperatures. 1. Temperature control: As mentioned above, a two-stage temperature profile is recommended. A lower initial temperature favors N-acetylation. The amino group is a stronger nucleophile than the phenolic hydroxyl group, and this difference in reactivity can be exploited kinetically at lower temperatures.[6][8]2. Selective hydrolysis: If the O-acetylated byproduct is formed, it may be possible to selectively hydrolyze the ester group back to the hydroxyl group under mild basic conditions without opening the more stable benzoxazinone ring. This would involve a careful pH adjustment during the workup.
Difficulty in isolating the product; oily residue instead of a solid. 1. Presence of impurities. 2. Incomplete removal of acetic acid/anhydride. 3. Product degradation. 1. Purification strategy: After quenching the reaction with water, the crude product may precipitate. If it oils out, try cooling the mixture in an ice bath with vigorous stirring. The crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).2. Thorough washing: Ensure the crude product is thoroughly washed with cold water to remove any residual acetic acid. The presence of acetic acid can lower the melting point and contribute to an oily appearance.3. Inert atmosphere: If product degradation is suspected, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenolic hydroxyl group.
Product appears discolored (brown or black). Oxidation of the phenolic hydroxyl group. 1. Use of antioxidants: A small amount of a reducing agent like sodium bisulfite can be added during the workup to prevent oxidation.2. Degassing of solvents: Using degassed solvents for recrystallization can also help minimize oxidation.3. Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to maintain its stability.[1][2][9]

IV. Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Materials:

  • 2-amino-5-hydroxybenzoic acid

  • Acetic anhydride

  • Ethanol

  • Deionized water

Procedure:

  • N-Acetylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid (1.0 eq). To this, add acetic anhydride (3.0-5.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the progress of the N-acetylation by Thin Layer Chromatography (TLC). The intermediate, 2-acetylamino-5-hydroxybenzoic acid, should have a different Rf value than the starting material.

  • Cyclization: After confirming the completion of N-acetylation, increase the temperature to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The reaction mixture should become a clear, homogeneous solution.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing cold deionized water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Troubleshooting - Hydrolysis of O-acetylated Byproduct

If a significant amount of the O-acetylated byproduct is formed, the following procedure can be attempted to improve the yield of the desired hydroxylated product.

  • After the initial workup and isolation of the crude product mixture, dissolve it in a suitable organic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a dilute aqueous solution of a mild base, such as sodium bicarbonate, dropwise while monitoring the pH to be slightly basic (pH ~ 8-9).

  • Stir the mixture at room temperature for a predetermined time (this will require optimization, e.g., 1-2 hours), monitoring the disappearance of the O-acetylated product by TLC.

  • Once the hydrolysis is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization as described in Protocol 1.

V. Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_SM Check TLC for remaining starting material Start->Check_SM SM_Present Yes Check_SM->SM_Present SM_Absent No Check_SM->SM_Absent Optimize_N_acetylation Increase time/temp for N-acetylation (50-60°C) SM_Present->Optimize_N_acetylation Check_Byproduct Analyze crude product for byproducts (NMR, LC-MS) SM_Absent->Check_Byproduct Byproduct_Present Byproduct Detected Check_Byproduct->Byproduct_Present Optimize_Cyclization Increase reflux time/temp for cyclization Byproduct_Present->Optimize_Cyclization Purification_Loss Review purification procedure Byproduct_Present->Purification_Loss

Sources

Troubleshooting

"stability issues of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one under experimental conditions"

Welcome to the technical support center for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of this compound under common experimental conditions. Please note that while direct stability studies on this specific molecule are limited in published literature, this guide is built upon the well-established chemical principles of the benzoxazinone class and data from closely related analogs.

Introduction: Understanding the Benzoxazinone Core

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one belongs to the benzoxazinone family, a class of heterocyclic compounds with diverse biological activities. The stability of the 4H-benzo[d]oxazin-4-one ring system is influenced by its constituent functional groups, particularly the ester and imine-like functionalities within the oxazinone ring, and the phenolic hydroxyl group. These features make the molecule susceptible to degradation under certain experimental conditions. This guide will walk you through potential stability issues and provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My NMR/LC-MS results show degradation of my 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one sample. What are the likely causes?

A1: Degradation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one can be attributed to several factors, including:

  • Hydrolysis: The oxazinone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species.

  • Solvent Incompatibility: Certain solvents can promote degradation pathways.

Q2: What are the expected degradation products?

A2: Based on the degradation pathways of similar benzoxazinoids, the primary degradation products are likely to be:

  • Hydrolysis Product: Cleavage of the oxazinone ring would likely yield N-acetyl-5-hydroxyanthranilic acid.

  • Oxidation Products: Oxidation of the phenol group could lead to quinone-type structures, which may further react or polymerize.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period (minutes to hours).

  • Appearance of new, more polar peaks in the chromatogram.

  • A noticeable change in the color of the solution.

Root Cause Analysis:

The 4H-benzo[d]oxazin-4-one ring is an ester and is therefore susceptible to hydrolysis. The rate of hydrolysis is highly pH-dependent.

  • Alkaline Conditions (pH > 7.5): The ester linkage is readily attacked by hydroxide ions, leading to rapid ring-opening.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis.

Troubleshooting Protocol:

  • pH Screening:

    • Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 4, 5, 6, 7, 7.4, 8).

    • Incubate at a controlled temperature (e.g., room temperature or 37°C).

    • Analyze samples by HPLC at regular intervals (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal pH range for stability.

  • Buffer Selection:

    • Based on the pH screening, select a buffer system where the compound exhibits maximum stability, likely in the slightly acidic to neutral pH range (pH 5-7).

    • Commonly used buffers in this range include phosphate, acetate, and MES.

Data Summary: Expected pH-Stability Profile

pH RangeExpected StabilityPrimary Degradation Pathway
< 4Low to ModerateAcid-catalyzed hydrolysis
4 - 7Moderate to HighMinimal hydrolysis
> 7Very LowBase-catalyzed hydrolysis

Workflow for pH Optimization:

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare stock solution of compound incubate Incubate samples at controlled temperature prep->incubate buffers Prepare buffers at various pH values buffers->incubate hplc Analyze by HPLC at time points incubate->hplc analyze Determine degradation rate at each pH hplc->analyze select Select optimal pH for stability analyze->select

Caption: Workflow for determining the optimal pH for compound stability.

Issue 2: Degradation Upon Storage or During Experiments Under Light

Symptoms:

  • Inconsistent results between experiments conducted on different days.

  • Degradation observed in samples left on the benchtop.

  • Discoloration of solid material or solutions upon exposure to light.

Root Cause Analysis:

Many aromatic and heterocyclic compounds are susceptible to photodegradation. The energy from light, particularly in the UV spectrum, can excite electrons in the molecule, leading to bond cleavage and the formation of reactive species.

Troubleshooting Protocol:

  • Photostability Assessment:

    • Prepare two sets of solutions of your compound.

    • Wrap one set in aluminum foil to protect it from light.

    • Expose both sets to ambient laboratory light or a controlled light source.

    • Analyze samples from both sets by HPLC at various time points. A significant difference in degradation between the two sets confirms light sensitivity.

  • Protective Measures:

    • Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

    • Minimize exposure to light during experimental procedures. Work in a dimly lit area or use light-blocking shields.

    • For long-term storage, keep the compound in a dark, cold, and dry environment.

Issue 3: Incompatibility with Certain Solvents

Symptoms:

  • Degradation is observed in specific organic solvents but not others.

  • Precipitation or color change upon dissolving the compound.

Root Cause Analysis:

While seemingly inert, solvents can play a role in degradation:

  • Protic Solvents (e.g., methanol, ethanol): Can participate in solvolysis reactions, particularly if the compound is activated (e.g., by acidic or basic contaminants in the solvent).

  • Aprotic Solvents (e.g., DMSO, DMF): Generally better for storage, but older or impure batches can contain acidic or basic impurities that can catalyze degradation. Water contamination in aprotic solvents can also lead to hydrolysis.

Troubleshooting Protocol:

  • Solvent Screening:

    • Dissolve the compound in a panel of common laboratory solvents (e.g., DMSO, DMF, acetonitrile, ethanol, ethyl acetate).

    • Monitor the stability over time at a set temperature.

  • Solvent Quality:

    • Use high-purity, anhydrous solvents whenever possible.

    • Avoid prolonged storage of the compound in solution. Prepare fresh solutions for each experiment.

Recommended Solvents for Stock Solutions:

SolventSuitabilityNotes
DMSOHighGood for long-term storage at -20°C or -80°C.
AcetonitrileModerateCan be used for working solutions, but check for stability.
Ethanol/MethanolLow to ModerateHigher risk of solvolysis; use for short-term experiments only.

Proposed Degradation Pathway

The following diagram illustrates the most probable degradation pathway for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one based on the chemistry of the benzoxazinone class.

A 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one [O] H2O B N-acetyl-5-hydroxyanthranilic acid Hydrolysis Product A:f2->B:f0 Hydrolysis (Acid/Base) C Quinone-like species Oxidation Product A:f1->C:f0 Oxidation (Light, Air) D Further degradation/polymerization C->D

Caption: Proposed degradation pathways for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. This resource provides a general overview of the synthesis and reactions of the benzoxazinone ring system.

  • Degradation Studies on Benzoxazinoids. These studies on related natural products like DIMBOA and DIBOA highlight the susceptibility of the benzoxazinone core to degradation in aqueous and soil environments. ,

  • Photostability of Heterocyclic Compounds. This article, while on a different compound, illustrates the importance of assessing photostability for complex organic molecules.

  • Analytical Methods for Benzodiazepines. This review covers various analytical techniques that can be adapted to monitor the stability of benzoxazinone derivatives.

Optimization

"side reactions to avoid when synthesizing 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one"

Technical Support Center: Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a key intermediate in pharmaceutical chemistry. Authored from the perspective of a Senior Application Scientist, this document focuses on anticipating and resolving common side reactions and synthetic challenges to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one is typically achieved via a two-step process starting from 2-amino-5-hydroxybenzoic acid: (1) selective N-acetylation, followed by (2) intramolecular cyclization. While seemingly straightforward, several side reactions can compromise the efficiency of this synthesis.

Problem 1: Low Yield or No Product After Acetylation Step

Question: I am attempting to synthesize the N-acetyl intermediate, 5-acetamido-2-hydroxybenzoic acid, but I am getting a low yield and a mixture of products. How can I improve the selectivity of the N-acetylation?

Plausible Causes & Solutions:

The primary challenge in the first step is achieving selective acetylation of the more nucleophilic amino group without involving the phenolic hydroxyl group.

  • Cause A: O-Acetylation Side Reaction. The phenolic -OH group can also be acetylated, especially under harsh conditions, leading to an O-acetyl or a di-acetylated (N,O-diacetyl) byproduct. The amino group is generally more nucleophilic than the phenolic hydroxyl, but forcing conditions (e.g., high temperature, strong base) can drive the competing O-acetylation.

    • Troubleshooting:

      • Reagent Choice: Use a milder acetylating agent. Acetic anhydride is standard, but its reactivity can sometimes be too high. Consider using acetyl chloride at low temperatures with a non-nucleophilic base to scavenge HCl.

      • Solvent and Base: Performing the reaction in a solvent like ethyl acetate with a mild base such as potassium carbonate can improve selectivity.[3]

      • Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acetylation.

    • Validation: Use ¹H NMR to confirm the structure. The desired N-acetyl product, 5-acetamido-2-hydroxybenzoic acid, will show a characteristic amide N-H proton signal and retain the phenolic -OH proton signal.[3] The O-acetyl side product would lack the phenolic proton and show an ester methyl signal.

  • Cause B: Poor Starting Material Quality. The starting material, 2-amino-5-hydroxybenzoic acid, can degrade over time, leading to discoloration and impurities that interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Assess the purity of the 2-amino-5-hydroxybenzoic acid by melting point or spectroscopy before use.

      • Recrystallization: If necessary, recrystallize the starting material from a suitable solvent like aqueous ethanol to remove colored impurities.

Problem 2: Inefficient Cyclization and Formation of Byproducts

Question: My N-acetyl intermediate (5-acetamido-2-hydroxybenzoic acid) is not cyclizing efficiently to the desired benzoxazinone. The reaction mixture turns dark, and I isolate a complex mixture. What is going wrong?

Plausible Causes & Solutions:

The cyclization step requires the removal of a water molecule to form the oxazinone ring. This is typically achieved by heating with a dehydrating agent like acetic anhydride.[1][2]

  • Cause A: Insufficient Dehydration/Cyclization Conditions. The reaction may not be reaching the required temperature or the dehydrating agent may be insufficient or degraded.

    • Troubleshooting:

      • Optimize Acetic Anhydride Stoichiometry: Ensure at least two to three equivalents of acetic anhydride are used. One equivalent is consumed in the cyclization to bind the water molecule formed.[2][4] Using a slight excess (e.g., 3.3 equivalents) can often improve results.[4]

      • Temperature and Time: Refluxing in acetic anhydride is a common method.[1] Ensure the reaction is heated sufficiently (typically >100 °C) for an adequate period. Monitor the reaction progress by TLC until the starting material is consumed.

      • Alternative Cyclizing Agents: For sensitive substrates, other cyclodehydration agents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with triphenylphosphine can be effective under milder conditions.[5][6]

    • Validation: The formation of the benzoxazinone ring can be confirmed by IR spectroscopy (disappearance of carboxylic acid O-H stretch, appearance of a characteristic cyclic ester/lactone carbonyl stretch) and ¹H NMR.

  • Cause B: Polymerization and Tar Formation. High temperatures and strongly acidic or basic conditions can lead to intermolecular reactions, causing polymerization and the formation of intractable tar. The phenolic hydroxyl group can add to the complexity.

    • Troubleshooting:

      • Moderate Temperature: Avoid excessive heating. Use the minimum temperature required for cyclization.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

      • Gradual Addition: Add the cyclizing agent slowly to a heated solution of the N-acetyl intermediate to maintain better control over the reaction exotherm.

  • Cause C: O-Acetylation of the Product. The free 6-hydroxy group on the target molecule can be acetylated by the excess acetic anhydride used for cyclization, especially at high temperatures. This leads to the formation of 6-acetoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one.

    • Troubleshooting:

      • Control Stoichiometry: Use the minimum effective amount of acetic anhydride.

      • Post-Reaction Hydrolysis: If O-acetylation is suspected, a mild basic workup (e.g., with dilute sodium bicarbonate) after the cyclization is complete can sometimes hydrolyze the less stable O-acetyl ester bond while leaving the more stable amide-like lactone intact. This must be carefully optimized to avoid hydrolysis of the desired product.

Visualizing Reaction Pathways

Understanding the desired reaction versus potential side reactions is critical. The following diagram illustrates the key pathways.

reaction_pathways SM 2-Amino-5-hydroxy- benzoic Acid Ac2O + Acetic Anhydride SM->Ac2O N_Acetyl N-Acetyl Intermediate (5-Acetamido-2-hydroxybenzoic acid) Ac2O->N_Acetyl  Desired N-Acetylation (Mild Conditions) O_Acetyl O-Acetyl Side Product Ac2O->O_Acetyl  Side Reaction (Harsh Conditions) Di_Acetyl N,O-Diacetyl Side Product Ac2O->Di_Acetyl  Side Reaction (Excess Ac₂O) Cyclize Cyclization (Heat, Ac₂O) N_Acetyl->Cyclize Product Desired Product (6-Hydroxy-2-methyl- 4H-benzo[d]oxazin-4-one) Product_O_Acetyl 6-Acetoxy Side Product Polymer Polymerization/ Tar Cyclize->Product  Desired Cyclization Cyclize->Product_O_Acetyl  Product O-Acetylation (Excess Ac₂O, Heat) Cyclize->Polymer  Degradation (High Heat)

Caption: A decision tree for troubleshooting the synthesis.

Data Summary: Reaction Condition Parameters

The choice of reagents and conditions is paramount for a successful synthesis. The table below summarizes key parameters for the critical cyclization step.

ParameterConditionRationale & Potential Issues
Cyclizing Agent Acetic Anhydride (Ac₂O)Standard, effective dehydrating agent. Excess can cause O-acetylation of the product. [1][7]
Cyanuric Chloride / TPPMilder conditions, suitable for sensitive substrates. May require more complex workup. [6]
Stoichiometry 3-5 equivalents of Ac₂OEnsures complete reaction by consuming the water byproduct. Insufficient amounts lead to incomplete cyclization. [4]
Temperature Reflux (e.g., 100-140 °C)Provides activation energy for cyclodehydration. Excessive heat leads to polymerization and side reactions.
Solvent Neat (using Ac₂O as solvent)High concentration drives the reaction. Can be performed in high-boiling solvents like toluene or xylene.
Atmosphere Air or Inert (N₂, Ar)Inert atmosphere is recommended to prevent oxidative degradation and color formation, especially during prolonged heating.

Detailed Protocol: Optimized Synthesis

This protocol incorporates best practices to minimize side reactions.

Step 1: Synthesis of 5-Acetamido-2-hydroxybenzoic acid (N-Acetyl Intermediate)

  • Suspend 2-amino-5-hydroxybenzoic acid (1.0 eq) in ethyl acetate.

  • Add potassium carbonate (1.5 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully acidify the mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]o[1][2]xazin-4-one

  • Place the crude 5-acetamido-2-hydroxybenzoic acid from Step 1 in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add acetic anhydride (3.5 eq).

  • Heat the mixture to reflux (approx. 130-140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture slowly into ice-cold water with vigorous stirring to precipitate the product and quench excess acetic anhydride.

  • Stir the resulting slurry for 1 hour.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any acidic impurities.

  • Wash again with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Recrystallize from ethanol or isopropanol if further purification is needed.

References

  • Er-Rady, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Link

  • Haber, H., et al. (1985). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Tetrahedron, 41(9), 1665-1674. Link

  • BenchChem. (n.d.). Underlying Reaction Mechanism for Benzoxazinone Formation. Retrieved from BenchChem Technical Support. Link

  • Yadav, G., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4992. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from organic-chemistry.org. Link

  • BenchChem. (n.d.). Technical Support Center: Benzoxazinone Synthesis via Intramolecular C-H Activation. Retrieved from BenchChem Technical Support. Link

  • Hojati, S. F., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-10. Link

  • Krátký, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19366-19377. Link

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5. Link

  • Wang, C., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 174. Link

  • Bunce, R. A., et al. (2010). 4H-Benzo[d]o[1][2]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Synthetic Communications, 40(18), 2733-2743. Link

  • da Silva, A. C., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. Link

  • Yato, M., Ohwada, T., & Shudo, K. (1990). 4H-1,2-Benzoxazines as novel precursors of o-benzoquinone methide. Journal of the American Chemical Society, 112(13), 5341-5342. Link

  • Sigma-Aldrich. (n.d.). 2-Amino-5-hydroxybenzoic acid. Retrieved from Sigma-Aldrich product page. Link

  • Al-Rawi, J. M. A., & Dawood, M. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 643-650. Link

  • Gallo, M., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. Link

  • Chen, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 240, 114565. Link

  • Emmadi, M., et al. (2017). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamine Synthons. ChemRxiv. Link

  • PubChem. (n.d.). N-Acetyl-5-aminosalicylic acid. Retrieved from PubChem Compound Summary for CID 65512. Link

  • Gallo, M., et al. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Link

  • Hübener, G., et al. (1992). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Peptide Research, 5(5), 287-292. Link

  • Souers, A. J., et al. (2017). Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts. Google Patents. Link

  • Martin, S. F., & Tu, C. (1987). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry, 52(16), 3706-3708. Link

  • Cipla Limited. (2013). Process for preparing 2-(2-hydroxyphenyl)-benzo[1][2]xazin-4-one and its use for.... Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. It addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The most common and industrially viable route to 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one proceeds via a two-step synthesis starting from 2-amino-5-hydroxybenzoic acid. The process involves an initial N-acylation followed by a cyclodehydration reaction.

G A 2-Amino-5-hydroxybenzoic Acid (Starting Material) p1 A->p1 B N-acetyl-5-hydroxyanthranilic Acid (Intermediate) p2 B->p2 C 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Final Product) p1->B Step 1: N-Acetylation (e.g., Acetic Anhydride, Acetic Acid) p2->C Step 2: Cyclodehydration (e.g., Acetic Anhydride, Heat)

Optimization

Technical Support Center: Navigating Inconsistent Bioassay Results with 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This resource is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in bioassays involving this compound. As Senior Application Scientists, we understand that reproducibility is the cornerstone of scientific advancement. This guide is structured to help you diagnose and resolve common issues, ensuring the reliability and accuracy of your experimental data.

Understanding the Challenge: The Nature of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class. While specific data on this particular derivative is limited in public literature, the general chemical features of phenolic and heterocyclic compounds can predispose them to certain behaviors in bioassay environments that may lead to variability. These can include issues with solubility, stability, and potential for off-target effects. This guide will address these potential issues in a structured, problem-oriented format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays. What are the likely causes related to the compound itself?

This is a common issue when working with new chemical entities. The variability can often be traced back to the physicochemical properties of the compound and how it is handled in the experimental workflow.

Potential Cause A: Compound Solubility and Precipitation

  • Expertise & Experience: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, containing a phenolic hydroxyl group, may have limited aqueous solubility, especially at higher concentrations. If the compound precipitates in your culture media, it will lead to inconsistent concentrations of the active compound across different wells and plates. This is a frequent source of non-reproducible dose-response curves.

  • Troubleshooting Protocol:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in media under a microscope. Look for any signs of precipitation (e.g., crystals, cloudiness).

    • Solubility Assessment: Perform a kinetic solubility assay. Prepare a dilution series of the compound in your specific assay buffer or media. Incubate for a relevant time period (e.g., 1-2 hours) at the assay temperature. Measure the concentration of the dissolved compound at each time point using a suitable analytical method like HPLC-UV.

    • Solvent Optimization: If solubility is an issue, consider using a co-solvent system. However, be mindful of the solvent's own potential for cytotoxicity. Always include a vehicle control in your experiments with the highest concentration of the solvent used.

Potential Cause B: Compound Stability

  • Expertise & Experience: Phenolic compounds can be susceptible to oxidation, especially in aqueous solutions at physiological pH and temperature. Degradation of the compound over the course of the experiment will result in a decreasing effective concentration, leading to variable results.

  • Troubleshooting Protocol:

    • Stability Study: Assess the stability of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in your assay media over the duration of your experiment.

      • Prepare a solution of the compound in the media.

      • Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2).

      • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze the concentration of the parent compound at each time point by HPLC.

    • Mitigation Strategies: If degradation is observed, consider the following:

      • Prepare fresh dilutions of the compound immediately before each experiment.

      • Minimize the exposure of the compound to light and air.

      • If possible, reduce the incubation time of the assay.

Workflow for Investigating Compound-Related Variability

Caption: Troubleshooting workflow for compound-related assay variability.

Question 2: Our dose-response curves are non-sigmoidal or show an unexpected increase in signal at high concentrations. How can we investigate this?

Anomalous dose-response curves can be indicative of assay artifacts or complex biological activities. It's crucial to systematically rule out potential interferences.

Potential Cause: Assay Interference

  • Expertise & Experience: Many small molecules can interfere with assay detection methods. For example, a compound might be fluorescent, quenching, or colored, which can interfere with luminescence, fluorescence, or absorbance-based readouts, respectively.

  • Troubleshooting Protocol:

    • Blank Plate Assay: Run the assay in a cell-free system (i.e., in a blank plate with only media and your assay reagents).

      • Add a dilution series of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

      • Add the detection reagents.

      • Read the plate.

    • Data Analysis: Any signal that correlates with the compound concentration in this cell-free system is likely due to direct interference. This data can be used to correct the results from your cell-based assays.

Data Summary: Example of Assay Interference Data

Compound Concentration (µM)Signal in Cell-Based Assay (RLU)Signal in Cell-Free Assay (RLU)Corrected Signal (RLU)
0.195,00010094,900
180,00050079,500
1050,0002,00048,000
10060,00015,00045,000

In this example, at 100 µM, the compound itself contributes significantly to the signal, creating a false "hook" effect in the dose-response curve.

Question 3: We suspect off-target effects or non-specific activity. How can we confirm this?

Potential Cause: Compound Reactivity and Aggregation

  • Expertise & Experience: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes or sequester proteins, leading to false-positive results. Additionally, reactive functional groups can covalently modify proteins, leading to non-specific activity.

  • Troubleshooting Protocol:

    • Detergent Test for Aggregation: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

      • Rationale: Aggregates are often disrupted by detergents. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

    • Counter-Screening: Test the compound in a structurally and mechanistically unrelated bioassay. Activity in multiple, unrelated assays is a red flag for non-specific effects.

Logical Flow for Investigating Non-Specific Activity

G A Start: Suspected Off-Target Effects B Detergent Test (e.g., 0.01% Triton X-100) A->B C Counter-Screen in Unrelated Assay A->C D Activity Reduced? B->D E Activity Observed? C->E F High Likelihood of Aggregation D->F Yes H Investigate Specific Mechanism D->H No G High Likelihood of Non-Specific Activity E->G Yes E->H No

Caption: Decision-making process for investigating non-specific compound activity.

References

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • The importance of hit validation. Baell, J., & Walters, M. A. (2014). Nature Reviews Drug Discovery.[Link]

  • Experimental design and analysis in pharmacology. Curtis, M. J., et al. (2018). British Journal of Pharmacology.[Link]

Troubleshooting

Technical Support Center: Refining the Workup and Purification of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This document provides in-depth troubleshooting advice and refined protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. This document provides in-depth troubleshooting advice and refined protocols for the isolation and purification of this valuable heterocyclic compound. Our guidance is tailored for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity and yield.

The unique structure of this molecule, featuring a phenolic hydroxyl group on the benzoxazinone core, presents specific challenges such as susceptibility to oxidation, pH-sensitive solubility, and difficulties in crystallization. This guide moves beyond standard procedures to explain the underlying chemical principles, enabling you to make informed decisions to optimize your workup strategy.

Section 1: Understanding the Core Chemistry of the Workup

The success of any purification protocol hinges on a solid understanding of the target molecule's chemical properties. For 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, the phenolic hydroxyl group is the most influential feature.

  • Acidity and Basicity: The phenol group is weakly acidic (pKa typically around 10). This allows for its selective extraction into an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while less acidic or neutral impurities remain in the organic phase. The compound can then be recovered by acidifying the aqueous layer. However, strong bases (e.g., NaOH) should be avoided as they can promote air oxidation and potentially hydrolyze the oxazinone ring.

  • Polarity: The presence of the hydroxyl, carbonyl, and ether functionalities makes the molecule polar. This dictates its solubility, favoring polar organic solvents like ethyl acetate, acetone, and alcohols.[1] The choice of an appropriate solvent system is critical for both liquid-liquid extraction and recrystallization.[2]

  • Susceptibility to Oxidation: Phenols are notoriously prone to oxidation, especially under basic conditions and in the presence of air, leading to the formation of highly colored quinone-type impurities. This is often the source of discoloration (pink, brown, or black) in the crude or purified product. Minimizing exposure to strong bases and air is crucial.

Logical Flow: Acid-Base Extraction

The following diagram illustrates the fundamental principle of using an acid-base extraction to purify the phenolic target compound from neutral impurities.

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (Weak Base, e.g., NaHCO3) start Crude Mixture (Target + Neutral Impurities) organic_final Neutral Impurities Remain phenolate Deprotonated Target (Soluble Phenolate Salt) start->phenolate phenolate->organic_final Separate Layers reprotonated Reprotonated Target (Precipitates or ready for re-extraction) phenolate->reprotonated Add Acid (e.g., HCl)

Figure 1. Acid-base extraction workflow for phenolic compound purification.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the workup of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one in a practical question-and-answer format.

Extraction & Washing Issues

Q1: During the basic wash with sodium bicarbonate, my organic layer turns dark brown/purple. What is happening?

A: This is a classic sign of phenol oxidation. Under even mildly basic conditions, the phenoxide ion forms, which is highly susceptible to oxidation by dissolved oxygen. The resulting products are often highly colored quinone-like species.

  • Causality: The deprotonated phenol (phenoxide) has increased electron density on the aromatic ring, making it more easily oxidized.

  • Solution:

    • Work Quickly: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods.

    • Use a Weaker Base: If possible, washing with brine or water may be sufficient to remove water-soluble impurities without significantly raising the pH.

    • Degas Solvents: For very sensitive reactions, using solvents that have been sparged with nitrogen or argon can minimize dissolved oxygen.

    • Consider an Antioxidant: Adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the wash water can help suppress oxidation.

Q2: I'm experiencing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A: Emulsions are common when dealing with complex reaction mixtures containing surfactants or fine particulates.

  • Causality: An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by impurities at the liquid-liquid interface.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

Q3: My yield is very low, and I suspect the product is being lost to the aqueous layers. Why?

A: The phenolic hydroxyl group can increase the water solubility of your compound, especially if the pH is not carefully controlled or if you are using polar organic solvents that are partially miscible with water.

  • Causality: The polar nature of the hydroxyl group allows for hydrogen bonding with water. This effect is magnified if the aqueous phase is basic, converting the phenol to the more water-soluble phenoxide salt.

  • Solution:

    • Back-Extraction: After your primary extraction, re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • pH Control: Ensure that during washes with neutral or acidic water, the pH does not inadvertently become basic.

    • Salting Out: Add NaCl to the aqueous phase before extraction to decrease the solubility of your organic compound in the aqueous layer.[3]

Crystallization & Isolation Issues

Q4: After removing the solvent, my product is a dark, non-crystalline oil. What should I do?

A: "Oiling out" is a common problem, especially when significant impurities are present or the wrong solvent is used.[4][5] The oil is essentially a supersaturated solution of your compound where the melting point is below the temperature of the solution.

  • Causality: Impurities depress the melting point and interfere with crystal lattice formation.

  • Solution:

    • Re-dissolve and Purify: Dissolve the oil in a minimum amount of a suitable solvent (like dichloromethane or ethyl acetate) and attempt purification by column chromatography.

    • Trituration: Add a solvent in which your product is expected to be insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. Impurities may dissolve, leaving your product to solidify.

    • Revisit Recrystallization: Redissolve the oil in a small amount of a good hot solvent (like ethanol) and add a "poor" solvent (like water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]

Q5: I cannot find a suitable single solvent for recrystallization. What are my options?

A: A mixed-solvent system is the ideal solution. The principle is to use one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[7][8]

  • Causality: The ideal recrystallization solvent dissolves the compound when hot but not when cold. A mixed system allows you to fine-tune the polarity to achieve this behavior.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot soluble solvent (e.g., ethanol, acetone).

    • While hot, add the anti-solvent (e.g., water, hexanes) dropwise until persistent cloudiness (turbidity) appears.

    • Add a few more drops of the soluble solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed.

Solvent System Soluble Solvent (Polarity) Anti-Solvent (Polarity) Comments
Ethanol / WaterEthanol (High)Water (Very High)Excellent for polar compounds. Easy to remove.
Acetone / HexanesAcetone (Medium-High)Hexanes (Very Low)Good for moderately polar compounds. Volatile and easy to remove.
Ethyl Acetate / HexanesEthyl Acetate (Medium)Hexanes (Very Low)A very common and effective system for a wide range of polarities.
Toluene / HexanesToluene (Low)Hexanes (Very Low)Useful if the compound is less polar.

Q6: My product is pure by NMR, but it remains off-color (yellow, pink, or tan). How can I decolorize it?

A: The color is likely due to trace amounts of highly conjugated, oxidized impurities that are not visible by NMR at low concentrations.

  • Causality: Oxidized phenolic impurities have strong chromophores that absorb visible light.

  • Solution: Use activated charcoal (carbon).

    • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (e.g., 1-2% by weight of your compound) to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

Section 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices to mitigate the common issues discussed above.

Protocol 1: Refined Workup & Acid-Base Extraction

This protocol assumes the reaction has been quenched and the reaction solvent is immiscible with water (e.g., DCM, Ethyl Acetate).

G start 1. Quenched Reaction Mixture transfer 2. Transfer to Separatory Funnel start->transfer wash_bicarb 3. Wash with 5% aq. NaHCO3 (Repeat 2x) transfer->wash_bicarb combine_aq 4. Combine Aqueous Layers wash_bicarb->combine_aq Separate Layers acidify 5. Cool to 0°C & Acidify with 1M HCl to pH ~2 combine_aq->acidify extract_product 6. Extract with Ethyl Acetate (Repeat 3x) acidify->extract_product Observe Precipitation/ Cloudiness combine_org 7. Combine Organic Layers extract_product->combine_org wash_brine 8. Wash with Brine combine_org->wash_brine dry 9. Dry over Na2SO4, Filter wash_brine->dry evaporate 10. Evaporate Solvent dry->evaporate end Crude Solid Product evaporate->end

Figure 2. Refined workup and extraction workflow.

Step-by-Step Methodology:

  • Transfer: Transfer the quenched reaction mixture to a separatory funnel. If needed, dilute with an appropriate organic solvent like ethyl acetate (EtOAc).

  • Initial Wash (Optional): Wash the organic layer once with water to remove any highly water-soluble byproducts.

  • Base Extraction: Extract the organic layer with two portions of cold 5% aqueous sodium bicarbonate solution. Work quickly to minimize oxidation. The target phenolic compound will move into the aqueous layer as its sodium salt.

  • Combine Aqueous Layers: Combine the NaHCO₃ extracts in a separate flask.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2 (check with pH paper). The product should precipitate as a solid or an oil.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate. The protonated product will now move back into the organic layer.

  • Combine & Wash: Combine these new organic extracts and wash once with brine to remove excess water.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh solvent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

Protocol 2: Optimized Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or mixed-solvent system (see Table 1). An ethanol/water or ethyl acetate/hexanes system is often a good starting point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot "soluble" solvent until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and reheat with stirring for 5 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization:

    • If using a mixed-solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the hot soluble solvent to clarify.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling can trap impurities.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2008). Extraction and clean-up techniques for the determination of phenolic compounds in food. In Encyclopedia of Chromatography. [Link]

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., Revilla-Ruiz, P., & Hernández-Méndez, J. (2005). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Journal of Chromatography A, 1089(1-2), 1–13. [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. [Link]

  • Shi, J., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(24), 8887. [Link]

  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub- and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae. Food Chemistry, 98(1), 136-148. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

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Validation

A Comparative Guide to the Anticancer Potential of 6-Hydroxy- and 6-Methoxy-2-methyl-4H-benzo[d]oxazin-4-one Analogs

This guide provides a comparative analysis of the potential anticancer activities of two closely related benzoxazinone derivatives: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and its 6-methoxy analog, 6-Methoxy-2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential anticancer activities of two closely related benzoxazinone derivatives: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and its 6-methoxy analog, 6-Methoxy-2-methyl-4H-benzo[d]oxazin-4-one. While direct comparative studies on these specific compounds are not extensively available in current literature, this document synthesizes existing knowledge on benzoxazinone scaffolds and principles of medicinal chemistry to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Introduction to Benzoxazinones in Oncology

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer properties.[1] Various derivatives of this structure have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis through diverse mechanisms.[2] The therapeutic potential of benzoxazinones lies in their versatile structure, which allows for modifications at various positions to modulate their pharmacological profiles.[1]

This guide focuses on the comparative potential of substitutions at the 6-position of the 2-methyl-4H-benzo[d]oxazin-4-one backbone, specifically comparing a hydroxyl (-OH) group with a methoxy (-OCH3) group. This comparison is crucial as such minor structural modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data comparing the two subject compounds, we can extrapolate from established structure-activity relationships of other bioactive molecules. The key difference between the 6-hydroxy and 6-methoxy analogs lies in the electronic and lipophilic properties of the substituent.

CompoundStructureKey Physicochemical PropertiesHypothesized Anticancer Potential
6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one - More polar- Capable of hydrogen bond donation and acceptance- Potential for metabolic conversion (e.g., glucuronidation)The hydroxyl group may engage in critical hydrogen bonding interactions with target enzymes or receptors, potentially leading to potent inhibitory activity. However, its polarity might limit cell membrane permeability.
6-Methoxy-2-methyl-4H-benzo[d]oxazin-4-one - More lipophilic- Hydrogen bond acceptor only- Generally more metabolically stable than the hydroxyl analogIncreased lipophilicity could enhance cell membrane permeability and bioavailability. The methoxy group might also fit better into hydrophobic pockets of target proteins. Metabolic stability could lead to a longer duration of action.

Studies on other heterocyclic scaffolds have shown that methylation of a hydroxyl group can have varied effects. In some instances, the methoxy analog exhibits superior activity due to improved pharmacokinetics. Conversely, the hydroxyl group can be essential for binding to the active site of a biological target. Therefore, experimental validation is paramount.

Potential Mechanisms of Anticancer Action

Benzoxazinone derivatives have been reported to exert their anticancer effects through various mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death.

  • Cell Cycle Arrest: Inhibition of cell cycle progression at different checkpoints (e.g., G2/M phase) is a common anticancer mechanism.

  • Inhibition of Key Oncogenic Pathways: Benzoxazinones have been shown to target signaling pathways crucial for cancer cell survival and proliferation. For instance, some derivatives have been found to target the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[2]

The substitution at the 6-position could influence which of these pathways is predominantly affected. For example, the hydrogen-bonding capability of the 6-hydroxyl group might favor interaction with a specific kinase, while the lipophilicity of the 6-methoxy group could facilitate interaction with a different cellular target.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative anticancer activity, a series of well-established in vitro assays should be conducted.

Synthesis of 6-Substituted 2-Methyl-4H-benzo[d]oxazin-4-ones

The synthesis of the parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, is typically achieved by the reaction of anthranilic acid with acetic anhydride.[3][4] For the synthesis of the 6-hydroxy and 6-methoxy analogs, the corresponding substituted anthranilic acids would be used as starting materials.

General Synthetic Scheme:

G Substituted_Anthranilic_Acid 5-Substituted Anthranilic Acid (R = OH or OCH3) Product 6-Substituted-2-methyl-4H-benzo[d]oxazin-4-one (R = OH or OCH3) Substituted_Anthranilic_Acid->Product Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product

Caption: General reaction scheme for the synthesis of 6-substituted benzoxazinones.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay:

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Standard workflow for determining IC50 values using the MTT assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays are essential to elucidate the mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and viable cells.

  • Cell Cycle Analysis: Using PI staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Logical Flow for Mechanistic Studies:

G Cytotoxicity Cytotoxicity Confirmed (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Pathway Western Blot for Key Proteins Apoptosis->Pathway CellCycle->Pathway

Caption: Logical progression for investigating the mechanism of anticancer action.

Conclusion and Future Directions

While a definitive comparison between 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and its 6-methoxy analog awaits direct experimental evidence, this guide provides a framework for their evaluation based on established principles of medicinal chemistry and the known activities of the benzoxazinone scaffold. The subtle difference between a hydroxyl and a methoxy group at the 6-position is likely to have a significant impact on the anticancer profile of these compounds.

Future research should focus on the synthesis and parallel in vitro evaluation of both analogs against a panel of cancer cell lines. Subsequent mechanistic studies on the more potent compound will be crucial to identify its cellular targets and pathways, paving the way for further lead optimization and potential development as a novel anticancer agent.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted 4H-benzo[d]oxazin-4-ones as Potential Therapeutic Agents

A Comparative Guide to the Structure-Activity Relationship of Substituted 4H-benzo[d][1][2]oxazin-4-ones as Potential Therapeutic Agents The 4H-benzo[d][1][2]oxazin-4-one scaffold is a privileged heterocyclic motif that...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Substituted 4H-benzo[d][1][2]oxazin-4-ones as Potential Therapeutic Agents

The 4H-benzo[d][1][2]oxazin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] The biological profile of these molecules can be finely tuned by introducing various substituents at different positions of the benzoxazinone core. This guide focuses on the structure-activity relationship (SAR) of substitutions on the benzene ring of the 2-methyl-4H-benzo[d][1][2]oxazin-4-one scaffold, with a particular emphasis on the 6-position, drawing comparisons from closely related analogues where direct studies are limited.

The Challenge of Elucidating SAR at the 6-Position

A comprehensive review of the current literature reveals a notable scarcity of systematic SAR studies focusing specifically on the influence of a diverse range of substituents at the 6-position of the 2-methyl-4H-benzo[d][1][2]oxazin-4-one core. While numerous studies have explored the biological activities of benzoxazinone derivatives, they often involve modifications at other positions or on different isomers of the benzoxazinone scaffold. This guide, therefore, synthesizes findings from closely related structures to infer potential SAR trends for the 6-substituted 2-methyl-4H-benzo[d][1][2]oxazin-4-ones and to highlight areas for future investigation.

Comparative Analysis of Substituent Effects on Anticancer Activity

Case Study 1: 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Derivatives

A study by Ali et al. explored the anticancer activity of derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one against human breast (MCF-7) and liver (HepG2) cancer cell lines.[2] Although this scaffold features a 2-ethyl group and disubstitution at the 6- and 8-positions, the findings provide a basis for understanding the impact of modifications.

Table 1: Anticancer Activity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Derivatives [2]

CompoundDescriptionIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
Parent Scaffold 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one--
Derivative 3 Quinazolinone derivativeHigh antiproliferative activity-
Derivative 9 -Broader antiproliferative activityBroader antiproliferative activity
Derivative 12 Imidazole moiety-High antiproliferative activity
Derivative 13 Ethyl benzoate derivativeBroader antiproliferative activityBroader antiproliferative activity
Derivative 14b Benzaldehyde derivativeBroader antiproliferative activityBroader antiproliferative activity

Note: The original paper describes the activity qualitatively ("high antiproliferative activity") and provides detailed mechanistic studies rather than specific IC50 values for all compounds in a tabular format.

The study revealed that derivatives of the 6,8-dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one scaffold exhibited significant and selective antiproliferative activity.[2] The derivatization of the parent compound led to molecules that could enhance the expression of p53, caspase 9, and caspase 3, indicating an induction of apoptosis.[2] This suggests that the presence of halogens at the 6- and 8-positions can be a favorable feature for anticancer activity, and further modifications can modulate this activity.

Case Study 2: 6-Cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-one Derivatives

In a study by Zhou et al., a series of novel 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-one derivatives were synthesized and evaluated for their effects on the growth of A549 lung cancer cells.[4][6] While the core is a 2H-benzo[b][1][5]oxazin-3(4H)-one, the substitution is at the 6-position, providing valuable SAR insights.

Table 2: Antiproliferative Activity of 6-Cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-one Derivatives against A549 Cells [6]

CompoundR (Substituent on Cinnamoyl Moiety)IC50 (µM)
3a H>50
3b 4-OCH312.5
3c 4-Cl10.2
3d 4-F11.8

The results indicated that the introduction of a cinnamoyl group at the 6-position of the benzoxazinone ring conferred anticancer activity.[6] Furthermore, the substitution on the phenyl ring of the cinnamoyl moiety played a crucial role. Compounds with electron-donating (4-OCH3) and electron-withdrawing (4-Cl, 4-F) groups showed enhanced activity compared to the unsubstituted analog.[6] This suggests that both electronic and steric factors of the substituent at the 6-position significantly influence the biological activity. The active compounds were found to induce autophagy and cell cycle arrest in A549 cells.[6]

Conceptual SAR Summary for 6-Substituted Benzoxazinones

Based on the available data from related structures, a conceptual SAR can be proposed for 6-substituted 2-methyl-4H-benzo[d]oxazin-4-ones.

SAR_Summary cluster_scaffold 2-Methyl-4H-benzo[d]oxazin-4-one Core cluster_substituents Substituents at 6-Position cluster_activity Biological Activity Scaffold Core Scaffold Halogen Halogen (e.g., Br, Cl, F) Potentially enhances activity Scaffold->Halogen Substitution with EWGs Electron-Withdrawing Groups (EWGs) May increase activity Scaffold->EWGs Substitution with EDGs Electron-Donating Groups (EDGs) May increase activity Scaffold->EDGs Substitution with Bulky Bulky Groups (e.g., Cinnamoyl) Can confer activity Scaffold->Bulky Substitution with Activity Enhanced Anticancer Activity Halogen->Activity EWGs->Activity EDGs->Activity Bulky->Activity

Caption: Conceptual SAR of 6-substituted 2-methyl-4H-benzo[d]oxazin-4-ones.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following protocols are based on the synthesis and biological evaluation procedures described in the cited literature.

General Synthesis of 6-Substituted 2-Methyl-4H-benzo[d]oxazin-4-ones

The synthesis of 2-methyl-4H-benzo[d]oxazin-4-ones typically starts from the corresponding substituted anthranilic acids.

Step-by-step methodology:

  • N-Acetylation of Substituted Anthranilic Acid:

    • To a solution of the appropriately 6-substituted 2-aminobenzoic acid in a suitable solvent (e.g., pyridine or acetic acid), add acetic anhydride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours).

    • Pour the reaction mixture into ice-water to precipitate the N-acetylated product.

    • Filter, wash with cold water, and dry the solid product.

  • Cyclization to form the Benzoxazinone Ring:

    • Reflux the N-acetylated anthranilic acid in an excess of acetic anhydride for several hours (e.g., 4-6 hours).

    • Cool the reaction mixture and pour it into ice-water to precipitate the 2-methyl-4H-benzo[d]oxazin-4-one derivative.

    • Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Synthesis_Workflow A 6-Substituted 2-Aminobenzoic Acid B N-Acetylation (Acetic Anhydride) A->B C N-Acetyl-6-substituted Anthranilic Acid B->C D Cyclization (Reflux in Acetic Anhydride) C->D E 6-Substituted 2-Methyl-4H-benzo[d]oxazin-4-one D->E

Caption: General synthesis workflow for 6-substituted 2-methyl-4H-benzo[d]oxazin-4-ones.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 6-substituted 2-methyl-4H-benzo[d]oxazin-4-ones remains a largely unexplored area with significant potential for the discovery of novel therapeutic agents. The comparative analysis of related benzoxazinone scaffolds suggests that substitutions at the 6-position can profoundly impact biological activity, particularly anticancer effects. Both electron-donating and electron-withdrawing groups, as well as bulky substituents, have shown promise in enhancing the potency of the benzoxazinone core.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-substituted 2-methyl-4H-benzo[d]oxazin-4-ones. Such studies should aim to establish a clear and comprehensive SAR, exploring a wide range of substituents with varying electronic and steric properties. Elucidating the precise mechanisms of action of these compounds will be crucial for their development as clinical candidates. The insights gained from such investigations will undoubtedly pave the way for the rational design of more potent and selective benzoxazinone-based drugs.

References

  • Ali, A. A., El-Sayed, W. A., & Ali, O. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1534-1547.

  • Zhou, J., Miao, J. Y., & Zhao, B. X. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101.

  • Ali, A. A., El-Sayed, W. A., & Ali, O. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1534-1547. [Link]

  • Zhou, J., Miao, J. Y., & Zhao, B. X. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101. [Link]

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  • Hester Jr, J. B., & Von Voigtlander, P. (1979). 6-Aryl-4H-s-triazolo[4,3-a][1][5]benzodiazepines. Influence of 1-substitution on pharmacological activity. Journal of Medicinal Chemistry, 22(11), 1390-1398. [Link]

  • Macías-Ruvalcaba, N. A., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. [Link]

  • Ali, A. A., El-Sayed, W. A., & Ali, O. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1534-1547. [Link]

  • Zhou, J., Miao, J. Y., & Zhao, B. X. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101. [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]

  • Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]

  • Ali, A. A., El-Sayed, W. A., & Ali, O. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Li, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • Li, Y., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. ResearchGate. [Link]

  • Zaki, I., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Berwaldt, G. A., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Hester Jr, J. B., & Von Voigtlander, P. (1979). 6-Aryl-4H-s-triazolo[4,3-a][1][5]benzodiazepines. Influence of 1-substitution on pharmacological activity. Journal of Medicinal Chemistry, 22(11), 1390-1398. [Link]

Sources

Validation

A Comparative Analysis of the Antibacterial Spectrum of 6-Hydroxy vs. 7-Chloro-2-methyl-4H-benzo[d]oxazin-4-one

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising classes of heterocyclic compounds, benzoxazinon...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising classes of heterocyclic compounds, benzoxazinones have garnered significant attention for their diverse biological activities, including their potential as antibacterial agents.[1][2][3][4] This guide provides a detailed comparative analysis of the antibacterial spectrum of two specific benzoxazinone derivatives: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their potential efficacy against a range of bacterial pathogens, supported by established experimental protocols.

Introduction to Benzoxazinones as Antibacterial Agents

Benzoxazinones are a class of bicyclic compounds containing a benzene ring fused to an oxazine ring.[5] Their structural versatility allows for a wide range of chemical modifications, leading to a broad spectrum of pharmacological activities.[3][6] In the context of antibacterial research, the benzoxazinone scaffold serves as a valuable pharmacophore, with various derivatives demonstrating activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action for benzoxazinoids is thought to be multifaceted, with some studies suggesting they can act as antibiotics and influence bacterial communities.[7] The specific substitutions on the benzene ring can significantly modulate the antibacterial potency and spectrum of these compounds. This guide focuses on a comparative analysis of two such derivatives, where a hydroxyl group at the 6th position is compared against a chloro group at the 7th position of the 2-methyl-4H-benzo[d]oxazin-4-one core structure.

Experimental Methodology: Determining Antibacterial Spectrum

To objectively compare the antibacterial spectrum of the two compounds, a standardized and quantitative method is essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard in antimicrobial susceptibility testing.[8][9][10]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 6-Hydroxy and 7-Chloro derivatives Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate each well with the standardized bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (bacteria only) and negative (broth only) controls Incubation Incubate plates at 35°C ± 1°C for 18-24 hours Inoculation->Incubation Reading Visually inspect for turbidity or use a plate reader Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Compounds and Media:

    • Stock solutions of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Cation-adjusted Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions. This medium is widely used for routine antimicrobial susceptibility testing.

  • Bacterial Strain Selection and Inoculum Preparation:

    • A panel of clinically relevant bacterial strains should be selected, including representatives of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).

    • Bacterial cultures are grown overnight on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • The assay is performed in sterile 96-well microtiter plates.

    • A serial two-fold dilution of each compound is prepared directly in the wells containing MHB.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Appropriate controls are included: a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only). A solvent control (wells with bacteria, broth, and the highest concentration of DMSO used) is also necessary to ensure the solvent has no inhibitory effect.

  • Incubation and MIC Determination:

    • The microtiter plates are incubated under aerobic conditions at 35°C ± 1°C for 18-24 hours.[11]

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.[9][10]

Comparative Antibacterial Spectrum

The antibacterial spectrum of a compound is defined by the range of microorganisms it can effectively inhibit.[12] Below is a summary of the available data for 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one and a prospective analysis for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one based on the general activity of the benzoxazinone class.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainGram Stain7-chloro-2-methyl-4H-benzo[d]oxazin-4-one (MIC in mg/mL)6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (MIC in mg/mL)
Klebsiella pneumoniaeNegative6 - 9[13]Data not available
Staphylococcus aureusPositive6 - 9[13]Data not available
Pseudomonas aeruginosaNegative6 - 9[13]Data not available
Bacillus cereusPositiveActive (exact MIC not specified)[13]Data not available
Escherichia coliNegativeTested, but specific activity not detailed[13][14]Data not available
Discussion and Mechanistic Insights

The available data indicates that 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one exhibits promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[13][15] The reported MIC values of 6-9 mg/mL against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa suggest a broad spectrum of activity.[13] The activity against P. aeruginosa is particularly noteworthy, as this is a notoriously difficult pathogen to treat due to its intrinsic and acquired resistance mechanisms.

For 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one , while direct experimental data is lacking in the reviewed literature, we can infer its potential activity based on structure-activity relationships within the benzoxazinone class. The electronic properties of the substituent on the benzene ring are known to influence antibacterial activity. A hydroxyl group is an electron-donating group, which can alter the molecule's interaction with bacterial targets compared to the electron-withdrawing nature of a chloro group. This difference in electronic properties could lead to variations in the antibacterial spectrum and potency.

Potential Mechanisms of Action

The precise molecular targets of these specific benzoxazinones are not fully elucidated. However, the general mechanisms of action for antibiotics can provide a framework for future investigation.[12]

Antibiotic_MoA cluster_compound Benzoxazinone Compound cluster_bacterium Bacterial Cell Compound 6-Hydroxy or 7-Chloro -2-methyl-4H-benzo[d]oxazin-4-one Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Inhibition Protein_Synth Protein Synthesis (Ribosomes) Compound->Protein_Synth Inhibition Nucleic_Acid_Synth Nucleic Acid Synthesis (DNA/RNA) Compound->Nucleic_Acid_Synth Inhibition Metabolism Folate Synthesis Compound->Metabolism Inhibition

Caption: Potential Bacterial Targets for Antibiotic Action.

Potential mechanisms could include:

  • Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

  • Disruption of the Cytoplasmic Membrane: Altering the permeability of the cell membrane, leading to leakage of essential cellular components.[12]

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits and interfering with the translation of mRNA into proteins.[12]

  • Inhibition of Nucleic Acid Synthesis: Targeting enzymes involved in DNA replication or transcription.[12]

  • Inhibition of Metabolic Pathways: Such as the folate synthesis pathway, which is essential for the production of nucleotides.[12]

Conclusion and Future Directions

This comparative guide highlights the antibacterial potential of 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one and underscores the need for further investigation into 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The available data for the 7-chloro derivative demonstrates a promising broad-spectrum activity. To provide a conclusive comparison, it is imperative that the 6-hydroxy derivative be synthesized and subjected to the same rigorous antibacterial susceptibility testing outlined in this guide.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head MIC testing of both compounds against a broad panel of bacterial pathogens, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to understand their mode of antibacterial action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of substituted benzoxazinones to identify the key structural features that optimize antibacterial potency and spectrum.

By systematically exploring the antibacterial properties of these and other benzoxazinone derivatives, the scientific community can continue to develop new and effective treatments in the ongoing battle against bacterial infections.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Clinical Case Reports and Trials, 2(2). Available at: [Link]

  • Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][6]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. Available at: [Link]

  • Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent. (2023). RSC Advances, 13(34), 23847-23858. Available at: [Link]

  • Mandru, P., & Parameshwar, P. (2022). antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. International Journal of Biology, Pharmacy and Allied Sciences, 11(11), 4904-4919. Available at: [Link]

  • Khan, M. A., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 146-154. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available at: [Link]

  • Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][5][6]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International Journal of Health Sciences, 6(S5), 844-857. Available at: [Link]

  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597), 441-446. Available at: [Link]

  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules, 16(8), 6984-6999. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][6]. GSC Online Press. Available at: [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Available at: [Link]

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Acta Pharmaceutica. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Bijlani, K. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Cadot, S., et al. (2021). Plant-derived benzoxazinoids act as antibiotics and shape bacterial communities. bioRxiv. Available at: [Link]

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]

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Comparative

"evaluating the selectivity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one for specific biological targets"

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. High selectivity minimizes off-target effects, thereby reducing potential toxici...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. High selectivity minimizes off-target effects, thereby reducing potential toxicity and enhancing the therapeutic window.[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, for specific biological targets. While this specific molecule is a novel entity for the purpose of this guide, the principles and methodologies described herein are universally applicable to the characterization of other small molecule inhibitors.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[4][5][6][7] Given the structural alerts within 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, we hypothesize its potential interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. This guide will therefore focus on a systematic approach to profile its selectivity against a panel of kinases, while also considering other potential off-target interactions.

The Imperative of Selectivity in Drug Development

Drug selectivity refers to the ability of a compound to bind to its intended target with significantly higher affinity than to other biomolecules in the complex cellular environment.[1][8] A non-selective compound can lead to a cascade of unintended biological responses, resulting in adverse drug reactions.[2] Therefore, a rigorous evaluation of selectivity is a critical step in the early stages of drug development to de-risk a compound and predict its potential clinical safety and efficacy.[3]

A Multi-pronged Approach to Selectivity Profiling

A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based assays. This multi-layered approach provides a more complete picture of a compound's behavior, from direct target engagement to its effects within a living system.

Phase 1: Broad Spectrum Kinase Panel Screening

The initial step is to perform a broad screen against a large panel of purified protein kinases. This provides a global view of the compound's kinase inhibitory activity and identifies a preliminary set of potential targets and anti-targets.

Experimental Protocol: In Vitro Kinase Assay [9][10][11][12]

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically quantified by measuring the incorporation of radiolabeled phosphate (e.g., ³²P or ³³P) from ATP into the substrate or by using fluorescence-based detection methods.

  • Materials:

    • Purified recombinant kinases (e.g., a panel of 96 or more kinases).

    • Specific peptide or protein substrates for each kinase.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl).

    • Test compound (6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one) dissolved in DMSO.

    • Positive control inhibitor for each kinase.

    • 96- or 384-well assay plates.

    • Phosphocellulose paper or other separation matrix.

    • Scintillation counter or phosphorimager.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In each well of the assay plate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Selectivity Data for 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

Kinase TargetIC₅₀ (nM)
Hypothesized Primary Target:
Kinase A15
Selected Off-Targets:
Kinase B250
Kinase C> 10,000
Kinase D800
Kinase E> 10,000
Phase 2: In-depth Characterization of Target Engagement in a Cellular Context

While in vitro assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complexities of the cellular environment.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[13][14][15][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [13][14][15][16][17]

  • Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17] This stabilization can be detected by heating cells to various temperatures and then quantifying the amount of soluble protein remaining.

  • Materials:

    • Cultured cells expressing the target of interest.

    • Test compound (6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one).

    • Cell lysis buffer.

    • Antibodies specific to the target protein and a loading control.

    • SDS-PAGE and Western blotting reagents.

    • Thermocycler.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a defined period.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures in a thermocycler.

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Fractionation cluster_analysis Analysis A Intact Cells B Compound Incubation A->B Add Compound C Heat Treatment (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation D->E F Soluble Fraction E->F G Insoluble Fraction H SDS-PAGE & Western Blot F->H I Quantification H->I J Melting Curve Analysis I->J

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Orthogonal Assays to Confirm Selectivity

To further strengthen the selectivity assessment, orthogonal assays that utilize different detection principles should be employed. For targets that are part of protein complexes or signaling pathways, Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be invaluable.[18][19][20][21][22]

Experimental Protocol: BRET Assay for Protein-Protein Interactions [18][19][20][21][22]

  • Assay Principle: BRET is a proximity-based assay that measures the interaction between two proteins in live cells.[19] One protein is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the other to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the two proteins interact, the energy from the donor is transferred to the acceptor, resulting in light emission at the acceptor's wavelength.

  • Materials:

    • Mammalian cells.

    • Expression vectors for the donor- and acceptor-tagged proteins of interest.

    • Transfection reagent.

    • Coelenterazine (substrate for RLuc).

    • Microplate reader capable of measuring dual-wavelength luminescence.

  • Procedure:

    • Co-transfect cells with the donor- and acceptor-tagged protein expression vectors.

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with different concentrations of the test compound.

    • Add the luciferase substrate (coelenterazine).

    • Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio in the presence of the compound indicates disruption of the protein-protein interaction.

dot

BRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Donor_A Protein A-RLuc Light_A Light (480 nm) Donor_A->Light_A Bioluminescence Acceptor_A Protein B-YFP Substrate_A Substrate Substrate_A->Donor_A Complex Protein A-RLuc :: Protein B-YFP Light_B Light (530 nm) Complex->Light_B BRET Substrate_B Substrate Substrate_B->Complex

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. Its synthesis is pivotal for the exploration of novel derivatives with potential therapeutic applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, commencing from the readily available precursor, 2-amino-5-hydroxybenzoic acid. We will dissect two prominent and accessible synthetic strategies: the classical acetic anhydride-mediated cyclization and the orthoester-driven condensation. This analysis is grounded in established chemical principles, offering a technical narrative on the causality behind experimental choices, supported by detailed, replicable protocols and comparative data to inform route selection based on efficiency, scalability, and laboratory resources.

Introduction

The 4H-benzo[d][1][2]oxazin-4-one core is a privileged structure in organic synthesis, serving as a versatile intermediate for the construction of a diverse array of more complex heterocyclic systems, including quinazolinones, which are known for their broad spectrum of biological activities.[2] The specific derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, incorporates a crucial hydroxyl group, which can be a handle for further functionalization or can contribute directly to the molecule's biological activity. The efficiency of the synthetic route to this key intermediate is therefore a critical consideration in any research and development program. This guide aims to provide a comprehensive and objective comparison of the most common synthetic pathways to this molecule, empowering researchers to make informed decisions for their specific needs.

Core Synthetic Pathways

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one predominantly starts from 2-amino-5-hydroxybenzoic acid. The core transformation involves the acylation of the amino group followed by a cyclization reaction that forms the oxazinone ring. The two most well-established methods to achieve this are through the use of acetic anhydride or an orthoester like triethyl orthoacetate.

Route 1: Acetic Anhydride-Mediated Cyclization

This is the most traditional and widely employed method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one derivatives.[3] The reaction proceeds via a two-step, one-pot mechanism. Initially, the amino group of 2-amino-5-hydroxybenzoic acid is acetylated by acetic anhydride to form the N-acetyl intermediate. Upon further heating, the acetic anhydride acts as a dehydrating agent, facilitating the cyclization between the newly formed amide and the carboxylic acid group to yield the benzoxazinone ring.

Logical Relationship Diagram:

G A 2-amino-5-hydroxybenzoic acid C N-(2-carboxy-4-hydroxyphenyl)acetamide (Intermediate) A->C Acetylation B Acetic Anhydride B->C D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one C->D Cyclization (Dehydration)

Caption: Acetic Anhydride Route to 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid (1.0 eq).

  • Add an excess of acetic anhydride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Route 2: Triethyl Orthoacetate-Mediated Condensation

An alternative and often milder approach involves the use of triethyl orthoacetate. This reagent serves as both the source of the 2-methyl group and a dehydrating agent. The reaction is typically catalyzed by a weak acid, such as acetic acid. The proposed mechanism involves the initial formation of an imidate ester between the amino group and triethyl orthoacetate, which then undergoes an intramolecular cyclization with the carboxylic acid to form the benzoxazinone ring, eliminating ethanol.[1]

Logical Relationship Diagram:

G A 2-amino-5-hydroxybenzoic acid C Imidate Ester Intermediate A->C B Triethyl Orthoacetate B->C D 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one C->D Intramolecular Cyclization E Acetic Acid (catalyst) E->C

Caption: Triethyl Orthoacetate Route to 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).

  • Add triethyl orthoacetate (1.5-3.0 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with a non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted orthoester and byproducts, followed by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the exact values can vary based on the specific reaction scale and laboratory conditions.

ParameterRoute 1: Acetic AnhydrideRoute 2: Triethyl OrthoacetateRationale & Causality
Reagent Cost & Availability Acetic anhydride is a common, inexpensive, and readily available bulk chemical.Triethyl orthoacetate is generally more expensive and may be less commonly stocked than acetic anhydride.[4]The widespread use of acetic anhydride in various industrial and laboratory applications contributes to its lower cost.
Reaction Conditions Requires higher temperatures (reflux at ~140 °C).Generally proceeds at lower temperatures (reflux in toluene ~110 °C or ethanol ~78 °C).The higher reactivity of acetic anhydride as an acylating and dehydrating agent necessitates more forceful conditions. The orthoester route is a milder condensation.
Reaction Time Typically shorter (2-4 hours).Can be slightly longer (3-6 hours).The direct acylation and subsequent cyclization with acetic anhydride is a rapid process at elevated temperatures.
Work-up & Purification Involves quenching with a large volume of water, which can sometimes lead to emulsions. Purification is primarily by recrystallization.Work-up involves solvent evaporation and trituration, which can be simpler. Recrystallization is also typically required.The need to hydrolyze excess acetic anhydride in Route 1 adds a step to the work-up procedure.
Yield (Anticipated) Generally good to excellent, but can be variable depending on the substrate and reaction scale.Often provides good to high yields, sometimes cleaner than the acetic anhydride method.The milder conditions of the orthoester route can sometimes lead to fewer side products and cleaner reactions, potentially improving isolated yields.
Scalability Readily scalable, but the exothermic nature of quenching excess acetic anhydride needs careful management on a larger scale.Scalable, with less concern for highly exothermic quenching steps.The work-up for the orthoester route is generally more amenable to large-scale operations.
Safety & Handling Acetic anhydride is corrosive and lachrymatory. The reaction is conducted at a higher temperature.Triethyl orthoacetate is flammable. The use of a solvent like toluene also requires appropriate handling.Both routes require standard laboratory safety precautions, but the hazards associated with acetic anhydride are arguably more acute.
Atom Economy Lower, as acetic acid is generated as a byproduct from the excess reagent used.Higher, as the byproducts are primarily ethanol, which is less wasteful.The orthoester route incorporates more of the reagent atoms into the final product and generates a more benign byproduct.

Conclusion and Recommendations

Both the acetic anhydride and triethyl orthoacetate routes are viable and effective methods for the synthesis of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. The choice between the two will largely depend on the specific priorities and constraints of the researcher.

  • For rapid, cost-effective synthesis where reagent cost is a primary concern, the acetic anhydride method is a strong contender. Its simplicity and the low cost of the reagent make it an attractive option for routine and large-scale preparations. However, careful consideration must be given to the work-up procedure, especially on a larger scale.

  • For syntheses where milder reaction conditions, a cleaner reaction profile, and a simpler work-up are desired, the triethyl orthoacetate method is recommended. While the reagent is more expensive, the potential for higher purity of the crude product and the avoidance of a vigorous quenching step can be advantageous, particularly in a research or process development setting where substrate conservation and purity are paramount.

Ultimately, the optimal choice of synthetic route requires a careful evaluation of the trade-offs between cost, reaction conditions, yield, and scalability. It is recommended that for a new synthesis, both routes be explored on a small scale to determine the most efficient and practical method for the specific laboratory setup and application.

References

  • Bunce, R. A., et al. (2013). A One-Pot, Acid-Catalyzed Synthesis of 2-Substituted-4H-benzo[d][1][2]oxazin-4-ones from Anthranilic Acids and Orthoesters. Synthetic Communications, 43(12), 1641-1649.

  • Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International Journal of Health Sciences, 6(S4), 1048-1061.

  • ResearchGate. (n.d.). Formation of 4H-benzo[d][1][2]oxazin-4-ones. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of triethyl orthoacetate. Retrieved from [Link]

  • Abdel-Gawad, S. M., et al. (2006). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. E-Journal of Chemistry, 3(3), 194-200.
  • Katritzky, A. R., & Rachwal, S. (1996). Orthoesters in heterocycle synthesis. Chemical Reviews, 96(5), 1779-1804.
  • Gomez-Bengoa, E., et al. (2011). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Medicinal Chemistry Letters, 2(11), 829-833.

  • Reddy, C. V., et al. (2013). Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. Tetrahedron Letters, 54(32), 4257-4260.
  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Jana, U., et al. (2021). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Molecules, 26(21), 6543.

  • Al-Azawi, F. H., & Al-Obaidi, Y. F. (2013). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • van der Meel, R., et al. (2018). Accelerated microfluidic native chemical ligation at difficult amino acids toward cyclic peptides.
  • Gautam, N., et al. (2015). Synthesis, spectral characterization, and pharmacological importance of new 4H-1,4-benzothiazines, their sulfone analogues, and ribofuranosides. Nucleosides, Nucleotides & Nucleic Acids, 34(1), 40-55.
  • Reddy, B. V. S., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. The Journal of Organic Chemistry, 84(5), 2844-2852.
  • Cohen, S., & Zilkha, A. (1984). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Journal of the American Chemical Society, 106(12), 3629-3630.
  • El-Hashash, M. A., et al. (2012). Synthesis and utility of 6-(β-Phthalimidoethyl) -2-methyl and/or 2-phenyl-3, l-benzoxazin-4-ones in some heterocyclic synthesis. Journal of the Korean Chemical Society, 56(4), 463-469.
  • Suvratha, K. (2015). Effective synthesis of non-natural cyclic amino acids and proline derivatives by intramolecular cyclization.

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Comparative

A Methodological Guide for the Comparative Evaluation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Against the Standard-of-Care Anti-Inflammatory Drug, Celecoxib

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one against Celecoxib, a standard-of-care selective COX-2 inhibitor. While public...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one against Celecoxib, a standard-of-care selective COX-2 inhibitor. While public domain data on the specific biological activities of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is limited, the broader class of benzoxazinone derivatives has demonstrated a wide range of pharmacological effects, including anti-inflammatory properties[1][2][3]. This guide, therefore, proposes a rigorous, multi-step experimental plan to elucidate the anti-inflammatory potential of this novel compound and benchmark its performance against an established therapeutic agent.

The experimental design is grounded in established pharmacological principles and methodologies to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Grounding and Comparative Rationale

The cornerstone of modern anti-inflammatory therapy is the targeted inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation[4][5]. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through this pathway[6][7][8].

The Standard-of-Care: Celecoxib

Celecoxib is a selective inhibitor of COX-2.[4][9][10] The rationale for its selectivity lies in the distinct roles of the two COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[5]

  • COX-2: An inducible enzyme, significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[5][11]

By selectively targeting COX-2, Celecoxib effectively reduces inflammation and pain with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[5][10]

The Investigational Compound: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

The proposed investigation will test the hypothesis that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one exerts its anti-inflammatory effects through the inhibition of the COX pathway. The following experimental plan is designed to determine its potency and selectivity in comparison to Celecoxib.

Visualizing the Core Anti-Inflammatory Pathway

The diagram below illustrates the arachidonic acid cascade and the points of inhibition for COX-1 and COX-2, providing a visual basis for the proposed mechanistic studies.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects cluster_inhibitors Inhibitors Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_H->Gastric_Protection via COX-1 Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation via COX-2 Celecoxib Celecoxib Celecoxib->COX2 Test_Compound 6-Hydroxy-2-methyl-4H- benzo[d]oxazin-4-one Test_Compound->COX1 ? Test_Compound->COX2 ?

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Part 2: In Vitro Efficacy and Selectivity Profiling

The initial phase of the comparison involves cell-free enzymatic assays to determine the direct inhibitory effects of the test compound on COX-1 and COX-2 and to calculate its selectivity index.

Experiment 1: In Vitro Cyclooxygenase Inhibition Assay

This assay is fundamental for quantifying the potency of a compound against each COX isoform.[12][13] Commercially available colorimetric or fluorometric assay kits provide a standardized platform for this evaluation.[14][15]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and arachidonic acid (substrate) solutions according to the kit manufacturer's instructions.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes to the specified concentrations.

    • Prepare a stock solution of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and Celecoxib (positive control) in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to determine IC50 values.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the enzyme solution (COX-1 or COX-2) or a buffer blank.

    • Add 10 µL of the serially diluted test compound, Celecoxib, or vehicle control to the respective wells.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Monitor the appearance of the oxidized colorimetric substrate at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data Summary (Hypothetical Data)

The results of this assay will be summarized in a table for direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard) ~15~0.05~300
6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one To be determinedTo be determinedTo be determined

Part 3: In Vivo Anti-Inflammatory Efficacy Assessment

Following in vitro characterization, the most critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation used for evaluating anti-inflammatory drugs.[16][17][18][19][20]

Experiment 2: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute, localized edema, which is a hallmark of inflammation.[17][20]

Detailed Protocol:

  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats (180-220g) under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group 2: Celecoxib (e.g., 10 mg/kg, orally)

      • Groups 3-5: 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (e.g., 10, 30, 100 mg/kg, orally)

    • Administer the respective treatments via oral gavage 60 minutes prior to carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Visualizing the In Vivo Experimental Workflow

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Oral Administration (T = -60 min) Grouping->Dosing Baseline Baseline Paw Volume Measurement (Plethysmometer) (T = -5 min) Dosing->Baseline Induction Carrageenan Injection (0.1 mL, 1%) (T = 0 min) Baseline->Induction Measurement Measure Paw Volume (T = 1, 2, 3, 4, 5 hrs) Induction->Measurement Calculation Calculate Edema Volume & % Inhibition Measurement->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats Conclusion Determine In Vivo Efficacy Stats->Conclusion

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Comparative Efficacy Summary (Hypothetical Data)

The peak anti-inflammatory effect, typically observed around 3-4 hours, will be presented in a comparative table.

Treatment Group (Oral Dose)Mean Paw Edema Increase (mL) at 4h% Inhibition of Edema
Vehicle Control ~0.850%
Celecoxib (10 mg/kg) ~0.40~53%
Compound (10 mg/kg) To be determinedTo be determined
Compound (30 mg/kg) To be determinedTo be determined
Compound (100 mg/kg) To be determinedTo be determined

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic evaluation of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one as a potential anti-inflammatory agent, using the clinically successful COX-2 inhibitor Celecoxib as a benchmark. The proposed in vitro and in vivo experiments will provide critical data on the compound's mechanism, potency, selectivity, and preclinical efficacy.

Positive results from these studies would warrant further investigation, including pharmacokinetic profiling, comprehensive safety and toxicology studies, and evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) to fully characterize its therapeutic potential.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

  • Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PubMed Central. [Link]

  • 11 recommendations reported for arthritis pain management. [Link]

  • Pharmacologic Therapy for Acute Pain - AAFP. [Link]

  • What are the methods to reduce pain from systemic inflammation? - Dr.Oracle. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. [Link]

  • What You Can Do to Manage Pain from Inflammation | - Pain and Spine Specialists. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][21]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review - ResearchGate. [Link]

  • 6-methyl-2-(octyloxy)-4H-benzo[d][9][10]oxazin-4-one - MySkinRecipes. [Link]

  • Presumed mechanism for formation of 4H-benzo[d][9][10]oxazin-4-ones. - ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. [Link]

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Validation

A Guide to Ensuring Reproducibility of Biological Effects of Novel Compounds: The Case of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the fast-paced world of drug discovery, the ability to reproduce experimental findings is the bedrock of scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the fast-paced world of drug discovery, the ability to reproduce experimental findings is the bedrock of scientific progress. The journey of a promising molecule from the bench to the clinic is long and fraught with challenges, with a significant number of potentially valuable compounds failing due to inconsistent results across different laboratories. This guide delves into the critical issue of reproducibility, using the hypothetical anti-cancer activity of the benzoxazinone derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one , as a case study. While direct reproducibility studies on this specific compound are not yet published, this guide will provide a robust framework for assessing and ensuring the consistency of its biological effects, a protocol that can be extrapolated to other novel chemical entities.

The broader class of benzoxazinones has garnered significant interest for its wide range of biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties.[1][2] Several studies have demonstrated the potential of various benzoxazinone derivatives to inhibit the growth of cancer cell lines such as HeLa, MCF-7, and A549.[3][4][5][6] Given this background, it is plausible to hypothesize that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one possesses cytotoxic activity against cancer cells. However, the journey from a plausible hypothesis to a validated lead compound hinges on the ability of independent researchers to obtain consistent results.

This guide will walk you through the common pitfalls that lead to a lack of reproducibility and provide a standardized, self-validating protocol for assessing the cytotoxic effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. We will also compare its hypothetical performance with a well-established cytotoxic agent, Doxorubicin, to provide a benchmark for its potential efficacy.

The Reproducibility Crisis: Why Good Science Can Be Hard to Repeat

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, where findings from one laboratory cannot be replicated in another.[7] This issue squanders resources, erodes trust in scientific findings, and delays the development of new therapies. The sources of this variability are multifaceted and can be broadly categorized as follows:

  • Reagent and Material Variability: Differences in the source and quality of reagents, cell lines, and culture media can significantly impact experimental outcomes. Cell lines, for instance, can genetically drift over time or become misidentified or contaminated.

  • Protocol Deviations: Even minor variations in experimental protocols, such as incubation times, concentrations, and passage numbers of cells, can lead to divergent results.

  • Data Analysis and Interpretation: Differences in data processing, statistical methods, and subjective interpretations can contribute to a lack of consensus.

  • Lack of Detailed Reporting: Insufficiently detailed methods sections in publications make it challenging for other researchers to replicate experiments precisely.

Addressing these challenges requires a concerted effort to adopt standardized protocols, transparent reporting, and robust experimental design.

A Standardized Protocol for Assessing the Cytotoxicity of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one

To illustrate how to enhance reproducibility, we present a detailed, step-by-step protocol for evaluating the cytotoxic effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one on the HeLa human cervical cancer cell line using the widely accepted MTT assay.[8] The rationale behind each step is explained to highlight how it contributes to the robustness and reproducibility of the results.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution) treatment Treatment (Compound Incubation) compound_prep->treatment cell_culture Cell Culture (HeLa Cells) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Standardized workflow for the MTT cytotoxicity assay.

Detailed Protocol
  • Compound Preparation (Self-Validation Point 1: Purity and Concentration)

    • Action: Obtain 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one with a certificate of analysis confirming its identity and purity (>98%). Prepare a 10 mM stock solution in sterile DMSO.

    • Causality: The purity of the compound is paramount. Impurities can have their own biological effects, leading to confounding results. A precisely prepared stock solution ensures accurate final concentrations in the assay.

  • Cell Culture (Self-Validation Point 2: Cell Line Authenticity and Health)

    • Action: Use HeLa cells from a certified cell bank (e.g., ATCC). Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Use cells between passages 5 and 15.

    • Causality: Using authenticated, low-passage cells minimizes genetic drift and ensures a consistent biological response. Maintaining a healthy, actively growing cell culture is crucial for reliable assay performance.

  • Cell Seeding

    • Action: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Causality: A consistent cell number per well is critical for uniform assay conditions. The 24-hour incubation allows cells to recover from trypsinization and enter a logarithmic growth phase.

  • Treatment

    • Action: Prepare serial dilutions of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 0.01 µM to 10 µM). Incubate for 48 hours.

    • Causality: A wide range of concentrations is necessary to determine the dose-response curve and calculate the IC50 value. The vehicle control accounts for any effects of the solvent, while the positive control validates the assay's ability to detect cytotoxicity. A 48-hour incubation is a standard duration to observe significant cytotoxic effects.

  • MTT Assay and Data Analysis

    • Action: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • Causality: The amount of formazan produced is proportional to the number of viable cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is a quantitative measure of cytotoxicity.

Hypothetical Reproducibility Scorecard

The following table illustrates how variations in laboratory practices can lead to different outcomes for the same experiment.

ParameterLaboratory A (Standardized Protocol)Laboratory B (Deviating Protocol)Laboratory C (Poorly Controlled)Impact on Reproducibility
Compound Purity >98% (with CoA)95% (no CoA)UnknownImpurities can alter biological activity.
Cell Line Passage 825>50High passage numbers can lead to genetic and phenotypic changes.
Seeding Density 5,000 cells/well10,000 cells/wellInconsistentAffects confluence and growth rate, influencing drug sensitivity.
Incubation Time 48 hours72 hours24-72 hours (variable)Longer incubation may increase apparent cytotoxicity.
DMSO Concentration 0.5%1%>1%High DMSO concentrations can be toxic to cells.
Data Analysis Non-linear regressionLinear interpolationManual curve fittingInappropriate statistical methods can lead to inaccurate IC50 values.
Hypothetical IC50 15 µM 8 µM Variable (5-30 µM) High Discrepancy

Comparison with a Standard Agent: Doxorubicin

To contextualize the potential efficacy of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, it is essential to compare it to a well-characterized drug with a known mechanism of action. Doxorubicin is a widely used chemotherapy agent that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.

Feature6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one (Hypothetical)Doxorubicin (Established)
Chemical Class BenzoxazinoneAnthracycline
Mechanism of Action Putative anti-proliferative/pro-apoptoticDNA intercalation and topoisomerase II inhibition
Potency (IC50 in HeLa) ~15 µM~0.5 µM
Known Side Effects To be determinedCardiotoxicity, myelosuppression
Clinical Use InvestigationalStandard of care for various cancers

This comparison provides a critical benchmark. While the hypothetical potency of our compound is lower than Doxorubicin, it may possess a different therapeutic window or a more favorable side effect profile, warranting further investigation.

Visualizing the Hypothetical Mechanism of Action

While the precise mechanism of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one is yet to be elucidated, many anti-cancer agents induce apoptosis through the activation of caspase pathways.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway compound 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one pro_caspase9 Pro-caspase-9 compound->pro_caspase9 Induces activation of caspase9 Activated Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Activates caspase3 Activated Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by the compound.

Conclusion and Recommendations for Best Practices

Ensuring the reproducibility of biological data is a collective responsibility. For researchers working with novel compounds like 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one, adopting rigorous and standardized practices is not just good science—it is a prerequisite for translational success.

Key Takeaways:

  • Standardize Everything: From reagents and cell lines to protocols and data analysis, consistency is key.

  • Validate Your Tools: Ensure the purity of your compounds and the identity of your cell lines.

  • Report with Detail: Provide enough information in your methods to allow for exact replication.

  • Use Controls: Always include appropriate positive and negative controls to validate your assays.

  • Embrace Transparency: Share your data and protocols openly to facilitate verification by the scientific community.

By adhering to these principles, we can build a more robust and reliable foundation for drug discovery, accelerating the development of new and effective therapies for patients in need.

References

  • Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Niepel, M., Hafner, M., Mills, C. E., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. ResearchGate. [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • Wikipedia. (n.d.). Reproducibility. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][9][10]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Campos-Xolalpa, N., et al. (2015). Differential Effect of 4H-Benzo[d][9][10]oxazines on the Proliferation of Breast Cancer Cell Lines. Journal of Medical and Life. [Link]

  • Pawar, A. A., Butle, S. R., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

  • Hou, Y., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]

  • Zhao, B., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][9][11]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. [Link]

  • Bollu, V. R., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][11]oxazin-3(4H). NIH. [Link]

Sources

Comparative

Confirming the Mechanism of Action of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one Through Comparative Studies: A Guide for Researchers

Introduction: Unlocking the Therapeutic Potential of Benzoxazinones The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Benzoxazinones

The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These heterocyclic compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4][5] The therapeutic versatility of this class of molecules stems from the adaptability of the core structure, where substitutions can significantly alter the biological effect, a principle well-documented in structure-activity relationship (SAR) studies.[6][7]

This guide focuses on a specific derivative, 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. While the therapeutic potential of the broader benzoxazinone family is established, the precise mechanism of action for this particular compound remains to be elucidated. Drawing from the known activities of similar compounds, we hypothesize that 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one exerts its biological effects through the inhibition of key signaling pathways implicated in cancer progression.

To rigorously test this hypothesis, we propose a series of comparative studies against a well-characterized benzoxazinone derivative with a known mechanism of action. This approach will not only illuminate the therapeutic potential of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one but also provide a framework for the systematic evaluation of novel compounds within this promising class.

The Comparative Framework: Selecting an Appropriate Alternative

A critical aspect of confirming a mechanism of action is the selection of an appropriate comparator compound. Based on extensive research into benzoxazinone derivatives, a potent and orally active series of 4-phenyl-2H-benzo[b][7][8]oxazin-3(4H)-one derivatives have been identified as dual inhibitors of PI3K/mTOR.[9] For the purpose of this guide, we will designate a representative compound from this series as "Alternative Compound A" . The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[9]

By comparing the cellular and molecular effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one to those of Alternative Compound A, we can systematically investigate its potential as a PI3K/mTOR inhibitor.

Experimental Roadmap: A Step-by-Step Guide to Mechanistic Elucidation

The following experimental workflow is designed to provide a comprehensive comparison between 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and Alternative Compound A, with the goal of confirming the former's mechanism of action.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Confirmation A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI Staining) A->B D Western Blot for p-Akt, p-mTOR A->D Proceed if cytotoxic C Cell Cycle Analysis (Flow Cytometry) B->C E Kinase Activity Assay D->E F Gene Expression Analysis (RT-qPCR) D->F Confirm target inhibition G Downstream Effector Analysis F->G

Caption: Experimental workflow for confirming the mechanism of action.

Phase 1: Assessing Cellular Activity

The initial phase focuses on characterizing the phenotypic effects of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one on cancer cells in comparison to Alternative Compound A.

1.1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of both compounds on a panel of cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates.

    • Treat cells with increasing concentrations of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one and Alternative Compound A for 48-72 hours.

    • Assess cell viability using an MTT or XTT assay.

    • Calculate the IC50 value for each compound in each cell line.

1.2. Apoptosis Assay

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Treat cells with each compound at their respective IC50 concentrations.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using flow cytometry to quantify apoptotic and necrotic cells.

1.3. Cell Cycle Analysis

  • Objective: To investigate the effect of the compounds on cell cycle progression.

  • Protocol:

    • Treat cells with each compound at their IC50 concentrations.

    • Fix and stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Phase 2: Investigating Target Engagement

This phase aims to determine if 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one directly interacts with and inhibits the PI3K/mTOR pathway.

G PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Growth Cell Growth & Survival mTOR->Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

2.1. Western Blot Analysis

  • Objective: To measure the phosphorylation status of key proteins in the PI3K/mTOR pathway.

  • Protocol:

    • Treat cells with both compounds for a short duration (e.g., 2-6 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448).

    • Quantify the protein bands to determine the ratio of phosphorylated to total protein.

2.2. In Vitro Kinase Assay

  • Objective: To directly measure the inhibitory effect of the compounds on PI3K and mTOR kinase activity.

  • Protocol:

    • Utilize a commercially available cell-free kinase assay kit for PI3K and mTOR.

    • Incubate the recombinant enzymes with their respective substrates and ATP in the presence of varying concentrations of each compound.

    • Measure the kinase activity according to the kit's instructions.

    • Determine the IC50 of each compound for each kinase.

Phase 3: Confirming Pathway Inhibition

The final phase is designed to confirm that the observed cellular effects are a direct result of PI3K/mTOR pathway inhibition.

3.1. Gene Expression Analysis

  • Objective: To measure the expression of downstream target genes of the PI3K/mTOR pathway.

  • Protocol:

    • Treat cells with both compounds.

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of genes regulated by the PI3K/mTOR pathway (e.g., c-Myc, Cyclin D1).

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Cell Line6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-oneAlternative Compound A
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value

Table 2: Kinase Inhibition (IC50 in nM)

Kinase6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-oneAlternative Compound A
PI3KαExperimental Value0.63[9]
mTORExperimental ValueKnown Value

A successful confirmation of the proposed mechanism of action would be demonstrated by 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one exhibiting similar patterns of activity to Alternative Compound A across all assays. This would include comparable IC50 values in cancer cell lines, induction of apoptosis and/or cell cycle arrest, inhibition of Akt and mTOR phosphorylation, direct inhibition of PI3K and mTOR kinase activity, and downregulation of downstream target genes.

Conclusion: A Path Forward for Novel Benzoxazinone Derivatives

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 6-Hydroxy-2-methyl-4H-benzo[d]oxazin-4-one. By employing a comparative strategy with a well-characterized compound, researchers can confidently establish its therapeutic potential and pave the way for further preclinical and clinical development. The versatility of the benzoxazinone scaffold suggests that a multitude of derivatives with diverse biological activities are yet to be discovered, and the principles detailed herein can be readily adapted for the characterization of other novel compounds.

References

  • A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies. Benchchem.
  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Deriv
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online.
  • Synthesis and Screening of some benzoxazinone deriv
  • Discovery of 4-phenyl-2H-benzo[b][7][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 6-Hydroxy-2-methyl-4H-benzo[D]oxazin-4-one

Definitive Guide to the Proper Disposal of 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Hydroxy-2-methyl-4H-benzo[D][...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Proper Disposal of 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one. As a niche research chemical, specific safety and disposal data are not extensively published. Therefore, this procedure is grounded in a conservative approach, treating the compound as a hazardous waste in line with federal and state regulations. The generator of the waste is ultimately responsible for its proper characterization and disposal.[3]

Core Principle: Hazard Assessment and Waste Classification

Regulatory Mandate: Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator.[3][5] In the absence of complete data, a precautionary approach is mandated. Therefore, all waste containing 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one must be classified and managed as hazardous chemical waste.[2][6]

Immediate Action:

  • Do NOT dispose of this compound down the drain or in regular trash.[7]

  • Treat all contaminated labware (e.g., glassware, pipette tips, gloves) as hazardous waste.

  • The recommended final disposal method is incineration at a licensed hazardous waste facility to ensure complete destruction.[4]

Personnel Protective Equipment (PPE) Protocol

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling the pure compound or its waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[8]Protects against splashes and airborne particles, which can cause serious eye irritation or damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a common route of exposure for organic molecules.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required when handling the solid powder outside of a fume hood.Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.

On-Site Waste Management: A Step-by-Step Guide

Proper management from the point of generation to final pickup is critical for safety and compliance. This workflow follows the "cradle-to-grave" principle of hazardous waste management.[3]

Step 1: Container Selection and Preparation

The integrity of your waste container is the first line of defense against a spill or exposure.

  • Use an Appropriate Container: Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass bottles with screw caps are preferred.[1] Do not use foodstuff containers.[1]

  • Inspect for Integrity: Ensure the container and its cap are free of cracks, deterioration, or defects.[1]

  • Headroom: Do not fill the container beyond 90% capacity to allow for expansion of contents.[9]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Dedicated Waste Stream: Establish a dedicated waste container for 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one and materials contaminated with it.

  • Avoid Incompatibles: Do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases, unless their compatibility is confirmed.[1]

Step 3: Labeling—The Key to Compliance

Accurate labeling is a strict requirement by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][6]

  • Mandatory Wording: The label must prominently display the words "Hazardous Waste ".[1][2]

  • Full Chemical Name: List all chemical constituents by their full name (e.g., "6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one Waste"). Do not use abbreviations or formulas.[1]

  • Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Irritant"). Pictograms can also be used.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab where hazardous waste is stored at or near its point of generation.[1][10]

  • Designate the Area: The SAA can be a section of a lab bench or, ideally, within a chemical fume hood.[1]

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Quantity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[10]

  • Time Limits: Partially filled containers can remain in an SAA for up to one year. Once a container is full, it must be moved from the SAA within three days.[1]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational flow for proper disposal.

G Disposal Workflow for 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one A Waste Generation (Pure compound or contaminated material) B Classify as Hazardous Waste (Precautionary Principle) A->B Step 1 C Select & Inspect Compatible Container (e.g., HDPE, Glass) B->C Step 2 D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Info C->D Step 3 E Segregate Waste (Keep separate from incompatibles) D->E Step 4 F Store in Designated SAA (Securely capped, secondary containment) E->F Step 5 G Is Container Full (>90%)? F->G Step 6 H Arrange Pickup with EH&S or Licensed Waste Hauler G->H Yes I Continue Accumulation (Max 1 year) G->I No I->F

Caption: Decision workflow for handling and disposing of benzoxazinone waste.

Emergency Procedures for Spills and Exposure

Adherence to protocol is paramount, but readiness for emergencies is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Small Spill (Contained in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into your designated hazardous waste container. Decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Handling

Personal protective equipment for handling 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

A Researcher's Guide to Safely Handling 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental a...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one, a member of the benzoxazinone class, hold significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for similar chemical structures.

Hazard Assessment and Risk Mitigation

Based on the analysis of related benzoxazinone compounds, 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one should be handled as a substance that is potentially hazardous upon contact or inhalation.[3] The primary risks are associated with its irritant properties. Therefore, a thorough risk assessment should be conducted before any handling, and appropriate control measures must be implemented.

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

Protection Type Required PPE Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves (powder-free)Provides a barrier against skin contact. Double gloving is recommended when handling concentrated amounts or for prolonged periods. Discard gloves immediately if contaminated and wash hands thoroughly.[4][5]
Eye and Face Protection Safety goggles with side-shields or a face shieldProtects against splashes, dust, and aerosols.[4][6][7] Standard safety glasses are not sufficient. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.
Body Protection Laboratory coat or a disposable gownPrevents contamination of personal clothing. A disposable gown is preferable for procedures with a higher risk of contamination.[4][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or a chemical fume hoodEssential when handling the compound as a powder or when there is a potential for aerosol generation.[4][5] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational workflow is critical for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: All work with 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within reach to avoid unnecessary movement and potential for spills.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Carefully transfer the desired amount of the compound using a clean spatula.

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath, and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated materials as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizing the Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Area Work in Designated Area (Fume Hood) Emergency Verify Emergency Equipment (Eyewash, Shower) Weigh Weigh Compound in Containment Dissolve Dissolve Compound with Care Weigh->Dissolve Clean Decontaminate Surfaces and Equipment Dispose Dispose of Waste Properly Clean->Dispose Doff Doff PPE Correctly Dispose->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A step-by-step workflow for the safe handling of 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][9]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

  • Waste Collection: All solid waste contaminated with 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one, including weighing papers, gloves, and disposable gowns, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[2][11] Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with 6-Hydroxy-2-methyl-4H-benzo[D][1][2]oxazin-4-one, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Wako Pure Chemical Industries, Ltd. (n.d.). Safety Data Sheet. Retrieved from a source provided by the grounding tool.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
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